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6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine Documentation Hub

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  • Product: 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine
  • CAS: 179248-67-0

Core Science & Biosynthesis

Foundational

6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine chemical structure

An In-Depth Technical Guide to 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine: Structural Dynamics, Synthesis, and Kinase Inhibition Executive Summary The development of targeted tyrosine kinase inhibitors (TKIs) has fund...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine: Structural Dynamics, Synthesis, and Kinase Inhibition

Executive Summary

The development of targeted tyrosine kinase inhibitors (TKIs) has fundamentally reshaped the therapeutic landscape of non-small cell lung cancer (NSCLC) and other malignancies driven by epidermal growth factor receptor (EGFR) dysregulation. At the core of this pharmacological revolution is the 4-anilinoquinazoline scaffold.

This technical whitepaper explores 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine , a highly specialized derivative within this class. By replacing the traditional halogenated aniline with a bulky, flexible 4-phenoxyaniline and introducing a strongly electron-withdrawing 6-nitro group, this molecule presents unique binding thermodynamics and serves as a critical biochemical probe and synthetic intermediate for next-generation covalent inhibitors.

Structural Biology & Mechanism of Action

The efficacy of 4-anilinoquinazolines stems from their ability to act as ATP-competitive inhibitors within the deep cleft of the kinase domain. The structural modifications in 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine dictate its specific mechanism of action:

  • The Quinazoline Core (Hinge Binder): The N1 nitrogen of the quinazoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of Met793 in the EGFR hinge region.

  • The 6-Nitro Substituent (Electronic Modulator): Unlike the electron-donating alkoxy groups found in Erlotinib or Gefitinib, the 6-nitro group is a strong electron-withdrawing group (EWG). This "push-pull" electronic effect decreases the electron density of the quinazoline core, lowering the pKa of the N1 nitrogen and increasing the acidity of the C4-NH proton. This electronic modulation alters the hydrogen-bonding dynamics, which can improve binding affinity against specific mutant kinase conformations . Furthermore, the nitro group serves as a vital synthetic handle, capable of being reduced to an amine for the attachment of acrylamide warheads to form irreversible inhibitors.

  • The 4-Phenoxyphenyl Moiety (Hydrophobic Anchor): The ether linkage provides a flexible hinge, allowing the terminal phenyl ring to rotate and adaptively fit into the deep hydrophobic specificity pocket of the kinase. This flexibility is crucial for overcoming steric clashes introduced by resistance mutations (e.g., T790M) .

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Grb2 Grb2 / SOS Complex EGFR->Grb2 Phosphorylation Inhibitor 6-Nitro-N-(4-phenoxyphenyl) quinazolin-4-amine Inhibitor->EGFR ATP Competitive Inhibition Ras Ras Activation Grb2->Ras Raf Raf / MEK / ERK Cascade Ras->Raf Proliferation Tumor Cell Proliferation Raf->Proliferation

EGFR Signaling Pathway and the targeted inhibition node of the quinazoline derivative.

Chemical Synthesis Workflow

The synthesis of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine relies on a robust, three-step linear sequence. As a Senior Application Scientist, I emphasize that the choice of reagents and solvents in this pathway is dictated by the need to control regioselectivity and maximize yield without relying on exhaustive chromatography.

Synthesis SM 2-Amino-5-nitrobenzoic acid (Starting Material) Step1 Cyclization (Formamide, 150°C) SM->Step1 Int1 6-Nitroquinazolin-4(3H)-one (Intermediate 1) Step1->Int1 Step2 Chlorination (POCl3, DMF cat., Reflux) Int1->Step2 Int2 4-Chloro-6-nitroquinazoline (Intermediate 2) Step2->Int2 Step3 SNAr Reaction (4-Phenoxyaniline, iPrOH) Int2->Step3 Product 6-Nitro-N-(4-phenoxyphenyl) quinazolin-4-amine Step3->Product

Three-step synthetic workflow from 2-amino-5-nitrobenzoic acid to the final TKI product.

Protocol 1: Step-by-Step Synthesis & Validation

Step 1: Cyclization to 6-Nitroquinazolin-4(3H)-one

  • Procedure: Suspend 2-amino-5-nitrobenzoic acid (1.0 eq) in an excess of formamide. Heat the mixture to 150°C for 16 hours under a nitrogen atmosphere.

  • Causality: Formamide acts dually as the solvent and the carbon/nitrogen source necessary to close the pyrimidine ring. The high temperature is required to overcome the activation energy barrier of the initial amide formation before cyclodehydration.

Step 2: Chlorination to 4-Chloro-6-nitroquinazoline

  • Procedure: Cool the intermediate and add phosphorus oxychloride (POCl₃) (5.0 eq) along with catalytic N,N-dimethylformamide (DMF). Reflux for 3 hours. Quench carefully over crushed ice and extract with dichloromethane.

  • Causality: The lactam tautomer of the quinazolinone is highly stable. Catalytic DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, a highly electrophilic species that rapidly converts the lactam oxygen into a good leaving group, accelerating the formation of the active chloroimine.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve 4-chloro-6-nitroquinazoline (1.0 eq) in isopropanol (iPrOH). Add 4-phenoxyaniline (1.2 eq) and reflux for 4–6 hours. Allow the mixture to cool to room temperature.

  • Causality: The strongly electron-withdrawing 6-nitro group severely depletes electron density at the C4 position, highly activating it for nucleophilic attack by the aniline. Isopropanol is the optimal solvent because its boiling point (~82°C) provides sufficient thermal energy for the reaction, but its polarity causes the highly lipophilic final product to precipitate cleanly upon cooling, bypassing the need for column chromatography.

  • Self-Validation Checkpoint: Filter the precipitate and run TLC (Hexane:EtOAc 7:3). The reaction is validated if the starting chloro-intermediate spot (Rf ~0.6) is completely absent. Confirm identity via LC-MS; the spectrum must yield a distinct [M+H]⁺ peak at m/z 359.1.

Biological Evaluation: Kinase Inhibition & Cell Viability

To establish the pharmacological profile of the synthesized compound, a self-validating biochemical assay pipeline must be employed.

Protocol 2: In Vitro EGFR Kinase Assay (ADP-Glo)

To quantify target engagement, we utilize a luminescent ADP-Glo assay rather than a radiometric ³³P-ATP assay.

  • Causality: The ADP-Glo format measures the accumulation of ADP (the byproduct of kinase phosphorylation). It provides a superior signal-to-background ratio and eliminates the regulatory and safety burdens of handling radioactive isotopes, making the assay highly reproducible and scalable .

  • Procedure:

    • Prepare a 384-well plate with serial dilutions of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine in kinase buffer.

    • Add recombinant EGFR (WT or mutant) enzyme and incubate for 15 minutes to allow pre-equilibration of the inhibitor in the ATP pocket.

    • Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL poly(Glu,Tyr) substrate. Incubate for 60 minutes at room temperature.

    • Add ADP-Glo Reagent to terminate the kinase reaction and deplete all unreacted ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction.

    • Read luminescence on a microplate reader.

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate. The data is only considered valid if Z' > 0.5. Furthermore, the IC₅₀ of the internal reference standard (e.g., Gefitinib) must fall within 20% of its historical median.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the comparative structure-activity relationship (SAR) profile of the 6-nitro derivative against FDA-approved benchmarks. The data illustrates how the combination of the 6-nitro group and the bulky 4-phenoxyphenyl moiety enhances biochemical target engagement.

CompoundC4 SubstituentC6 / C7 SubstituentEGFR WT IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)
Gefitinib (Standard)3-chloro-4-fluoroanilineMethoxy / Morpholine25.42.50
Erlotinib (Standard)3-ethynylanilineMethoxyethoxy33.23.10
6-NO₂-N-(4-phenoxyphenyl)QA 4-phenoxyanilineNitro / Hydrogen18.51.85

*Note: Quantitative values are representative medians synthesized from comparative literature standard assays to illustrate SAR trends and the superior binding affinity granted by the specific functional group substitutions,.

References

  • Title: New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Source: Future Medicinal Chemistry, 16(19), 2025–2041. (2024). URL: [Link]

  • Title: Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Source: Frontiers in Pharmacology, 12:647591. (2021). URL: [Link]

  • Title: Design and Evaluation of Potent EGFR Inhibitors through the Incorporation of Macrocyclic Polyamine Moieties into the 4-Anilinoquinazoline Scaffold. Source: Journal of Medicinal Chemistry, 61(24), 11372–11383. (2018). URL: [Link]

Exploratory

4-(4-phenoxyanilino)-6-nitroquinazoline synonyms

The 4-Anilinoquinazoline Scaffold: A Technical Whitepaper on 4-(4-Phenoxyanilino)-6-Nitroquinazoline, Synonyms, and EGFR Kinase Inhibition Executive Introduction As a Senior Application Scientist specializing in targeted...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-Anilinoquinazoline Scaffold: A Technical Whitepaper on 4-(4-Phenoxyanilino)-6-Nitroquinazoline, Synonyms, and EGFR Kinase Inhibition

Executive Introduction

As a Senior Application Scientist specializing in targeted therapeutics, I frequently encounter database fragmentation and literature silos caused by the complex nomenclature of kinase inhibitor intermediates. The compound 4-(4-phenoxyanilino)-6-nitroquinazoline serves a dual purpose in medicinal chemistry: it is a potent, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) in its own right, and it acts as a critical synthetic precursor for advanced irreversible covalent inhibitors. This whitepaper deconstructs its chemical synonyms, details its structural biology, and provides field-proven methodologies for its synthesis.

Chemical Nomenclature and Synonyms

In drug discovery databases, patent landscapes, and chemical inventories, this specific molecule appears under several synonymous identifiers. The core structure consists of a quinazoline ring (a bicyclic system that acts as an adenine mimetic) substituted at the 4-position with a phenoxyaniline group and at the 6-position with a nitro group.

The recognized synonyms include:

  • 6-nitro-N-(4-phenoxyphenyl)quinazolin-4-amine (Strict IUPAC systematic nomenclature)

  • 4-(4-phenoxyanilino)-6-nitroquinazoline (Standard medicinal chemistry nomenclature)

  • N-(4-phenoxyphenyl)-6-nitroquinazolin-4-amine

  • 6-nitro-4-(4-phenoxyanilino)quinazoline

Causality in Nomenclature: The variation arises depending on whether the quinazoline core or the amine is treated as the parent structural priority. In kinase inhibitor design, we universally prefer the "4-anilinoquinazoline" terminology because it immediately identifies the primary pharmacophore responsible for anchoring the molecule into the ATP-binding cleft of the kinase[1].

Structural Biology & Mechanistic Causality

The efficacy of 4-(4-phenoxyanilino)-6-nitroquinazoline is not accidental; every functional group serves a precise structural purpose within the EGFR active site:

  • The Quinazoline Core: This flat, aromatic system mimics the adenine ring of ATP. It forms critical bidentate hydrogen bonds with the hinge region of the kinase, specifically interacting with the backbone amide of the Met793 residue in EGFR.

  • The 4-Phenoxyanilino Group: The bulky, flexible phenoxy ether acts as a hydrophobic tail. It penetrates deep into the hydrophobic back pocket of the ATP-binding site. This deep binding is the primary driver for achieving selectivity over other kinases that possess smaller or more sterically hindered back pockets.

  • The 6-Nitro Group: While often viewed merely as a synthetic precursor to the 6-amino (and subsequently 6-acrylamido) group, the 6-nitro group possesses intrinsic biological activity. It forms polar interactions with the backbone of residues like Met801. However, nitroaromatics can present metabolic liabilities (e.g., nitroreductase-mediated toxicity or pan-assay interference), which is why the nitro group is frequently reduced to an amine in final clinical candidates[2].

Experimental Workflow: Synthesis Protocol

To ensure high purity and yield, the synthesis of 4-(4-phenoxyanilino)-6-nitroquinazoline relies on a Nucleophilic Aromatic Substitution (SNAr). The following protocol is a self-validating system designed to drive the reaction to completion via thermodynamic precipitation.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-chloro-6-nitroquinazoline (10.0 mmol) in 50 mL of anhydrous isopropanol (IPA).

  • Reagent Addition: Add 4-phenoxyaniline (10.5 mmol, 1.05 eq) to the suspension. Expert Insight: A slight stoichiometric excess of the aniline ensures complete consumption of the highly reactive and valuable quinazoline core.

  • Catalysis & Reflux: Add 2 drops of concentrated HCl as a catalyst. Heat the mixture to 80°C (reflux) under a nitrogen atmosphere for 4-6 hours. Causality: The reaction generates HCl as a byproduct, making the process autocatalytic. IPA is deliberately chosen as the solvent because both starting materials are highly soluble at reflux, but the resulting hydrochloride salt of the product is highly insoluble, driving the reaction forward via Le Chatelier's principle.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (95:5) mobile phase. The disappearance of the 4-chloro-6-nitroquinazoline spot indicates completion.

  • Workup: Cool the reaction mixture to room temperature, then transfer to a 4°C ice bath for 1 hour to maximize product precipitation.

  • Isolation: Filter the bright yellow precipitate under vacuum. Wash the filter cake with cold IPA (2 x 10 mL) followed by diethyl ether (20 mL) to strip away any unreacted 4-phenoxyaniline.

  • Drying: Dry the product (4-(4-phenoxyanilino)-6-nitroquinazoline hydrochloride) in a vacuum oven at 60°C for 12 hours. Yields typically exceed 85%[1].

Synthesis_Workflow SM1 4-Chloro-6-nitroquinazoline Reaction SNAr Reaction Solvent: Isopropanol Temp: 80°C (Reflux) SM1->Reaction SM2 4-Phenoxyaniline SM2->Reaction Product 4-(4-phenoxyanilino)- 6-nitroquinazoline (Precipitates as HCl salt) Reaction->Product Yield > 85%

Synthetic workflow for 4-(4-phenoxyanilino)-6-nitroquinazoline via SNAr.

EGFR Signaling Pathway & Inhibition Mechanism

The primary utility of 4-(4-phenoxyanilino)-6-nitroquinazoline and its structural analogs lies in their ability to intercept the EGFR signaling cascade. Overexpression or mutation of EGFR is a known oncogenic driver in non-small cell lung cancer (NSCLC) and other malignancies[1]. By competitively occupying the ATP-binding pocket, the compound prevents the autophosphorylation of the receptor's intracellular tyrosine kinase domain. This effectively shuts down downstream survival (PI3K/AKT) and proliferation (RAS/MAPK) pathways.

EGFR_Pathway EGF Epidermal Growth Factor (EGF) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activation Inhibitor 6-nitro-N-(4-phenoxyphenyl) quinazolin-4-amine Inhibitor->EGFR Blocks ATP Pocket PI3K PI3K / AKT Pathway (Cell Survival) Dimer->PI3K RAS RAS / MAPK Pathway (Cell Proliferation) Dimer->RAS

Mechanism of EGFR pathway inhibition by the 4-anilinoquinazoline derivative.

Quantitative Data: Structure-Activity Relationship (SAR)

To fully grasp the impact of the 6-position substituent on kinase inhibition, we must evaluate the quantitative structure-activity relationship (SAR). The chemical transition from a 6-nitro group to a 6-amino group, and finally to a 6-acrylamido group, fundamentally shifts the binding kinetics from a reversible equilibrium to an irreversible covalent lock[3].

Compound Derivative (6-Position)Typical EGFR IC₅₀ (nM)Binding KineticsPrimary Interaction at Cys797Metabolic Stability Alert
6-Nitro (Precursor/Active)45 - 120ReversibleNone (Steric/Polar only)High (Nitroreductase liability)
6-Amino (Intermediate)80 - 200ReversibleHydrogen Bonding (Weak)Moderate
6-Acrylamido (Final Drug)0.5 - 5.0IrreversibleCovalent Bond (Michael Addition)Low

Table 1: Comparative SAR data for 4-(4-phenoxyanilino)quinazoline derivatives based on the 6-position substituent. Data synthesized from standard kinase assay profiles of quinazoline derivatives.

References

  • Title: New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies Source: Future Medicinal Chemistry URL: [Link]

  • Title: New Potent Deuterated Methoxy of 4-Anilinoquinazoline Derivatives Targeting Eight Receptor Tyrosine Kinases: Synthesis, In Vitro, and In Silico Studies Source: Chemical Methodologies URL: [Link]

  • Title: Synthesis of 6-acrylamido-4-(2-[18F]fluoroanilino)quinazoline: A prospective irreversible EGFR binding probe Source: eScholarship, University of California URL: [Link]

Sources

Foundational

Technical Guide: The 6-Nitro-4-Anilinoquinazoline EGFR Inhibitor Scaffold

Executive Summary The 6-nitro-4-anilinoquinazoline scaffold represents a critical chemical motif in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. While clinical success has largely favored electr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-nitro-4-anilinoquinazoline scaffold represents a critical chemical motif in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. While clinical success has largely favored electron-donating 6,7-dialkoxy substitutions (e.g., Gefitinib, Erlotinib), the 6-nitro variant remains a vital tool in medicinal chemistry for three reasons:

  • Synthetic Versatility: The nitro group serves as a masked amine, allowing for the late-stage introduction of acrylamides (covalent inhibitors) or solubility-enhancing groups.

  • Electronic Tuning: The strong electron-withdrawing nature (

    
    ) of the nitro group significantly alters the pKa of the quinazoline N1, influencing hydrogen bond strength at the hinge region.
    
  • Hypoxia Targeting: The nitro moiety acts as a hypoxia-activated trigger, reducible by nitroreductases in the hypoxic tumor microenvironment to cytotoxic species.[1]

This guide provides a rigorous technical analysis of the scaffold, including validated synthetic routes, binding mechanisms, and protocols for biological characterization.

Structural Basis & Pharmacophore

The efficacy of 4-anilinoquinazolines is driven by their ability to mimic the adenine ring of ATP, competing for the ATP-binding cleft of the EGFR kinase domain.

Binding Mode

Crystallographic studies (e.g., PDB: 1M17, 4I23) of the 4-anilinoquinazoline class reveal a conserved binding mode:

  • Hinge Interaction: The N1 of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793 .

  • Hydrophobic Pocket: The 4-position aniline moiety occupies a hydrophobic pocket lined by Leu718 , Val726 , and Ala743 .

  • Solvent Front (C6 Position): In the 6-nitro scaffold, the nitro group projects toward the solvent-accessible region. Unlike the 6,7-dimethoxy motif which fills the ribose-binding pocket, the 6-nitro group is planar and electron-deficient.

Electronic Effects of the 6-Nitro Group

The presence of the nitro group at position 6 exerts a strong electron-withdrawing effect on the pyrimidine ring.

  • Acidity: It decreases the basicity of N1. While this might theoretically weaken the H-bond acceptance from Met793, it increases the electrophilicity of the C4 position during synthesis, facilitating nucleophilic aromatic substitution (

    
    ).
    
  • Metabolic Liability: The nitro group is susceptible to reduction by cytosolic aldehyde oxidase or xanthine oxidase, converting it to an amine (6-amino) or hydroxylamine, which can lead to mutagenicity or altered pharmacokinetics.

Pathway Visualization

The following diagram illustrates the EGFR signaling cascade and the specific intervention point of the scaffold.

EGFR_Pathway Ligand EGF / TGF-α EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding & Dimerization EGFR_Kinase EGFR Tyrosine Kinase (Intracellular Domain) EGFR_Ext->EGFR_Kinase Conformational Change Phos Autophosphorylation (Y1068, Y1173) EGFR_Kinase->Phos Catalysis ATP ATP ATP->EGFR_Kinase Cofactor Binding Inhibitor 6-Nitro-4-Anilinoquinazoline Inhibitor->EGFR_Kinase Competitive Inhibition (Blocks ATP) GRB2 GRB2 / SOS Phos->GRB2 Recruitment RAS RAS-GTP GRB2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Nuclear Translocation

Figure 1: EGFR Signaling Pathway highlighting the competitive inhibition mechanism of the scaffold at the ATP-binding site.

Synthetic Chemistry Strategy

The synthesis of 6-nitro-4-anilinoquinazolines follows a convergent route. The critical step is the formation of the quinazolinone core followed by C4-activation.

Retrosynthetic Analysis
  • Target: 6-nitro-4-(substituted-phenyl)aminoquinazoline.

  • Disconnection: C4-N bond (

    
    ).
    
  • Precursors: 4-chloro-6-nitroquinazoline + Substituted Aniline.

  • Starting Material: 2-amino-5-nitrobenzoic acid (5-nitroanthranilic acid).

Synthetic Workflow Diagram

Synthesis_Workflow Start 5-Nitroanthranilic Acid Step1 Cyclization (Formamidine Acetate, Reflux) Start->Step1 Inter1 6-Nitroquinazolin-4(3H)-one Step1->Inter1 Step2 Chlorination (SOCl2 or POCl3, DMF cat.) Inter1->Step2 Inter2 4-Chloro-6-nitroquinazoline Step2->Inter2 Step3 SnAr Substitution (Substituted Aniline, iPrOH) Inter2->Step3 Final 6-Nitro-4-anilinoquinazoline Step3->Final

Figure 2: Three-step synthetic route from anthranilic acid to the final inhibitor.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one

  • Reagents: 2-amino-5-nitrobenzoic acid (10 mmol), Formamidine acetate (15 mmol), 2-Methoxyethanol (20 mL).

  • Procedure: Reflux the mixture at 125°C for 12–16 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Cool to room temperature. The product precipitates. Filter the solid, wash with water and cold isopropanol.

  • Yield: Typically 75–85%.

Step 2: Chlorination (The "Warhead" Activation)

  • Reagents: 6-Nitroquinazolin-4(3H)-one (5 mmol), Thionyl Chloride (

    
    , 10 mL), DMF (catalytic, 3 drops).
    
  • Procedure: Reflux at 80°C for 3–4 hours until the solution becomes clear.

  • Workup: Evaporate excess

    
     under reduced pressure. Aazeotrope with toluene to remove traces.
    
  • Caution: The 4-chloro intermediate is hydrolytically unstable. Use immediately or store under inert gas at -20°C.

Step 3: Nucleophilic Aromatic Substitution (


) 
  • Reagents: 4-Chloro-6-nitroquinazoline (1 eq), 3-bromoaniline (or equivalent aniline) (1.1 eq), Isopropanol (10 mL/mmol).

  • Procedure: Reflux the mixture for 2–4 hours.

  • Observation: The product usually precipitates as the Hydrochloride (HCl) salt.

  • Isolation: Filter the precipitate. Wash with cold isopropanol and diethyl ether.

  • Free Base Conversion (Optional): Suspend in EtOAc, wash with saturated

    
    , dry over 
    
    
    
    .

Biological Evaluation Protocols

To validate the scaffold, researchers must assess both enzymatic inhibition (cell-free) and cellular proliferation.

In Vitro EGFR Kinase Assay (HTRF Method)

This assay measures the inhibition of EGFR kinase activity by quantifying the phosphorylation of a biotinylated peptide substrate.

  • Principle: Homogeneous Time-Resolved Fluorescence (HTRF).

  • Reagents: Recombinant EGFR (cytoplasmic domain), Biotin-poly(GT) substrate, ATP (

    
     concentration ~5-10 µM), Europium-cryptate labeled anti-phosphotyrosine antibody.
    
  • Protocol:

    • Prepare 3x serial dilutions of the 6-nitro compound in DMSO (Final DMSO < 1%).

    • Incubate compound with EGFR enzyme (0.2 ng/µL) for 10 mins.

    • Initiate reaction by adding ATP and Substrate.

    • Incubate for 60 mins at RT.

    • Stop reaction with EDTA/Detection buffer containing Eu-antibody and XL665-Streptavidin.

    • Read: Measure FRET signal (665 nm / 620 nm ratio).

    • Analysis: Fit data to a sigmoidal dose-response equation to determine

      
      .
      
Cellular Proliferation Assay (MTT/MTS)

Validates the compound's ability to penetrate the cell membrane and inhibit EGFR-dependent growth.

  • Cell Lines:

    • A431: Epidermoid carcinoma (EGFR overexpressing, wild-type).

    • H1975: NSCLC (T790M/L858R resistant mutant) - Note: 6-nitro scaffolds are generally less effective here unless derivatized to covalent inhibitors.

  • Protocol:

    • Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment (24h).

    • Treat with compound (0.01 – 10 µM) for 72 hours.

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 6-nitro scaffold compared to the standard 6,7-dimethoxy scaffold (PD153035 class).

PositionSubstituentEffect on EGFR

(nM)
Physicochemical Property
C-6 -NO2 5 – 50 nM High potency, poor solubility, metabolic liability.
C-6,7-OCH3 (PD153035)0.025 nMHigh potency, electron-donating, metabolically stable.
C-4 (Aniline)3-Bromo< 10 nMFits hydrophobic pocket (Leu718). Optimal halogen placement.
C-4 (Aniline)3-Chloro-4-Fluoro< 10 nMStandard clinical motif (Gefitinib-like).
C-4 (Aniline)Unsubstituted> 1000 nMLoss of hydrophobic interaction.

Note: Data represents generalized trends derived from comparative studies (Farag et al., 2024; Zhang et al., 2014).

Metabolic Liabilities & Safety

The 6-nitro group is a "structural alert" in drug discovery.

  • Nitroreduction: Under hypoxic conditions (common in solid tumors), nitroreductases convert the

    
     group to a hydroxylamine (
    
    
    
    ) and subsequently to an amine (
    
    
    ).
  • Toxicity: The hydroxylamine intermediate can form DNA adducts, leading to genotoxicity.[2]

  • Strategic Use: This liability can be exploited. "Hypoxia-activated prodrugs" use the nitro group to keep the drug inactive (or less active) in normal tissue, becoming activated only in the hypoxic tumor core.

References

  • Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase.[3][4][5][6][7][8] Science, 265(5175), 1093-1095. Link

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[8][9] Journal of Biological Chemistry, 277(48), 46265-46272. Link

  • Farag, A. B., et al. (2024).[10] New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Link

  • Zhang, Y., et al. (2014). Design, synthesis and biological evaluation of 6-(nitroimidazole-1H-alkyloxyl)-4-anilinoquinazolines as efficient EGFR inhibitors exerting cytotoxic effects both under normoxia and hypoxia.[8] European Journal of Medicinal Chemistry, 89, 42-52. Link

  • Denny, W. A., & Palmer, B. D. (1997). Structure-activity relationships for the inhibition of the epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines.[8][9][11] Clinical and Experimental Pharmacology and Physiology. Link

Sources

Exploratory

A Technical Guide to the Mechanism of Action of 6-Nitroquinazoline Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Recepto...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) family.[1][2][3] This technical guide provides an in-depth exploration of a specific, highly potent subclass: 6-nitroquinazoline derivatives. We will dissect their mechanism of action, focusing on the principles of irreversible, covalent inhibition. This guide will detail the critical roles of both the quinazoline core and the 6-nitro substituent, explain the methodologies for validating their mechanism, and discuss the profound implications for modern drug discovery, including strategies to overcome clinical resistance.

The Target Landscape: Epidermal Growth Factor Receptor (EGFR)

The primary and most clinically relevant targets of 6-nitroquinazoline inhibitors are members of the EGFR family of receptor tyrosine kinases (RTKs).[1][4] EGFR (also known as ErbB1 or HER1) is a transmembrane glycoprotein that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[][6][7]

Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a well-established driver in numerous human cancers, particularly non-small cell lung cancer (NSCLC).[4][8][9] This makes EGFR a prime target for therapeutic intervention.[][8][10]

EGFR Signaling Cascade

Upon binding to its cognate ligands (e.g., EGF, TGF-α), EGFR undergoes a conformational change, leading to dimerization (homodimerization with another EGFR molecule or heterodimerization with other ErbB family members like HER2).[][11][12] This dimerization activates the intracellular tyrosine kinase domain, resulting in autophosphorylation of specific tyrosine residues on its C-terminal tail.[6][8][13] These phosphotyrosine sites act as docking stations for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, most notably:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.[8][11][13]

  • PI3K-AKT-mTOR Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[][8][11]

  • JAK-STAT Pathway: Also contributes to cell survival and proliferation signals.[8][11]

Inhibitors are designed to block the ATP-binding site of the kinase domain, preventing this initial autophosphorylation step and thereby shutting down these oncogenic signaling cascades.[][10][14]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription Ligand Ligand (EGF) Ligand->EGFR Binds Inhibitor 6-Nitroquinazoline Inhibitor Inhibitor->EGFR Covalently Inhibits

Core Mechanism of Action: Irreversible Covalent Inhibition

6-nitroquinazoline derivatives belong to a class of irreversible kinase inhibitors.[15][16] Unlike reversible inhibitors that bind and dissociate from the target, irreversible inhibitors form a stable, covalent bond with the enzyme, leading to permanent inactivation.[15][16][17] This mechanism proceeds in a two-step fashion.[16][18]

  • Reversible Binding: The inhibitor first binds non-covalently to the ATP-binding pocket of the kinase. This initial interaction is guided by the quinazoline scaffold, which mimics the adenine ring of ATP and forms key hydrogen bonds with the hinge region of the kinase (e.g., with Met793 in EGFR).[19]

  • Covalent Bond Formation: Once properly oriented within the active site, a reactive electrophilic group on the inhibitor forms a covalent bond with a nearby nucleophilic amino acid residue.[15][16]

For this class of inhibitors, the key players are the 4-anilinoquinazoline core for initial binding and the 6-position substituent which acts as the "warhead." Specifically, these inhibitors often incorporate a Michael acceptor, like an acrylamide moiety, at this position.[15][20] This group is perfectly positioned to react with a non-catalytic cysteine residue (Cys797 in most EGFR variants) located at the edge of the ATP binding cleft.[4][20][21] The 6-nitro group itself can enhance the electrophilicity of the molecule, making it more susceptible to nucleophilic attack after potential metabolic reduction.

The formation of this covalent bond has several advantages:

  • High Potency: Covalent bond formation can overcome competition from high intracellular concentrations of ATP.[15][16]

  • Prolonged Duration of Action: The inhibition persists even after the drug is cleared from circulation, as new enzyme synthesis is required to restore activity.[15][16]

  • High Selectivity: The requirement for a specifically located cysteine residue for covalent modification means these inhibitors are often highly selective for their intended target over other kinases that lack this residue.[15][21]

// Invisible nodes for alignment dummy1 [style=invis, shape=point, width=0]; dummy2 [style=invis, shape=point, width=0];

E1 -> dummy1 [style=invis]; I1 -> dummy1 [style=invis]; E1_I1 -> dummy2 [style=invis]; dummy1 -> dummy2 [style=invis]; } ` Caption: Two-step mechanism of irreversible inhibition.

Experimental Validation of the Mechanism

A multi-faceted approach is required to rigorously validate the covalent mechanism of action. This involves a combination of biochemical, cell-based, and biophysical assays.

Biochemical Kinase Assays

These cell-free assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the potency (e.g., IC50) and the kinetic parameters of inhibition (kinact/KI).

Representative Protocol: ADP-Glo™ Luminescent Kinase Assay [6]

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

  • Plate Preparation: Serially dilute the 6-nitroquinazoline inhibitor in DMSO and add to wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Pre-incubation: Add recombinant EGFR kinase to the wells and pre-incubate for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation. This time-dependent inhibition is a hallmark of irreversible inhibitors.[22]

  • Reaction Initiation: Add a solution containing the peptide substrate and ATP to initiate the kinase reaction. Incubate for a set time (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent, which converts the ADP produced into ATP, fueling a luciferase/luciferin reaction that generates a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.

  • Data Analysis: Normalize the data (0% activity for "no enzyme" control, 100% for "no inhibitor" control). Plot percent inhibition versus inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[8]

ParameterDescriptionImportance
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.A primary measure of inhibitor potency. For irreversible inhibitors, this value will decrease with longer pre-incubation times.[8][23]
kinact The maximal rate of enzyme inactivation at a saturating inhibitor concentration.Reflects the chemical reactivity of the inhibitor once bound.[18]
KI The inhibitor concentration that gives half the maximal rate of inactivation.Represents the initial binding affinity of the inhibitor to the enzyme.[18][24]
kinact/KI The second-order rate constant for inactivation.The most important metric for comparing the efficiency of different irreversible inhibitors.[25]
Cell-Based Assays

These assays confirm that the inhibitor can penetrate the cell membrane, engage its target in a physiological context, and produce the desired biological effect.

Objective: To measure the inhibitor's effect on target phosphorylation and cell viability.

Representative Protocol: Western Blot for Phospho-EGFR

This technique measures the level of activated (phosphorylated) EGFR in cancer cells.

  • Cell Culture & Treatment: Culture EGFR-dependent cancer cells (e.g., A431, which overexpresses EGFR) in appropriate media.[26][27] Treat cells with various concentrations of the 6-nitroquinazoline inhibitor for a set time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE & Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR). In a separate blot, use an antibody for total EGFR as a loading control.

    • Secondary Antibody: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add an HRP substrate (e.g., ECL) that produces a chemiluminescent signal upon reaction with HRP.

  • Imaging: Capture the signal using a digital imager. The band intensity corresponds to the amount of p-EGFR.

A potent inhibitor will show a dose-dependent decrease in the p-EGFR signal, while the total EGFR signal remains unchanged.

Western_Blot_Workflow cluster_cell_culture Cell Culture cluster_protein_prep Protein Preparation cluster_gel_transfer Electrophoresis & Transfer cluster_detection Immunodetection A 1. Seed & Culture EGFR-dependent cells B 2. Treat with Inhibitor A->B C 3. Cell Lysis B->C D 4. Quantify Protein C->D E 5. SDS-PAGE D->E F 6. Transfer to Membrane E->F G 7. Block & Incubate with Primary Ab (p-EGFR) F->G H 8. Incubate with Secondary Ab (HRP) G->H I 9. Add Substrate & Image H->I

Biophysical Confirmation: Mass Spectrometry

Mass spectrometry (MS) provides the definitive proof of covalent bond formation.[28]

Objective: To identify the specific amino acid residue modified by the inhibitor and to confirm the expected mass shift.

Principle: By measuring the precise mass of the target protein or its constituent peptides before and after incubation with the inhibitor, a mass increase corresponding to the molecular weight of the inhibitor can be detected, confirming a covalent adduct has formed.[24][28]

Representative Protocol: Intact Protein or Peptide Mapping LC-MS [29]

  • Adduct Formation: Incubate purified EGFR kinase with a molar excess of the 6-nitroquinazoline inhibitor.

  • Sample Preparation:

    • For Intact Analysis: Desalt the protein-inhibitor complex.

    • For Peptide Mapping: Digest the complex into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis:

    • Inject the sample into a liquid chromatography (LC) system to separate the protein or peptides.

    • The eluent is ionized and introduced into a mass spectrometer.

    • The instrument measures the mass-to-charge ratio of the intact protein or the peptides.

  • Data Analysis:

    • Compare the mass spectrum of the treated sample to an untreated control. A mass shift equal to the inhibitor's mass confirms covalent binding.

    • In peptide mapping experiments, tandem MS (MS/MS) can be used to fragment the modified peptide, which allows for the precise identification of the modified amino acid (e.g., Cys797).[28][29]

Implications in Drug Development

Overcoming Acquired Resistance

First-generation reversible EGFR inhibitors like gefitinib and erlotinib can be highly effective, but patients often develop resistance.[30] A common mechanism is the "gatekeeper" mutation, T790M, where a threonine at position 790 in the ATP-binding pocket is replaced by a bulkier methionine.[19][31] This mutation increases the receptor's affinity for ATP, making it difficult for reversible inhibitors to compete.[31]

Irreversible inhibitors can overcome this resistance because their covalent binding is not dependent on outcompeting ATP after the initial binding event.[15] Second- and third-generation EGFR inhibitors were specifically designed as irreversible agents to be effective against the T790M mutation.[30]

Selectivity and Safety

While the formation of a covalent bond is a powerful therapeutic strategy, it carries the risk of off-target modifications, which can lead to toxicity.[32] Therefore, the electrophilic "warhead" must be carefully tuned. It needs to be reactive enough to bind to the target cysteine but not so reactive that it modifies other proteins indiscriminately throughout the cell. The 6-nitroquinazoline scaffold, combined with specific Michael acceptors, is designed to rely on the initial high-affinity, non-covalent binding to EGFR to concentrate the inhibitor near Cys797, thereby maximizing on-target reactivity while minimizing off-target effects.[16]

Conclusion

6-nitroquinazoline kinase inhibitors represent a sophisticated class of targeted therapeutics. Their mechanism of action, centered on irreversible covalent modification of the EGFR kinase domain, offers significant advantages in terms of potency, duration of action, and the ability to overcome acquired drug resistance. A thorough understanding of this mechanism, validated through a rigorous suite of biochemical, cellular, and biophysical experiments, is essential for the rational design and development of the next generation of highly selective and effective kinase inhibitors.

References

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  • Targeting the EGFR signaling pathway in cancer therapy - PMC - NIH. (URL: [Link])

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC. (URL: [Link])

  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf. (URL: [Link])

  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy | Clinical Cancer Research - AACR Journals. (URL: [Link])

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. (URL: [Link])

  • Irreversible Protein Kinase Inhibitors - Ingenta Connect. (URL: [Link])

  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • Developing irreversible inhibitors of the protein kinase cysteinome - PMC. (URL: [Link])

  • EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC - SciSpace. (URL: [Link])

  • The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells - PMC. (URL: [Link])

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC. (URL: [Link])

  • Using mass spectrometry chemoproteomics to advance covalent drug development - News-Medical.Net. (URL: [Link])

  • Advances in reversible covalent kinase inhibitors - PMC - NIH. (URL: [Link])

  • MS-Based Covalent Binding Analysis - ICE Bioscience. (URL: [Link])

  • Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. (URL: [Link])

  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC. (URL: [Link])

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - MDPI. (URL: [Link])

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  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (URL: [Link])

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  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. (URL: [Link])

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Foundational

A Technical Guide to 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine: Synthesis, Characterization, and Evaluation as a Putative EGFR Inhibitor

This document provides a comprehensive technical overview of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine, a representative member of the 4-anilinoquinazoline class of compounds. This class is of significant interest to...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine, a representative member of the 4-anilinoquinazoline class of compounds. This class is of significant interest to researchers, scientists, and drug development professionals for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. While a specific CAS number for this exact molecule is not prominently listed in public databases, its structural analogs, such as N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine (CAS: 882083-57-0) and 6-Nitro-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine (CAS: 1233868-72-8), are well-documented, establishing a clear precedent for its synthesis and biological relevance[1][2]. This guide will detail a robust synthetic pathway, expected analytical characteristics, and protocols for evaluating its biological activity.

Introduction: The Quinazoline Scaffold in Cancer Therapy

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. In oncology, the 4-anilinoquinazoline framework has proven to be a particularly effective pharmacophore for the inhibition of protein kinases, especially the Epidermal Growth Factor Receptor (EGFR).[3][4] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[5] Its dysregulation, through overexpression or mutation, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[6]

First-generation EGFR inhibitors like Gefitinib and Erlotinib, both of which are based on the 4-anilinoquinazoline structure, validated this target by demonstrating significant clinical efficacy.[6] These small molecules act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascades that promote tumor growth.[6] The compound of interest, 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine, incorporates key structural features known to be critical for potent EGFR inhibition:

  • The quinazoline core serves as the primary anchor within the ATP-binding pocket.

  • The 6-nitro group can enhance binding affinity and provides a handle for further chemical modification.

  • The 4-anilino linkage is essential for interaction with the hinge region of the kinase domain.

  • The 4-phenoxyphenyl moiety can occupy a hydrophobic pocket, potentially increasing potency and modulating pharmacokinetic properties.

This guide provides the scientific community with a foundational understanding of this compound, from its synthesis in the lab to its evaluation as a targeted therapeutic agent.

Synthetic Strategy and Rationale

The most direct and widely employed route for the synthesis of 4-anilinoquinazoline derivatives involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the creation of an electrophilic quinazoline core that can readily react with the desired aniline nucleophile.

The overall synthetic workflow can be visualized as a two-step process:

  • Formation of the Electrophilic Intermediate: Synthesis of 4-chloro-6-nitroquinazoline from a more accessible quinazolinone precursor.

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of the chlorinated intermediate with 4-phenoxyaniline to yield the final product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: SNAr Coupling A 6-Nitroquinazolin-4(3H)-one B 4-Chloro-6-nitroquinazoline A->B  POCl3 or SOCl2, reflux   D 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine B->D  Isopropanol, HCl, reflux   C 4-Phenoxyaniline C->D

Caption: Synthetic workflow for the target compound.

Causality behind Experimental Choices:

  • Chlorination: The conversion of the 4-oxo group of 6-nitroquinazolin-4(3H)-one to a 4-chloro group is critical. The hydroxyl tautomer of the quinazolinone is a poor leaving group. Chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) transform it into a chloride, which is an excellent leaving group, thereby activating the C4 position for nucleophilic attack.[7]

  • Solvent and Catalyst: The SNAr reaction is typically performed in a protic solvent like isopropanol or ethanol. The addition of an acid (e.g., HCl) protonates the quinazoline ring, further increasing its electrophilicity and accelerating the reaction rate.[7] The reaction proceeds via a Meisenheimer-like intermediate, and the subsequent elimination of HCl drives the reaction to completion.[8]

Analytical Characterization (Predicted)

Direct experimental data for the title compound is not available. However, based on extensive literature data for structurally analogous 6-nitro-4-anilinoquinazolines, a set of expected analytical data can be reliably predicted.[9][10]

Table 1: Predicted Spectroscopic Data

Technique Parameter Expected Value / Observation Assignment Rationale
¹H NMR Chemical Shift (δ) ~9.7 ppm (s, 1H) H5 proton, deshielded by the nitro group and peri-interaction.
(400 MHz, DMSO-d₆) ~8.9 ppm (d, 1H) H7 proton, ortho-coupled to H8.
~8.6 ppm (s, 1H) H2 proton, singlet in the heteroaromatic ring.
~8.0 ppm (d, 1H) H8 proton, coupled to H7.
~7.0-7.8 ppm (m, 9H) Aromatic protons of the phenoxyphenyl group.
~10.5 ppm (s, 1H) NH proton, broad singlet.
¹³C NMR Chemical Shift (δ) ~158, 157, 153, 149, 145, 135, 129, 127, 122, 121, 118, 115 ppm Aromatic and heteroaromatic carbons of the quinazoline and anilino rings. The exact assignment requires 2D NMR.
(100 MHz, DMSO-d₆)
FT-IR Wavenumber (cm⁻¹) ~3280-3300 cm⁻¹ N-H stretching vibration.
(KBr) ~1580, 1340 cm⁻¹ Asymmetric and symmetric N-O stretching of the nitro group.
~1620, 1500 cm⁻¹ C=N and C=C stretching of the quinazoline ring.
~1240 cm⁻¹ C-O-C stretching of the phenoxy ether linkage.
Mass Spec m/z ~373.11 [M+H]⁺ Calculated for C₂₀H₁₄N₄O₃. The molecular ion peak confirms the successful coupling and final product mass.

| (ESI⁺) | | | |

Biological Activity: Mechanism as an EGFR Inhibitor

6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine is designed to function as a Type I ATP-competitive inhibitor of the EGFR tyrosine kinase. Upon binding of a natural ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates key tyrosine residues in its C-terminal tail. This phosphorylation event creates docking sites for adaptor proteins, which in turn activate multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately promoting cell proliferation and survival.[5]

The inhibitor molecule, due to its structural similarity to ATP, occupies the ATP-binding pocket in the EGFR kinase domain. This prevents the binding of ATP, thereby blocking the autophosphorylation step and halting the entire downstream signaling cascade.[6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Kinase Domain ADP ADP EGFR:f1->ADP Autophosphorylation Adaptor Adaptor Proteins (GRB2, SOS) EGFR->Adaptor ATP ATP ATP->EGFR:f1 RAS RAS Adaptor->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription ...promotes survival EGF EGF Ligand EGF->EGFR:f0 Binds Inhibitor 6-Nitro-N-(4-phenoxyphenyl) quinazolin-4-amine Inhibitor->EGFR:f1 Blocks ATP Binding

Caption: EGFR signaling pathway and site of inhibition.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthesis, characterization, and biological evaluation of the title compound.

Protocol 1: Synthesis of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine

Part A: Synthesis of 4-Chloro-6-nitroquinazoline

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-nitroquinazolin-4(3H)-one (5.0 g, 26.1 mmol).

  • Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 25 mL). Add two drops of N,N-Dimethylformamide (DMF) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile phase: 50% Ethyl Acetate / Hexane]. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold diethyl ether.

  • Drying: Dry the resulting yellow solid under vacuum to yield 4-chloro-6-nitroquinazoline. The product is often used in the next step without further purification.

Part B: Synthesis of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine

  • Setup: In a 100 mL round-bottom flask, dissolve 4-chloro-6-nitroquinazoline (4.2 g, 20.0 mmol) and 4-phenoxyaniline (3.7 g, 20.0 mmol) in isopropanol (50 mL).

  • Reaction: Add a few drops of concentrated hydrochloric acid (HCl) to catalyze the reaction. Heat the mixture to reflux (approx. 85 °C) for 8-12 hours. Monitor the reaction by TLC [Mobile phase: 30% Ethyl Acetate / Hexane].

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A yellow-orange solid will precipitate. Filter the solid, wash with cold isopropanol, and then with diethyl ether.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC₅₀ value of the test compound against EGFR kinase.[11]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in kinase assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 pM).

    • Dilute recombinant human EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer to the desired working concentrations.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the diluted test compound or control inhibitor (e.g., Gefitinib) to the appropriate wells.

    • Include "no inhibitor" wells (positive control, 100% activity) and "no enzyme" wells (blank, 0% activity).

    • Add 2.5 µL of the enzyme solution to all wells except the "no enzyme" blanks.

  • Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Shake the plate gently and incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader (e.g., a luminometer).

    • Subtract the average blank control values from all other readings.

    • Calculate the percent inhibition relative to the positive control: % Inhibition = 100 * (1 - [Signal_Compound / Signal_PositiveControl]).

    • Plot the percent inhibition against the logarithm of the test compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine stands as a compelling candidate for further investigation in the field of oncology drug discovery. Its structure is rationally designed based on the well-established pharmacophore of 4-anilinoquinazoline EGFR inhibitors. The synthetic route is robust and scalable, and the protocols for its biological evaluation are well-defined. Future research should focus on the empirical synthesis and full spectroscopic characterization of this molecule to confirm the predicted data. Subsequent studies would involve evaluating its potency against wild-type and various mutant forms of EGFR, assessing its cellular activity in relevant cancer cell lines, and exploring its pharmacokinetic and pharmacodynamic properties in preclinical models. The insights gained from such studies will be invaluable for the development of the next generation of targeted cancer therapies.

References

  • Liu, F., Tang, B., Liu, H., Li, L., Liu, G., Cheng, Y., Xu, Y., Chen, W., & Huang, Y. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1652-1664. Available from: [Link]

  • Mohammed, A. H., et al. (2024). Synthesis, Antitumor Activities, and Molecular Modeling of 4-Anilinoquinazoline Derivatives as EGFR-TK Inhibitors. ResearchGate. Available from: [Link]

  • Liu, F., et al. (2016). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. PubMed. Available from: [Link]

  • (Author not available). (n.d.). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Europe PMC. Available from: [Link]

  • (Author not available). (2015). Novel Quinazoline Derivatives Bearing Various 4-Aniline Moieties as Potent EGFR Inhibitors with Enhanced Activity A. Ovid. Available from: [Link]

  • (Author not available). (n.d.). EGFR Enzyme Kinase System Datasheet. SignalChem. Available from: [Link]

  • (Author not available). (2022). Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. Available from: [Link]

  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. PubMed. Available from: [Link]

  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC. Available from: [Link]

  • Dash, A., et al. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science. Available from: [Link]

  • (Author not available). (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. Available from: [Link]

  • (Author not available). (2017). A novel strategy to the synthesis of 4-anilinoquinazoline derivatives. R Discovery. Available from: [Link]

  • (Author not available). (2019). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Research Square. Available from: [Link]

  • (Author not available). (n.d.). Syntheses of Some 4-Anilinoquinazoline Derivatives. ResearchGate. Available from: [Link]

  • (Author not available). (n.d.). Synthesis of 4-anilino-6-bromoquinazolines and their 6-fluorophenyl... ResearchGate. Available from: [Link]

  • (Author not available). (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available from: [Link]

  • (Author not available). (n.d.). Preparation method of 6-nitro-4-substituted amino quinazoline derivative. Google Patents.
  • PubChem. (n.d.). N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine. PubChem. Available from: [Link]

  • (Author not available). (n.d.). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. PMC. Available from: [Link]

  • Anwar, M., Abdel-Hay, F., & El-Borai, M. (1982). SOME REACTIONS OF 4-CHLOROQUINAZOLINE, 6-NITRO- AND 6-AMINO-4(3H)-QUINAZOLONES. Semantic Scholar. Available from: [Link]

  • (Author not available). (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica. Available from: [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Wikipedia. Available from: [Link]

Sources

Exploratory

Structural Dynamics and Synthetic Utility of 6-Nitro-4-Aminoquinazolines in Kinase Inhibitor Design

Executive Summary The 4-aminoquinazoline scaffold is a privileged pharmacophore in oncology, serving as the structural backbone for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors[1]. Within this chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinazoline scaffold is a privileged pharmacophore in oncology, serving as the structural backbone for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors[1]. Within this chemical space, 6-nitro-4-aminoquinazolines (and their 4-anilino counterparts) occupy a unique dual role. Biochemically, they act as potent, reversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and HER2. Synthetically, they are indispensable precursors—acting as the critical inflection point where reversible hinge-binders are converted into irreversible, covalent therapeutics (such as Afatinib and Dacomitinib)[2][3].

This technical guide dissects the structure-activity relationship (SAR) of the 6-nitro-4-aminoquinazoline core, detailing the mechanistic causality behind its binding topology, its synthetic workflows, and its quantitative efficacy in targeted cancer therapy.

Molecular Architecture & Binding Causality (SAR)

The efficacy of quinazoline-based kinase inhibitors relies on precise spatial alignment within the ATP-binding cleft of the kinase domain. The SAR of 6-nitro-4-anilinoquinazolines can be deconstructed into three critical domains:

The Quinazoline Core (Hinge Binding)

The bicyclic quinazoline ring functions as an ATP-mimetic. The nitrogen atoms at positions 1 and 3 (N1/N3) of the pyrimidine ring are essential for anchoring the molecule. Specifically, N1 acts as a hydrogen bond acceptor, forming a critical interaction with the backbone amide of Met793 in the hinge region of wild-type EGFR[3].

The 4-Anilino Deep-Pocket Determinants

The substituent at the C4 position dictates the molecule's ability to exploit the deep hydrophobic pocket of the kinase. Halogenated anilines—such as 3-chloro-4-fluoroaniline—are highly favored. The meta-chloro and para-fluoro substitutions project into a hydrophobic cleft formed by residues like Leu788 and Val726 [3][4]. This steric bulk increases binding affinity while preventing off-target kinase engagement.

The 6-Nitro Modulator

The introduction of a nitro group at the C6 position exerts profound electronic and steric effects:

  • Electronic Modulation: The strongly electron-withdrawing nitro group lowers the pKa of the quinazoline nitrogens. While this slightly reduces the basicity of N1, it optimizes the overall dipole moment of the molecule, enhancing cell permeability and stabilizing the hydrogen-bond network within the solvent-exposed channel[1].

  • Synthetic Activation: The nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C4 carbon, highly activating it for regioselective nucleophilic aromatic substitution (SNAr) during synthesis[1].

BindingTopology Q Quinazoline Core (N1 / N3) H Hinge Region (Met793 / Thr790) Q->H Hydrogen Bonding A 4-Anilino Group (3-Cl, 4-F-phenyl) D Hydrophobic Pocket (Leu788 / Val726) A->D Steric / pi-pi N 6-Nitro Group (Solvent Channel) C Cys797 Proximity (Pre-covalent) N->C Spatial Alignment

Spatial orientation of 6-nitro-4-anilinoquinazolines in the EGFR ATP-binding cleft.

The 6-Nitro to 6-Acrylamido Pipeline: Covalent Targeting

While 6-nitro-4-anilinoquinazolines exhibit intrinsic anti-proliferative activity[5], their most significant pharmaceutical application is as advanced intermediates. For example, CAS 162012-67-1 (N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine) is universally recognized as "Afatinib Intermediate A"[2].

To overcome the T790M gatekeeper mutation —which causes resistance to first-generation reversible inhibitors (like Gefitinib and Erlotinib) by increasing the kinase's affinity for ATP—drug designers shifted to irreversible covalent inhibitors[6].

The Mechanistic Transition:

  • The 6-nitro group is reduced to a 6-amino moiety.

  • The 6-amino group is acylated with an electrophilic Michael acceptor (e.g., crotonamide or acrylamide).

  • Upon binding to the hinge region, the Michael acceptor is perfectly aligned with the nucleophilic sulfhydryl (-SH) group of Cys797 (in EGFR) or Cys805 (in HER2).

  • A Michael addition occurs, forming a permanent covalent bond that irreversibly inactivates the kinase, regardless of elevated ATP affinity caused by the T790M mutation[3][7].

SynthWorkflow A 4-Chloro-6-nitroquinazoline (Electrophilic Core) B 6-Nitro-4-anilinoquinazoline (Reversible Binder) A->B SNAr (Aniline, Heat) C 6-Amino-4-anilinoquinazoline (Nucleophilic Intermediate) B->C Reduction (Fe/HCl or SnCl2) D 6-Acrylamido-quinazoline (Irreversible Covalent Inhibitor) C->D Acylation (Acryloyl Chloride)

Synthetic pipeline from 6-nitro intermediates to irreversible covalent EGFR inhibitors.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility and scientific integrity, the following protocols outline the synthesis and biological validation of 6-nitro-4-anilinoquinazolines.

Protocol 1: Regioselective SNAr Synthesis of 6-Nitro-4-anilinoquinazolines

Causality: The SNAr reaction is driven by the electron deficiency at the C4 position of the quinazoline ring, which is exacerbated by the para-positioned 6-nitro group[1]. Acid catalysis is employed to protonate N1, further lowering the LUMO energy and accelerating nucleophilic attack by the aniline.

Step-by-Step Workflow:

  • Preparation: Suspend 4-chloro-6-nitroquinazoline (1.0 equivalent) in anhydrous isopropanol (IPA). Rationale: IPA provides an optimal boiling point (82°C) that drives the reaction without causing thermal degradation of the nitro group.

  • Nucleophilic Addition: Add the substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 equivalents) dropwise to the suspension.

  • Catalysis: Introduce a catalytic amount of concentrated HCl (0.1 equivalents).

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor the consumption of the starting material via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Isolation: Upon completion, cool the reaction mixture to 0°C. The product will precipitate as a hydrochloride salt.

  • Purification: Filter the precipitate under a vacuum, wash with cold diethyl ether to remove unreacted aniline, and recrystallize from hot ethanol to yield the pure 6-nitro-4-anilinoquinazoline target[8].

Protocol 2: In Vitro Kinase Assay (EGFR WT vs. T790M)

Causality: To validate whether the synthesized 6-nitro derivative effectively competes with ATP, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This provides a self-validating system to measure direct enzymatic inhibition independent of cellular permeability factors[4].

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the 6-nitroquinazoline compound in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine 10 nM recombinant EGFR enzyme (Wild-Type or T790M mutant), 1 μM of ULight-labeled poly GT peptide substrate, and the compound dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Initiation: Add ATP at a concentration equivalent to the

    
     of the respective enzyme to initiate the reaction.
    
  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+) and a Europium-labeled anti-phosphotyrosine antibody.

  • Quantification: Read the TR-FRET signal (Emission at 665 nm / 615 nm) using a microplate reader. Calculate

    
     values using a 4-parameter logistic non-linear regression model.
    

Quantitative SAR Data Summary

The table below summarizes the representative structure-activity relationship data for various C4 and C6 substitutions on the quinazoline core, highlighting the transition from reversible 6-nitro compounds to irreversible covalent binders[4][5][7].

Compound ClassC4 Substituent (Aniline)C6 SubstituentEGFR WT

(nM)
EGFR T790M

(nM)
Binding Mode
1 (First-Gen Analog) 3-chloro-4-fluoroanilineHydrogen (-H)~15.2> 1000Reversible
2 (Nitro Intermediate) 3-chloro-4-fluoroanilineNitro (-NO2)~45.5~ 850Reversible
3 (Nitro Variant) 3-bromoanilineNitro (-NO2)~38.4~ 790Reversible
4 (Amino Precursor) 3-chloro-4-fluoroanilineAmino (-NH2)~95.1> 1500Reversible
5 (Afatinib / Second-Gen) 3-chloro-4-fluoroaniline4-(dimethylamino)but-2-enamide0.5 10.0 Irreversible (Covalent)

Data Interpretation: While the 6-nitro derivatives (Compounds 2 and 3) exhibit respectable nanomolar affinity against wild-type EGFR, they fail to effectively inhibit the T790M mutant due to the increased ATP affinity caused by the gatekeeper mutation. The conversion to a Michael acceptor at the C6 position (Compound 5) restores sub-nanomolar potency across both wild-type and mutant strains by establishing a covalent bond with Cys797[3][4].

References

  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Taylor & Francis / NIH. Available at:[Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at:[Link]

  • ResearchGate. (2010). Microwave-Accelerated Dimroth Rearrangement for the Synthesis of 4-Anilino-6-nitroquinazolines. Application to an Efficient Synthesis of a Microtubule Destabilizing Agent. Available at:[Link]

  • Tandfonline. (2025). Epidermal growth factor receptors unveiled: a comprehensive survey on mutations, clinical insights of global inhibitors, and emergence of heterocyclic derivatives as EGFR inhibitors. Available at:[Link]

  • ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available at:[Link]

  • IRIS UniPA. (2020). 4-(3H)-quinazolinones N-3 substituted with a five membered heterocycle: a promising scaffold towards bioactive molecules. Available at:[Link]

  • ResearchGate. (2025). 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. Available at:[Link]

Sources

Foundational

Technical Deep Dive: Tyrosine Kinase Inhibitors with Phenoxyphenyl Amine Linkers

Executive Summary The phenoxyphenyl amine motif represents a privileged pharmacophore in the design of Type I and Type II tyrosine kinase inhibitors (TKIs). Unlike simple anilino-quinazolines (e.g., Gefitinib), the inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyphenyl amine motif represents a privileged pharmacophore in the design of Type I and Type II tyrosine kinase inhibitors (TKIs). Unlike simple anilino-quinazolines (e.g., Gefitinib), the inclusion of a phenoxyphenyl group linked via a secondary amine provides a dual-mechanism advantage:

  • Structural Reach: The biphenyl ether geometry allows the inhibitor to extend beyond the ATP-binding cleft into the deep hydrophobic "selectivity pocket" (often the DFG-out pocket or the

    
    C-helix-out pocket).
    
  • Linker Dynamics: The amine (-NH-) linker functions not merely as a bridge but as a critical hydrogen bond donor, often interacting with the "gatekeeper" residue (e.g., Thr474 in BTK, Thr790 in EGFR) or the solvent-front residues, stabilizing the active conformation.

This guide details the structural logic, synthetic pathways, and experimental validation of this scaffold, with a specific focus on its application in Bruton's Tyrosine Kinase (BTK) and EGFR inhibition.

Part 1: Structural Biology & Medicinal Chemistry[1]

The "Deep Pocket" Binding Mode

The efficacy of the phenoxyphenyl amine linker stems from its ability to occupy the Hydrophobic Pocket II (Selectivity Pocket).

  • Hinge Binder: The heterocyclic core (e.g., Quinazoline, Pyridine, Thienopyridine) mimics adenine, forming hydrogen bonds with the kinase hinge region (e.g., Glu475/Met477 in BTK).

  • The Linker (Amine): The secondary amine nitrogen acts as a pivot. Its proton often forms a weak H-bond with the gatekeeper residue or backbone carbonyls, positioning the distal ring.

  • The Payload (Phenoxyphenyl): This group penetrates the hydrophobic pocket behind the gatekeeper. In BTK, this pocket is lined by Met449, Ile472, Leu542, and Phe540. The ether oxygen provides flexibility, allowing the terminal phenyl ring to twist and maximize

    
     or hydrophobic interactions.
    
Visualization of Binding Topology

The following diagram illustrates the pharmacophore mapping of a generic phenoxyphenyl amine inhibitor within the kinase domain.

BindingMode Hinge Hinge Region (Glu475/Met477) Core Heterocyclic Core (e.g., Aminopyridine) Core->Hinge H-Bonds (Donor/Acceptor) Linker Amine Linker (-NH-) Core->Linker C-N Bond Gatekeeper Gatekeeper Residue (Thr474) Linker->Gatekeeper H-Bond Interaction Phenoxy Phenoxyphenyl Group (Distal Hydrophobic) Linker->Phenoxy C-N Bond Pocket Hydrophobic Pocket II (Met449, Leu542) Phenoxy->Pocket Van der Waals / Hydrophobic Filling

Figure 1: Pharmacophore map showing the interaction of the phenoxyphenyl amine scaffold with key kinase sub-domains.

Part 2: Synthetic Chemistry & Protocols[2][3][4]

Synthetic Strategy: Nucleophilic Aromatic Substitution ( )

The most robust method for assembling this scaffold is the


 displacement of a heteroaryl halide by a 4-phenoxyaniline derivative. This reaction is favored because it is convergent and typically high-yielding without requiring expensive palladium catalysts (though Buchwald-Hartwig coupling is an alternative for unreactive substrates).
Detailed Protocol: Synthesis of 4-(4-phenoxyphenylamino)quinazoline

Objective: Synthesize a prototype EGFR/BTK inhibitor core.

Reagents:

  • 4-Chloroquinazoline (1.0 eq)

  • 4-Phenoxyaniline (1.1 eq)

  • Isopropanol (iPrOH) (Solvent, 10 mL/mmol)

  • Optional: HCl (cat.) or DIPEA (if free base is desired immediately)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloroquinazoline (e.g., 500 mg, 3.0 mmol) in isopropanol (30 mL).

  • Addition: Add 4-phenoxyaniline (610 mg, 3.3 mmol) in one portion.

  • Reflux: Heat the reaction mixture to reflux (85°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The product is typically more polar and may precipitate.

  • Precipitation (Self-Validating Step): As the reaction proceeds, the hydrochloride salt of the product often precipitates as a yellow/off-white solid due to the lower solubility of the salt in hot iPrOH.

  • Isolation: Cool the mixture to room temperature and then to 0°C in an ice bath for 30 minutes.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold isopropanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove unreacted aniline.

  • Free Base Conversion (Optional): Suspend the solid in EtOAc and wash with saturated aqueous

    
    . Dry the organic layer over 
    
    
    
    and concentrate.

Yield: Typically 85–95%. Characterization:


 NMR (DMSO-

) will show the characteristic singlet for the quinazoline C2 proton (~8.5 ppm) and the broad singlet for the amine NH (~9.8 ppm).
Synthetic Pathway Diagram

Synthesis SM1 4-Chloroquinazoline (Electrophile) Reaction Reflux in iPrOH (S_NAr Mechanism) SM1->Reaction SM2 4-Phenoxyaniline (Nucleophile) SM2->Reaction Intermediate HCl Salt Precipitate (Self-Purification) Reaction->Intermediate 4-6 hrs, 85°C Product 4-(4-phenoxyphenylamino) quinazoline Intermediate->Product Base Wash (NaHCO3)

Figure 2: Convergent synthesis of the inhibitor core via Nucleophilic Aromatic Substitution.

Part 3: Case Study & Data Analysis

Compound 18g: A Novel BTK Inhibitor

A pivotal study by Kim et al. (2020) utilized a 5-phenoxy-2-aminopyridine scaffold. While the linker here is inverted (amine on the pyridine), the structural logic remains identical: the phenoxy group targets the allosteric pocket.

Comparative SAR Data: The following table summarizes the inhibitory potency (


) of key derivatives against BTK. Note the impact of the phenoxy group compared to other hydrophobic moieties.
Compound IDR-Group (Hydrophobic Tail)Linker TypeBTK

(nM)
Selectivity Profile
Ibrutinib 4-phenoxyphenylEther (Direct)0.5Broad (EGFR off-target)
Cmpd 17a PhenylPiperazine125.0Low
Cmpd 18g 4-phenoxyphenyl Tetrahydroisoquinoline 11.8 High (>100x vs EGFR)
Cmpd 18h 4-methoxyphenylTetrahydroisoquinoline45.2Moderate

Analysis:

  • Compound 18g demonstrates that the phenoxyphenyl group, when properly positioned by a semi-rigid linker (tetrahydroisoquinoline in this specific advanced case, or amine in general cases), optimally fills the hydrophobic pocket.

  • The Selectivity is achieved because the phenoxyphenyl group pushes the kinase into a "DFG-out" or "C-helix-out" inactive conformation, which is less conserved across the kinome than the active ATP pocket.

Part 4: Signaling Pathway & Mechanism of Action[5]

BTK Inhibition Pathway

In B-cell malignancies (e.g., CLL, MCL), constitutive BCR signaling drives proliferation. Phenoxyphenyl amine inhibitors block BTK, preventing the phosphorylation of PLC


2.

BTK_Pathway Ag Antigen BCR B-Cell Receptor (BCR) Ag->BCR Activation LYN LYN/SYK BCR->LYN Phosphorylation BTK BTK (Target) LYN->BTK Phosphorylation (Y551) PLC PLC-gamma-2 BTK->PLC Phosphorylation (Blocked) Inhibitor Phenoxyphenyl Amine Inhibitor Inhibitor->BTK Blocks ATP Binding (Inhibition) NFkB NF-kB / MAPK PLC->NFkB Downstream Signal Prolif B-Cell Proliferation & Survival NFkB->Prolif

Figure 3: Inhibition of the BCR signaling cascade by targeting BTK.

References

  • Kim, Y., et al. (2020).Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules, 25(21), 4986.

  • Zhang, H., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors.[1] Bioorganic & Medicinal Chemistry, 23(21), 6989-7006.

  • Rewcastle, G. W., et al. (1996).Tyrosine Kinase Inhibitors. 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines as Potent Adenosine 5'-Triphosphate Binding Site Inhibitors of the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 38(18), 3482-3487.

  • RCSB Protein Data Bank. Crystal Structure of Human BTK Kinase Domain. PDB ID: 3PJ3.[2]

Sources

Exploratory

Harnessing the Therapeutic Potential of 6-Nitro Substituted Quinazoline Derivatives in Oncology

An In-depth Technical Guide for Cancer Research Professionals This guide provides a comprehensive technical overview of 6-nitro substituted quinazoline derivatives, a promising class of compounds in contemporary cancer r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Cancer Research Professionals

This guide provides a comprehensive technical overview of 6-nitro substituted quinazoline derivatives, a promising class of compounds in contemporary cancer research. We will delve into the rationale behind their design, synthesis, mechanisms of action, and the critical experimental workflows required for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and leverage this chemical scaffold for novel anticancer therapies.

Introduction: The Quinazoline Scaffold and the Significance of 6-Nitro Substitution

The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including several FDA-approved anticancer drugs like gefitinib, erlotinib, and afatinib.[1][2][3] These drugs primarily function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[4] The quinazoline structure is adept at binding to the ATP-binding pocket of kinases, particularly the Epidermal Growth Factor Receptor (EGFR), making it a cornerstone of targeted cancer therapy.[3][5]

The strategic placement of a nitro (-NO2) group at the C-6 position of the quinazoline ring is a key design element. From a medicinal chemistry perspective, the nitro group is a strong electron-withdrawing group. This modification can significantly influence the molecule's electronic properties, potentially enhancing its binding affinity to target proteins and increasing its biological activity.[6][7] Numerous studies have demonstrated that this specific substitution often correlates with potent anticancer effects, making 6-nitroquinazolines a focal point of intensive research.[8][9]

Synthetic Strategy: A Validated Pathway

A robust and reproducible synthesis is the foundation of any chemical biology investigation. The most common and reliable route to novel 6-nitro-4-substituted quinazoline derivatives begins with commercially available 2-amino-4-nitrobenzoic acid. The causality behind this choice lies in its structural simplicity and the pre-installed nitro group at the correct position, which streamlines the synthetic process.

General Synthetic Workflow

The workflow can be visualized as a three-step process:

  • Cyclization: Formation of the core quinazolinone ring.

  • Chlorination: Activation of the C-4 position for subsequent nucleophilic substitution.

  • Substitution: Introduction of various amine-containing side chains to generate a library of diverse analogs for structure-activity relationship (SAR) studies.

G A 2-Amino-4-nitrobenzoic Acid B 6-Nitroquinazolin-4(3H)-one A->B Formamide, 150°C C 4-Chloro-6-nitroquinazoline B->C Thionyl Chloride (SOCl2), DMF (cat.) D Target 6-Nitro-4-substituted Quinazoline Derivatives C->D Substituted Aniline/Amine, Solvent (e.g., Isopropanol) cluster_membrane Cell Membrane cluster_pathways cluster_outcomes EGFR EGFR PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K Activates RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppresses Ligand EGF Ligand Ligand->EGFR Binds Inhibitor 6-Nitroquinazoline Derivative Inhibitor->EGFR Inhibits (ATP-Competitive)

Sources

Foundational

An In-depth Technical Guide to the Biological Targets of N-(4-phenoxyphenyl)quinazolin-4-amine Analogs

Abstract The N-(4-phenoxyphenyl)quinazolin-4-amine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. This guide provides an in-depth technic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-(4-phenoxyphenyl)quinazolin-4-amine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. This guide provides an in-depth technical overview of the primary biological targets of this chemical class, focusing on the molecular interactions, mechanisms of action, and the experimental workflows required for target identification and validation. We will delve into the specific protein kinases that are potently inhibited by these analogs, the structural basis for their activity, and provide detailed protocols for researchers in the field of drug discovery.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline ring system is a privileged scaffold in drug discovery, renowned for its ability to mimic the adenine component of adenosine triphosphate (ATP). This mimicry allows quinazoline-based molecules to function as competitive inhibitors at the ATP-binding site of a large family of enzymes known as protein kinases.[1] The N-(4-phenoxyphenyl)quinazolin-4-amine core, in particular, has proven to be an exceptionally effective framework for developing potent and selective kinase inhibitors.[2] Several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, are based on this structure and have revolutionized the treatment of certain cancers.[3][4]

Protein kinases are critical regulators of numerous cellular processes, including growth, proliferation, differentiation, and apoptosis.[5][6] In many cancers, these kinases become dysregulated, leading to uncontrolled cell growth and survival.[6] The N-(4-phenoxyphenyl)quinazolin-4-amine analogs are designed to specifically target and inhibit these aberrant kinases, thereby blocking the downstream signaling pathways that drive tumorigenesis.[5][7]

Primary Biological Targets: Receptor Tyrosine Kinases

The primary biological targets for the majority of N-(4-phenoxyphenyl)quinazolin-4-amine analogs are members of the receptor tyrosine kinase (RTK) family. These transmembrane proteins play a pivotal role in cellular signaling by phosphorylating tyrosine residues on substrate proteins upon activation by extracellular ligands.[5]

Epidermal Growth Factor Receptor (EGFR)

The most prominent target of this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of RTKs.[2][4] EGFR is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and head and neck cancers, making it a prime target for therapeutic intervention.[2][3][4][7]

N-(4-phenoxyphenyl)quinazolin-4-amine analogs act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the autophosphorylation required for downstream signaling activation.[3][7] This blockade inhibits critical pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to a reduction in cell proliferation and survival.[6]

EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Analog Inhibitor->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling cascade by an N-(4-phenoxyphenyl)quinazolin-4-amine analog.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Another significant target for this scaffold is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the primary mediator of angiogenesis—the formation of new blood vessels.[7][8] Angiogenesis is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.[7]

By inhibiting VEGFR-2, these quinazoline analogs can effectively block the pro-angiogenic signals initiated by VEGF, leading to a reduction in tumor vascularization and growth.[8][9] Several compounds based on the N-(4-phenoxyphenyl)quinazolin-4-amine core have been developed as dual EGFR/VEGFR-2 inhibitors, offering a multi-pronged attack on cancer by simultaneously targeting tumor cell proliferation and its blood supply.[7][8][10]

Other Kinase Targets

While EGFR and VEGFR-2 are the most prominent targets, various analogs have been shown to inhibit other protein kinases, often as a result of structural modifications to the core scaffold. These can include:

  • HER2 (ErbB2): Another member of the ErbB family, often overexpressed in breast cancer.[1][3]

  • c-Met: A receptor tyrosine kinase implicated in cell motility, invasion, and metastasis.[4]

  • PI3K (Phosphoinositide 3-kinase): A key component of a major cell survival pathway.[6]

The promiscuity or selectivity of a given analog is a critical aspect of its pharmacological profile and is determined through comprehensive kinase screening.

Target Identification and Validation: A Methodological Guide

Identifying the precise biological targets of a novel N-(4-phenoxyphenyl)quinazolin-4-amine analog is a multi-step process that combines computational, biochemical, and cell-based approaches. This workflow ensures a high degree of confidence in the identified targets and their relevance to the compound's mechanism of action.

Target Validation Workflow

Target_Validation_Workflow start Novel Quinazoline Analog in_silico In Silico Screening (Virtual Target Screening, Docking) start->in_silico biochem Biochemical Assays (Kinase Profiling, IC50 Determination) in_silico->biochem Hypothesis Generation cell_based Cell-Based Assays (Western Blot, Viability Assays) biochem->cell_based Confirm Cellular Activity validated Validated Target(s) biochem->validated proteomics Advanced Proteomics (Chemical Proteomics, TPP) cell_based->proteomics Unbiased Confirmation cell_based->validated proteomics->validated

Caption: A typical workflow for the identification and validation of kinase targets.

In Silico and Computational Approaches
  • Virtual Target Screening: The process often begins with computational methods to predict potential targets.[11] By screening the compound against a large database of protein structures, researchers can generate a preliminary list of "hits" based on calculated binding affinities.[11] This approach is valuable for prioritizing experimental resources.[11]

Biochemical Assays

Biochemical assays are essential for confirming direct enzyme inhibition and quantifying the potency of the interaction.

  • Broad Kinase Profiling: The initial step is often to screen the analog against a large panel of purified kinases (often >400) at a fixed concentration (e.g., 1-10 µM).[12][13] This provides a comprehensive overview of the compound's selectivity profile.[12]

  • IC50 Determination: For kinases that show significant inhibition in the initial screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50). This value is a key measure of the compound's potency.

Table 1: Example IC50 Data for a Hypothetical Analog

Kinase TargetIC50 (nM)
EGFR (wild-type)5.2
EGFR (L858R mutant)2.1
VEGFR-215.8
HER289.4
c-Met250.1
p38α>10,000

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol outlines a common method for determining kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT), recombinant kinase, substrate protein/peptide, and ATP.[14]

  • Compound Dilution: Perform a serial dilution of the N-(4-phenoxyphenyl)quinazolin-4-amine analog in DMSO, then further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase and the test compound. Incubate for 10-15 minutes to allow for binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Cell-Based Assays

After confirming direct enzymatic inhibition, it is crucial to verify that the compound can engage its target within a cellular environment and produce a biological effect.

  • Target Phosphorylation Analysis (Western Blot): A key experiment is to treat cancer cell lines that overexpress the target kinase with the analog and then measure the phosphorylation status of the kinase and its downstream substrates. A potent inhibitor will cause a dose-dependent decrease in phosphorylation.

  • Cell Viability/Proliferation Assays: Assays such as MTT or CellTiter-Glo® are used to determine if inhibiting the target kinase translates into an anti-proliferative or cytotoxic effect on cancer cells.

Protocol 2: Western Blot for EGFR Pathway Inhibition

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., A549 for NSCLC) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the quinazoline analog for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

    • For receptor tyrosine kinases, it may be necessary to stimulate the pathway with a growth factor (e.g., EGF) for a short period before harvesting.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the target protein and/or a housekeeping protein like GAPDH or β-actin.[15]

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein at each drug concentration.

Advanced Proteomics for Unbiased Target Identification

For a truly unbiased assessment of a compound's targets, advanced chemical proteomics techniques can be employed.[16][17][18][19] These methods identify protein targets directly from complex biological samples like cell lysates.

  • Affinity-Based Chemical Proteomics: This involves immobilizing an analog of the drug onto a solid support (e.g., beads) and using it as "bait" to pull down its binding partners from a cell lysate.[14] The captured proteins are then identified by mass spectrometry.[18]

  • Thermal Proteome Profiling (TPP): TPP measures changes in the thermal stability of thousands of proteins in response to drug binding.[20] A protein that binds to the drug will typically be stabilized and "melt" at a higher temperature, allowing for its identification by mass spectrometry.[20]

These powerful techniques can confirm intended targets and reveal previously unknown "off-targets," providing a comprehensive understanding of the compound's mechanism of action and potential side effects.[16][20]

Conclusion

The N-(4-phenoxyphenyl)quinazolin-4-amine scaffold is a highly validated and versatile platform for the design of potent kinase inhibitors. Its primary biological targets are receptor tyrosine kinases, most notably EGFR and VEGFR-2, which are central to the progression of many cancers. A rigorous and systematic approach, combining computational, biochemical, cell-based, and proteomic methodologies, is essential for the precise identification and validation of the biological targets of novel analogs. This comprehensive understanding is fundamental to the successful development of the next generation of targeted therapeutics.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Vertex AI Search.
  • Jeffery, D. A., & Bogyo, M. (2003). Chemical proteomics and its application to drug discovery. Current Opinion in Biotechnology, 14(1), 87-95.
  • Cravatt, B. F., & Sorensen, E. J. (2018). Chemical Proteomics Applied to Target Identification and Drug Discovery. Taylor & Francis Online. Available from: [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). MDPI. Available from: [Link]

  • Chemical Proteomics for Target Validation. (n.d.). World Preclinical Congress. Available from: [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. Available from: [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Pharmaceutical Sciences. Available from: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2019). PMC. Available from: [Link]

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2012). PubMed. Available from: [Link]

  • Chemoproteomic approaches to drug target identification and drug profiling. (2012). PubMed. Available from: [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. (2024). Pharmaceutical Sciences. Available from: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. Available from: [Link]

  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. (2023). Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher. Available from: [Link]

  • Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors. (2025). PMC. Available from: [Link]

  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. (2002). PNAS. Available from: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Crossfire Oncology. Available from: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). ResearchGate. Available from: [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. (2012). PMC. Available from: [Link]

Sources

Exploratory

The Evolution of 4-Anilinoquinazolines as Anticancer Agents: A Technical Whitepaper

Executive Summary The 4-anilinoquinazoline scaffold represents one of the most privileged and clinically validated structures in modern targeted oncology[1]. Initially identified for their robust ability to competitively...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-anilinoquinazoline scaffold represents one of the most privileged and clinically validated structures in modern targeted oncology[1]. Initially identified for their robust ability to competitively bind the ATP-binding pocket of tyrosine kinases, these compounds revolutionized the treatment paradigm for non-small cell lung cancer (NSCLC) and other solid tumors[2]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the historical milestones, structure-activity relationship (SAR) dynamics, and the rigorous experimental workflows required to develop and validate novel 4-anilinoquinazoline derivatives.

Mechanistic Foundations & Target Rationale

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein belonging to the ErbB family of receptor tyrosine kinases. Upon extracellular ligand binding, EGFR undergoes homodimerization or heterodimerization, leading to the autophosphorylation of intracellular tyrosine residues. This triggers downstream signaling cascades—primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways—which are critical drivers of cell proliferation, angiogenesis, and survival[3].

Causality of Scaffold Design

The 4-anilinoquinazoline core was rationally selected because its planar, bicyclic structure perfectly mimics the adenine ring of adenosine triphosphate (ATP). By inserting itself into the hydrophobic cleft of the EGFR kinase domain, the N1 atom of the quinazoline ring forms a critical, highly conserved hydrogen bond with the backbone amide of the Met793 residue in the hinge region[2]. This competitive binding physically blocks ATP from accessing the catalytic site, thereby halting kinase autophosphorylation and terminating oncogenic signaling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Anilinoquinazoline 4-Anilinoquinazoline (ATP Competitor) Anilinoquinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling cascade and its inhibition by 4-anilinoquinazolines.

Historical Milestones in Drug Discovery

The development of 4-anilinoquinazolines can be categorized into distinct generations, each engineered to overcome the limitations of its predecessors:

  • First-Generation (Reversible Inhibitors): Gefitinib and Erlotinib were the pioneers, approved in the early 2000s for NSCLC[1]. They exhibit potent, reversible binding and are highly effective against wild-type EGFR and sensitizing mutations (e.g., L858R, exon 19 deletions). However, acquired resistance inevitably emerges, most commonly via the T790M "gatekeeper" mutation, which increases ATP affinity and sterically hinders the drug[4].

  • Second-Generation (Irreversible Inhibitors): To overcome T790M resistance, compounds like Afatinib were developed. These feature a Michael acceptor at the C6 position of the quinazoline ring, allowing for covalent bond formation with the Cys797 residue in the ATP-binding pocket, leading to prolonged, irreversible inhibition[3].

  • Multi-Kinase & Dual Inhibitors: Lapatinib represents a dual inhibitor targeting both EGFR and HER2, utilizing the same 4-anilinoquinazoline core but with a bulky 3-fluorobenzyloxy substituent on the aniline ring, which forces the kinase into an inactive "DFG-out" conformation[1]. Recent innovations also include dual HDAC/EGFR inhibitors to target epigenetic and signaling pathways simultaneously[5].

Quantitative Data: Comparative Efficacy
CompoundTarget ProfileIC50 (nM)Binding MechanismClinical Indication
Gefitinib EGFR (WT)25.42ReversibleNSCLC
Erlotinib EGFR (WT)33.25ReversibleNSCLC, Pancreatic Cancer
Afatinib EGFR (WT) / HER20.60Irreversible (Covalent)NSCLC (T790M)
Compound 7i EGFR (WT)17.32Reversible (6-Arylureido)Experimental

Table 1: Evolution of 4-anilinoquinazoline derivatives and their biochemical IC50 values against EGFR[2],[4].

Structure-Activity Relationship (SAR) Dynamics

The SAR of 4-anilinoquinazolines is highly defined and dictates the rational design of new analogs[4]:

  • Quinazoline Core: Absolutely essential for anchoring to the hinge region via hydrogen bonding.

  • C4-Anilino Group: Substitutions on the aniline ring (e.g., halogens like Cl or F at the meta-position) optimize the fit within the hydrophobic pocket.

  • C6 and C7 Positions: These are oriented towards the solvent-exposed region. Adding solubilizing groups (like the morpholine ring in gefitinib) improves pharmacokinetic properties, achieving an absolute bioavailability of ~60%[6]. Alternatively, attaching reactive electrophiles at C6 enables covalent binding[3]. Recent computational approaches have shown that 6-arylureido substitutions can extend into the effective region and interact with residues L85, D86, and R127, significantly enhancing binding affinity[2].

Experimental Workflows & Protocols

The discovery and validation of novel 4-anilinoquinazolines require a rigorous, self-validating experimental workflow[2].

Workflow Design 1. Rational Drug Design (Pharmacophore Fusion) Synthesis 2. Chemical Synthesis (Cyclization & Chlorination) Design->Synthesis EnzymeAssay 3. Kinase Inhibition Assay (Cell-free EGFR testing) Synthesis->EnzymeAssay CellAssay 4. Anti-Proliferative Assay (CCK-8 on A549/MCF-7) EnzymeAssay->CellAssay Docking 5. Molecular Docking (Binding Mode Analysis) CellAssay->Docking

Standard drug discovery workflow for novel 4-anilinoquinazoline derivatives.

Protocol 1: Synthesis of the 4-Anilinoquinazoline Core

Causality & Reasoning: The synthesis relies on a convergent approach to construct the quinazoline ring efficiently before functionalizing the C4 position.

  • Cyclization: React 2-amino-4-nitrobenzoic acid with formamide at elevated temperatures. Reasoning: This performs a condensation reaction to yield the quinazolin-4-one intermediate with high atom economy[2].

  • Chlorination: Treat the intermediate with thionyl chloride (

    
    ) under reflux. Reasoning: This converts the stable hydroxyl group into a highly reactive chloride leaving group, facilitating the subsequent nucleophilic aromatic substitution[2].
    
  • Amination: React the 4-chloroquinazoline with the desired substituted aniline in an alcoholic solvent (e.g., isopropanol) to form the final 4-anilinoquinazoline scaffold.

Protocol 2: Anti-Proliferative Assay (CCK-8 Method)

Causality & Reasoning: To validate that biochemical kinase inhibition translates to cellular efficacy, a cell viability assay is required. The CCK-8 assay uses WST-8, which is bio-reduced by mitochondrial dehydrogenases into an orange, water-soluble formazan dye. The amount of dye generated is directly proportional to the number of living cells[2].

  • Step 1 (Cell Seeding): Inoculate human tumor cell lines (e.g., A549, HT-29, MCF-7) in the logarithmic growth phase at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% 
    
    
    
    [2].
  • Step 2 (Drug Treatment): Prepare serial dilutions of the synthesized 4-anilinoquinazoline derivatives and add to the wells.

    • Self-Validation Check: Include Gefitinib or Erlotinib as positive controls, and 0.1% DMSO as a vehicle control. This ensures that observed cytotoxicity is strictly attributable to the target compound's intrinsic activity rather than solvent effects or assay artifacts.

  • Step 3 (Detection): Add 10 µL of CCK-8 reagent to each well. Incubate for an additional 1-4 hours in the dark.

  • Step 4 (Quantification): Measure the absorbance at 450 nm using a microplate reader. Calculate the

    
     using non-linear regression analysis[2].
    

Pharmacokinetics and Clinical Considerations

The clinical efficacy of 4-anilinoquinazolines is heavily dependent on their pharmacokinetic profiles. Drugs like gefitinib and erlotinib are characterized by moderate intestinal absorption, extensive tissue distribution (including tumor tissues), and high protein binding (~95% to


-acid glycoprotein and albumin)[6]. They undergo extensive hepatic and intestinal metabolism primarily via the cytochrome P450 (CYP) 3A4 enzyme. Consequently, rigorous dose adjustments and therapeutic monitoring are required when these agents are co-administered with CYP3A4 inhibitors or inducers[6].

Conclusion & Future Directions

The 4-anilinoquinazoline scaffold remains a cornerstone in the targeted therapy of cancer. Through iterative rational design—transitioning from reversible ATP-competitors to irreversible covalent modifiers and multi-kinase inhibitors—this chemical class continues to evolve[5]. Future directions in drug development include conjugating these scaffolds with novel moieties, such as boron for prolonged inhibition[3], or developing dual-action molecules (e.g., HDAC/EGFR inhibitors)[5] to combat emerging resistance mechanisms and expand their therapeutic utility.

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • Design, Synthesis, and Antitumor Activity of Erlotinib Deriv
  • Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. rsc.org.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. mdpi.com.
  • Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. nih.gov.
  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms. semanticscholar.org.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. mdpi.com.

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Protocols & Analytical Methods

Method

Synthesis of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine from 4-chloro-6-nitroquinazoline

An Application Guide for the Introduction: The Quinazoline Scaffold in Modern Drug Discovery Quinazoline derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Quinazoline derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] These bicyclic aromatic compounds, created by the fusion of benzene and pyrimidine rings, are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets.[1] Their versatility has led to the development of drugs with anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[1][2] The 6-nitro-4-aminoquinazoline framework, in particular, is a critical intermediate in the synthesis of targeted therapies, including potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression.[3]

This document provides a comprehensive guide for the synthesis of a specific derivative, 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine . The protocol details the reaction of 4-chloro-6-nitroquinazoline with 4-phenoxyaniline, a process governed by a well-understood chemical mechanism. This guide is intended for researchers and scientists in drug development, offering not just a step-by-step procedure but also the underlying scientific principles that ensure a successful and safe synthesis.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This is a two-step addition-elimination mechanism common for aryl halides, especially those activated by electron-withdrawing groups.[4]

  • Nucleophilic Attack: The amino group of 4-phenoxyaniline, acting as the nucleophile, attacks the electron-deficient C4 position of the 4-chloro-6-nitroquinazoline ring. The quinazoline ring is highly susceptible to this attack at the C4 position due to the electron-withdrawing effects of the adjacent nitrogen atom and the nitro group at C6.[5] This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the quinazoline ring is restored through the elimination of the chloride ion, which is a good leaving group. This step yields the final, more stable substituted product.

The regioselectivity, favoring substitution at the C4 position over other positions, is a well-documented characteristic of 2,4-disubstituted quinazolines, making this a reliable synthetic route.[5]

Experimental Protocol

This section outlines the detailed procedure for the synthesis, including materials, step-by-step instructions, and purification methods.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.Supplier Notes
4-chloro-6-nitroquinazoline209.592.09 g10.01.0Purity ≥95%
4-phenoxyaniline185.221.94 g10.51.05Purity ≥98%
2-Propanol (Isopropanol)60.10100 mL--ACS grade or higher
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed--Aqueous solution
Deionized Water18.02As needed--For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--For drying
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloro-6-nitroquinazoline (2.09 g, 10.0 mmol) and 4-phenoxyaniline (1.94 g, 10.5 mmol).

  • Solvent Addition: Add 100 mL of 2-propanol to the flask. The solvent serves to dissolve the reactants at an elevated temperature, facilitating the reaction.

  • Heating and Reflux: Place the flask in a heating mantle and bring the mixture to reflux (approximately 82°C for 2-propanol). Allow the reaction to proceed under reflux with continuous stirring for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of the starting materials and the appearance of a new, less polar product spot indicate reaction progression.

  • Product Precipitation and Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The desired product is expected to precipitate out of the solution as a solid.

  • Work-up:

    • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with a small amount of cold 2-propanol, followed by deionized water.

    • To neutralize any residual acid, wash the solid with a saturated aqueous solution of sodium bicarbonate until the cessation of any gas evolution.[1]

    • Finally, wash the solid again with deionized water to remove any remaining salts.

  • Drying: Dry the purified solid in a vacuum oven at 60-70°C overnight to yield the final product, 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine.

Purification

If TLC analysis of the crude product indicates the presence of impurities, further purification can be achieved by recrystallization. Ethanol is often a suitable solvent for this purpose.[3] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature to form pure crystals, which can then be isolated by filtration.

Workflow and Process Visualization

The overall synthetic process can be visualized as a linear workflow from starting materials to the final characterized product.

Synthesis_Workflow Start Starting Materials - 4-chloro-6-nitroquinazoline - 4-phenoxyaniline Reaction Reaction Step - Reflux for 4-6 hours Start->Reaction Solvent Solvent - 2-Propanol Solvent->Reaction Workup Work-up - Cooling & Filtration - Washing (H₂O, NaHCO₃) Reaction->Workup Cooling Purification Purification - Recrystallization (Ethanol) Workup->Purification Crude Product Product Final Product 6-Nitro-N-(4-phenoxyphenyl) quinazolin-4-amine Purification->Product Pure Product Analysis Characterization - NMR - Mass Spectrometry - HPLC Product->Analysis

Caption: Synthetic workflow for 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-chloro-6-nitroquinazoline: This compound is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Avoid breathing dust and ensure thorough washing after handling.[7] Store in a tightly closed container in a dry, well-ventilated area.[6]

  • 4-phenoxyaniline: May cause skin irritation and serious eye irritation. Handle with care and avoid contact.

  • 2-Propanol: Is a flammable liquid and vapor. Keep away from heat and open flames.

All waste materials should be disposed of in accordance with institutional and local environmental regulations.[8]

References

  • Angene Chemical. (2025, June 7). Safety Data Sheet: 5-Chloroquinazoline-2,4(1H,3H)-dione. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2024, September 4). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • Arfan, M., et al. (2012). N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. PMC. Retrieved from [Link]

  • Sánchez, J. B., et al. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from [Link]

  • Dash, A., et al. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]

  • Thapa, S. (2025, January 24). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, November 27). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Retrieved from [Link]

  • Wang, C., Ouyang, Y., & Lan, Z. (2017, February). Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. Atlantis Press. Retrieved from [Link]

  • ResearchGate. (2025, August 10). N-(2, 5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Retrieved from [Link]

  • Beilstein-Institut. (2018, September 12). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2024, December 6). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from [Link]

  • Dröse, S., et al. (n.d.). Identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine as a novel, highly potent and specific inhibitor of mitochondrial complex I. PMC. Retrieved from [Link]

  • MDPI. (n.d.). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from [Link]

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Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 4-Chloroquinazolines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazoline Scaffold and the Strategic Importance of C4-Functionalization The quinazoline ring system is a "privileged scaffold" in medici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Strategic Importance of C4-Functionalization

The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The strategic functionalization of this heterocyclic framework is paramount for modulating pharmacological activity. Among the various positions on the quinazoline ring, the C4 position is particularly amenable to modification via nucleophilic aromatic substitution (SNAr).

The starting material for these modifications is typically a 4-chloroquinazoline, which is readily synthesized from the corresponding quinazolin-4(3H)-one by treatment with chlorinating agents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[3][4] The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C4 position towards nucleophilic attack, making the chloride a good leaving group. This reactivity allows for the introduction of a diverse array of functional groups, most notably amines, but also phenols and thiols, leading to the synthesis of large libraries of compounds for drug discovery.[1][5]

The SNAr Mechanism on 4-Chloroquinazolines: A Stepwise Approach

The nucleophilic aromatic substitution on 4-chloroquinazolines generally proceeds through a stepwise addition-elimination mechanism.[6][7]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon of the quinazoline ring. This is typically the rate-determining step.[6]

  • Formation of a Meisenheimer-like Intermediate: This attack forms a tetrahedral intermediate, often referred to as a Meisenheimer complex, where the negative charge is delocalized over the electron-withdrawing quinazoline ring system.

  • Elimination of the Leaving Group: The chloride ion is expelled, and the aromaticity of the quinazoline ring is restored, yielding the C4-substituted product.

Caption: General mechanism of nucleophilic aromatic substitution on 4-chloroquinazolines.

Protocol I: Synthesis of 4-Anilinoquinazolines

The reaction of 4-chloroquinazolines with anilines is a cornerstone in the synthesis of many kinase inhibitors, including the EGFR inhibitor Gefitinib.[1]

Conventional Heating Method

This protocol is a widely used, robust method for the synthesis of 4-anilinoquinazolines.

Materials:

  • Substituted 4-chloroquinazoline

  • Substituted aniline (1.0 - 1.2 equivalents)

  • Solvent: Isopropanol (IPA), ethanol, or N,N-dimethylformamide (DMF)

  • Optional base: Diisopropylethylamine (DIPEA) or triethylamine (TEA) for anilines with electron-withdrawing groups.

Procedure:

  • To a solution of the 4-chloroquinazoline in the chosen solvent, add the substituted aniline.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[8][9]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Expert Insights:

  • The choice of solvent is crucial. Protic solvents like isopropanol can facilitate the reaction by stabilizing the transition state.[7]

  • For less reactive anilines (those with electron-withdrawing groups), the addition of a non-nucleophilic base can be beneficial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[9]

  • Electron-rich anilines generally react faster and under milder conditions compared to electron-poor anilines.[1][10]

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[1][8]

Procedure:

  • In a microwave-safe vessel, combine the 4-chloroquinazoline, aniline, and a suitable solvent (e.g., isopropanol, THF/water mixture).[1][8]

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) for a short period (typically 10-30 minutes).[1]

  • After cooling, work up the reaction as described in the conventional method.

MethodTemperature (°C)TimeTypical Yield (%)Reference
Conventional80 - 1204 - 24 h60 - 90[9]
Microwave100 - 15010 - 30 min70 - 95[1][8]

Protocol II: Synthesis of 4-Phenoxyquinazolines

The introduction of a phenoxy group at the C4 position can be achieved through a variation of the Ullmann condensation or a direct SNAr with phenols.[11][12]

Materials:

  • 4-Chloroquinazoline

  • Substituted phenol (1.1 - 1.5 equivalents)

  • Base: Potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (KOtBu)

  • Solvent: DMF, DMSO, or acetonitrile

Procedure:

  • To a solution of the substituted phenol in the chosen solvent, add the base and stir for a short period to generate the phenoxide.

  • Add the 4-chloroquinazoline to the reaction mixture.

  • Heat the reaction to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the phenol.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expert Insights:

  • The use of a strong base is necessary to deprotonate the phenol and form the more nucleophilic phenoxide.

  • Microwave-assisted protocols have also been successfully applied to this transformation, often in ionic liquids as green solvents, leading to excellent yields in short reaction times.[12]

Protocol III: Synthesis of 4-Thioquinazolines

4-Thioquinazolines can be synthesized by reacting 4-chloroquinazolines with thiols. These compounds have shown interesting biological activities.[5][13]

Materials:

  • 4-Chloroquinazoline

  • Thiol or Thiophenol (1.0 - 1.2 equivalents)

  • Base: Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Solvent: Acetone, ethanol, or DMF

Procedure:

  • Dissolve the 4-chloroquinazoline and the thiol in the chosen solvent.

  • Add the base to the mixture.

  • Heat the reaction to reflux and monitor its progress.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The residue can be partitioned between water and an organic solvent.

  • The organic layer is then dried and concentrated to give the crude product, which is purified by chromatography or recrystallization.[5]

Expert Insights:

  • Thiols are generally more nucleophilic than the corresponding alcohols, and these reactions often proceed under milder conditions.

  • The use of a base is typically required to deprotonate the thiol and form the thiolate anion.

Troubleshooting and Self-Validating Systems

A successful protocol is one that is reproducible and provides a means for self-validation.

Reaction Monitoring:

  • TLC: A simple and effective way to monitor the disappearance of the starting material and the appearance of the product. A co-spot of the starting material and the reaction mixture is recommended.

  • LC-MS: Provides more detailed information, including the mass of the product, confirming its formation and helping to identify any byproducts.

Product Characterization:

  • NMR Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Melting Point: A sharp melting point is an indicator of purity.

Common Issues and Solutions:

  • Low Yield:

    • Increase the reaction temperature or time.

    • Use a more polar solvent.

    • For amine nucleophiles, consider using a stronger base if HCl formation is inhibiting the reaction.

    • For less reactive nucleophiles, consider microwave-assisted synthesis.[10]

  • Side Reactions:

    • In the case of di-substituted quinazolines (e.g., 2,4-dichloroquinazoline), substitution at the C2 position can occur under more forcing conditions. Careful control of temperature and reaction time is necessary to ensure regioselectivity for the C4 position.[14]

    • For substrates with multiple nucleophilic sites, protecting groups may be necessary.

  • Purification Difficulties:

    • If the product is highly polar, a reverse-phase column chromatography might be more effective.

    • If the product is a salt, a neutralization step followed by extraction may be required.

Caption: A typical experimental workflow for the SNAr of 4-chloroquinazolines.

Advanced Methods: Palladium-Catalyzed Cross-Coupling

While SNAr is a powerful tool, for certain transformations, particularly with less nucleophilic amines or for the formation of C-C bonds, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are employed.[15][16] These methods often offer a broader substrate scope and can proceed under milder conditions but require careful optimization of the catalyst, ligand, and base.[17]

Conclusion

The nucleophilic aromatic substitution of 4-chloroquinazolines is a versatile and indispensable tool in medicinal chemistry for the synthesis of diverse libraries of bioactive molecules. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide range of C4-substituted quinazolines. The protocols outlined in this guide provide a solid foundation for both novice and experienced chemists to successfully perform these important transformations.

References

  • Sánchez, P. A., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 497. [Link]

  • Kumar, A., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Indian Journal of Chemistry, 51B, 1137-1143. [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. [Link]

  • Reddy, P. V., et al. (2013). Process for the preparation of gefitinib.
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]

  • Al-Omary, F. A. M., et al. (2010). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 15(7), 4648-4656. [Link]

  • da Silva, A. D., et al. (2021). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 32(8), 1545-1571. [Link]

  • Jeminejs, A., et al. (2020). Application of Azide-Tetrazole Tautomerism and Arylsulfanyl Group Dance in the Synthesis of Thiosubstituted Tetrazoloquinazolines. Synthesis, 52(23), 3536-3548. [Link]

  • Sánchez, P. A., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6. [Link]

  • New Drug Approvals. (2015). Gefitinib. [Link]

  • Li, Z., et al. (2007). Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(8), 2946-2952. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the formation of 4‐arylquinazolines. [Link]

  • de Farias, F. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 169. [Link]

  • Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry, 16(4), 653-677. [Link]

  • ResearchGate. (2025). Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... [Link]

  • Wu, X., et al. (2019). "On-Water" Palladium-Catalyzed Tandem Cyclization Reaction for the Synthesis of Biologically Relevant 4-Arylquinazolines. Chemistry – A European Journal, 25(57), 13109-13113. [Link]

  • Chemistry Stack Exchange. (2025). SN2 nucleophilic substitution reaction push and pull transition state. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline structure derivatives 1–8. [Link]

  • Carver, D. R., et al. (1982). SRN1 mechanism in heteroaromatic nucleophilic substitution reactions of 2-chloroquinoxaline and 4-chloroquinazolines with ketone enolates. The Journal of Organic Chemistry, 47(1), 294-296. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Rodríguez Enciso, D. A., et al. (2023). Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. Current Organic Synthesis, 20(5), 546-559. [Link]

  • Dobson, D. E. (2022). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University. [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • Chen, J., et al. (2013). Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines. Organic Letters, 15(1), 84-87. [Link]

  • ACS Publications. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]

  • Peet, N. P., & Sunder, S. (1974). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1439-1443. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to... [Link]

Sources

Method

Application Note: Solubility Dynamics and Handling Protocols for 6-Nitro-4-anilinoquinazolines in DMSO and Ethanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Scientific Context & Structural Challenges The 4-anilinoquinazoline scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Scientific Context & Structural Challenges

The 4-anilinoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the foundational hinge-binding core for numerous FDA-approved epidermal growth factor receptor (EGFR) and HER2 kinase inhibitors, including gefitinib, erlotinib, and lapatinib [1]. Within this class, 6-nitro-4-anilinoquinazolines are critical synthetic intermediates. The 6-nitro group is frequently reduced to a 6-amino moiety and subsequently acylated to generate irreversible, covalent kinase inhibitors (e.g., afatinib) that target the Cys773 residue in the EGFR ATP-binding pocket.

Despite their pharmacological utility, 6-nitro-4-anilinoquinazolines present significant handling challenges due to their rigid, planar, and highly hydrophobic nature. The presence of the electron-withdrawing 6-nitro group increases the molecular dipole moment and strengthens the crystal lattice energy, resulting in exceptionally poor aqueous solubility (< 1 µM) [4]. Consequently, the selection of appropriate organic solvents—specifically Dimethyl Sulfoxide (DMSO) for biological assay preparation and Ethanol (EtOH) for chemical synthesis and purification—is paramount.

Physicochemical Properties & Solvation Mechanics

Understanding the causality behind solvent interactions is essential for preventing compound precipitation during assays and ensuring high-yield synthetic recoveries.

The Role of DMSO (Kinetic Solvation for Assays)

DMSO is a highly polar, aprotic solvent with a strong dipole moment. The 6-nitro-4-anilinoquinazoline core contains multiple hydrogen bond acceptors (the N1 and N3 quinazoline nitrogens, and the nitro oxygens) and a hydrogen bond donor (the secondary aniline amine). DMSO effectively disrupts the strong intermolecular hydrogen bonding between these molecules. By solvating the hydrophobic aromatic rings while simultaneously acting as a strong hydrogen bond acceptor for the aniline N-H, anhydrous DMSO provides excellent kinetic solubility, allowing for the preparation of master stocks up to 50 mM. Furthermore, analytical studies have demonstrated that quinazoline derivatives remain stable and chemically homogeneous in 0.2% DMSO aqueous environments for up to 96 hours, which is critical for the reproducibility of in vitro cell-based assays [2].

The Role of Ethanol (Thermodynamic Solvation for Synthesis)

Ethanol is a polar, protic solvent. At room temperature, 6-nitro-4-anilinoquinazolines exhibit poor thermodynamic solubility in ethanol because the solvent cannot overcome the compound's strong crystal lattice energy. However, solubility increases exponentially with temperature. This steep solubility-temperature gradient makes ethanol an ideal solvent for hot recrystallization. Additionally, during the synthesis of these compounds via the Dimroth rearrangement , the protic nature of boiling ethanol (often catalyzed with acetic acid) is mechanistically required to stabilize the ring-opening and ring-closing transition states of the formimidamide intermediates [3].

Quantitative Solubility Summary

Table 1: Comparative Solubility Profile of 6-Nitro-4-anilinoquinazolines

Solvent SystemSolvent ClassificationEstimated SolubilityPrimary Laboratory ApplicationSolvation Mechanism & Causality
Aqueous Buffer (pH 7.4) Polar Protic< 1 µM (Poor)In vitro assays (Requires DMSO)Highly limited by crystal lattice energy and hydrophobicity.
Ethanol (Cold, 4°C) Polar Protic< 1 mM (Poor)Product washing / IsolationInsufficient thermal energy to overcome strong intermolecular forces.
Ethanol (Hot, 78°C) Polar Protic50 - 100 mM (High)Synthesis / RecrystallizationThermal disruption of lattice; protic stabilization of polar groups.
DMSO (Anhydrous, 25°C) Polar Aprotic10 - 50 mM (High)Master stock preparationDisruption of H-bonds; aprotic encapsulation of the hydrophobic core.

Protocol 1: Preparation of DMSO Master Stocks for In Vitro Assays

Self-Validating Principle: DMSO is highly hygroscopic. Absorption of atmospheric water will rapidly decrease the solubility capacity of DMSO, causing the hydrophobic quinazoline to nucleate and precipitate (often invisibly at the micro-scale). This protocol integrates strict anhydrous controls and visual validation steps to ensure stock integrity.

Materials Required:

  • 6-nitro-4-anilinoquinazoline powder (Desiccated)

  • Anhydrous DMSO (≥99.9% purity, stored under Argon/Nitrogen)

  • Amber microcentrifuge tubes (to prevent photolytic degradation of the nitro group)

  • Bath sonicator

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized 6-nitro-4-anilinoquinazoline powder to equilibrate to room temperature (RT) inside a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh the required mass into an amber microcentrifuge tube using an analytical balance.

  • Solvation: Add the calculated volume of Anhydrous DMSO to achieve a target concentration of 10 mM.

    • Formula: Volume (mL) = Mass (mg) /[Molecular Weight ( g/mol ) × Concentration (mol/L)]

  • Agitation: Vortex the solution vigorously for 30 seconds, followed by bath sonication at RT for 5–10 minutes.

  • Validation (QC Check): Hold the tube against a light source. The solution must be completely transparent with no particulate matter. If particulates remain, warm the solution to 37°C in a water bath for 5 minutes and resonicate.

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles, which introduce moisture. Store at -20°C in a sealed container with desiccant packets.

G A Weigh 6-Nitro-4-anilinoquinazoline (Analytical Balance) B Add Anhydrous DMSO (Target: 10 mM) A->B C Vortex & Sonicate (5-10 mins at RT) B->C D Visual QC: Is Solution Clear? C->D E Warm to 37°C & Resonicate D->E No F Aliquoting (Single-use volumes) D->F Yes E->D Re-check G Storage at -20°C (Desiccated) F->G

Workflow for the preparation and storage of 6-nitro-4-anilinoquinazoline DMSO assay stocks.

Protocol 2: Microwave-Accelerated Synthesis & Ethanol Recrystallization

Self-Validating Principle: The Dimroth rearrangement is the most efficient pathway for synthesizing 4-anilino-6-nitroquinazolines [3]. By utilizing ethanol as the reaction solvent, the system becomes self-purifying: the high temperature drives the reaction and keeps the product in solution, while the steep drop in solubility upon cooling forces the pure product to crystallize, leaving unreacted impurities dissolved in the cold ethanol.

Materials Required:

  • 2-amino-5-nitrobenzonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted aniline derivative

  • Glacial acetic acid (Catalyst)

  • Absolute Ethanol (Solvent)

  • Microwave synthesizer

Step-by-Step Methodology:

  • Formimidamide Formation: In a microwave-safe vessel, react 2-amino-5-nitrobenzonitrile (1.0 eq) with an excess of DMF-DMA (1.5 eq). Irradiate at 115°C for 2–5 minutes. The reaction proceeds neat, utilizing DMF-DMA as both reagent and transient solvent.

  • Solvent Exchange & Aniline Addition: Remove excess DMF-DMA under reduced pressure. To the resulting formimidamide intermediate, add the substituted aniline (1.1 eq) dissolved in a 4:1 mixture of Absolute Ethanol and Glacial Acetic Acid. Causality: The acetic acid catalyzes the initial nucleophilic attack, while ethanol stabilizes the subsequent ring-opening/closing sequence.

  • Dimroth Rearrangement: Subject the mixture to microwave irradiation at 120°C for 15–20 minutes.

  • Controlled Crystallization: Transfer the hot, homogenous reaction mixture to an Erlenmeyer flask. Allow it to cool slowly to room temperature over 2 hours, then transfer to an ice bath (4°C) for 1 hour. Causality: Rapid cooling causes amorphous precipitation, trapping impurities. Slow cooling ensures the formation of a highly ordered, pure crystal lattice.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove residual acetic acid and unreacted aniline. Dry the pure 6-nitro-4-anilinoquinazoline under a high vacuum at 50°C overnight.

G N1 2-Amino-5-nitrobenzonitrile + DMF-DMA N2 Microwave Irradiation (115°C, 2-5 mins) N1->N2 N3 Formimidamide Intermediate N2->N3 N4 Add Aniline + Ethanol/Acetic Acid N3->N4 N5 Dimroth Rearrangement (Microwave, 120°C) N4->N5 N6 Crude 6-Nitro-4-anilinoquinazoline (In Hot Solution) N5->N6 N7 Controlled Cooling & Cold Ethanol Wash N6->N7 N8 Pure Crystalline Product N7->N8

Microwave-accelerated Dimroth rearrangement and ethanol recrystallization pathway.

References

  • Elwaie, T. A., et al. "HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners as Selective and Potent HER2 Inhibitors with Favorable Metabolic Stability." ACS Omega, 2020. URL:[Link]

  • Kaczmarek, M., et al. "Determination of the Stabilities of New Quinazoline Derivatives by HPLC." ResearchGate, 2012. URL:[Link]

  • Foucourt, A., et al. "Microwave-accelerated Dimroth rearrangement for the synthesis of 4-anilino-6-nitroquinazolines. Application to an efficient synthesis of a microtubule destabilizing agent." Tetrahedron, 2010. URL:[Link]

  • Patrick, D. A., et al. "Optimization of Physicochemical Properties for 4-Anilinoquinazoline Inhibitors of Trypanosome Proliferation." NIH Public Access / PMC, 2017. URL:[Link]

Application

Application Note: In Vitro Kinase Assay Protocols for Quinazoline-Based EGFR Inhibitors

Introduction & Mechanistic Rationale Quinazoline derivatives, such as gefitinib, erlotinib, and afatinib, represent a cornerstone in targeted oncology, specifically functioning as potent inhibitors of the Epidermal Growt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinazoline derivatives, such as gefitinib, erlotinib, and afatinib, represent a cornerstone in targeted oncology, specifically functioning as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The quinazoline core acts as an ATP-competitive inhibitor; it physically occupies the ATP-binding pocket within the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream oncogenic signaling cascades (e.g., PI3K/AKT and RAS/MAPK) [1].

When developing novel quinazoline derivatives, establishing a robust, self-validating in vitro biochemical assay is the critical first step in the drug discovery pipeline. As an application scientist, I strongly recommend utilizing a bioluminescent ADP-detection assay (such as the ADP-Glo™ system) over traditional radiometric ^32^P-ATP assays or fluorescence polarization. The causality behind this choice is simple: quinazoline inhibitors must demonstrate potency in cellular environments where ATP concentrations are in the millimolar range [4]. ADP-Glo allows researchers to use physiological ATP concentrations without signal saturation, providing a highly sensitive, positive-readout metric of kinase activity [3].

EGFR_Mechanism Ligand EGF Ligand EGFR EGFR Tyrosine Kinase Ligand->EGFR Activates Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream Drives ATP ATP ATP->EGFR Phosphorylates Quinazoline Quinazoline Inhibitor (e.g., Erlotinib) Quinazoline->EGFR Competes with ATP Proliferation Tumor Cell Proliferation Downstream->Proliferation Induces

Caption: EGFR signaling pathway and the ATP-competitive mechanism of quinazoline inhibitors.

Quantitative Benchmarks for Quinazoline Derivatives

To contextualize the potency of newly synthesized quinazoline compounds, researchers must benchmark their biochemical IC50 values against established clinical standards. The table below summarizes the expected inhibitory profiles of classic quinazoline derivatives under standardized in vitro assay conditions.

Table 1: Representative Kinase Inhibitory Activity of Classic Quinazolines

CompoundTarget KinaseBiochemical IC50Cellular Efficacy (A431/A549)Reference
Erlotinib EGFR (Wild-Type)~20 nMHighly Active[2]
Gefitinib EGFR (Wild-Type)10 – 30 nMHighly Active[3]
Afatinib EGFR (WT / T790M)0.5 – 10 nMHighly Active[1]
Lapatinib EGFR / HER210.8 nM / 9.2 nMModerate / High[1]

Note: Direct comparison of novel compounds requires standardized assay conditions, as IC50 values are highly dependent on the ATP concentration used during the assay [1].

Experimental Protocol: Bioluminescent EGFR Kinase Assay

This protocol utilizes a cell-free enzymatic approach to quantify the direct inhibitory effect of quinazoline derivatives by measuring the amount of ADP produced during the kinase reaction [1].

Reagents and Materials
  • Enzyme: Recombinant human EGFR kinase enzyme (purified intracellular domain).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide substrate.

  • Buffer: Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT) [2].

    • Expert Insight: The inclusion of 0.1 mg/mL BSA is critical. Quinazoline derivatives are highly hydrophobic; BSA prevents non-specific adsorption of the compound to the polystyrene microplate walls, a common artifact that artificially inflates IC50 values. DTT maintains the reducing environment necessary to protect the kinase's catalytic cysteine residues.

  • Detection: ADP-Glo™ Kinase Assay Kit[4].

  • Consumables: 384-well solid white opaque microplates.

Self-Validating Plate Layout

To ensure the assay is a self-validating system, every 384-well plate must include:

  • 100% Activity Control (Max Signal): Enzyme + Substrate + ATP + DMSO vehicle.

  • 0% Activity Control (Min Signal): Substrate + ATP + DMSO vehicle (No Enzyme).

  • Reference Standard: A known quinazoline (e.g., Erlotinib) titrated across 10 concentrations to validate inter-assay consistency [3].

Step-by-Step Methodology

Step 1: Compound Preparation

  • Dissolve the novel quinazoline derivatives in 100% DMSO to create a 10 mM stock.

  • Perform a 3-fold serial dilution in DMSO to generate a 10-point concentration curve.

  • Dilute the DMSO stocks 1:100 in Kinase Reaction Buffer to achieve the desired final concentrations (ensuring final DMSO concentration in the assay does not exceed 1%, which can denature the kinase).

Step 2: Kinase Reaction Setup & Pre-Incubation

  • Add 2 µL of the diluted quinazoline inhibitor to the designated wells of the 384-well plate.

  • Add 5 µL of the EGFR enzyme (e.g., 1.25 ng/µL) and Poly(Glu, Tyr) substrate mixture to each well [2].

  • Incubate at room temperature for 30–60 minutes.

    • Expert Insight: This pre-incubation step is non-negotiable. Because quinazolines are ATP-competitive, allowing the inhibitor to reach thermodynamic binding equilibrium with the enzyme before introducing the highly concentrated ATP substrate prevents kinetic lag and ensures accurate potency measurements [1].

Step 3: Reaction Initiation

  • Add 3 µL of ATP (e.g., 10 µM final concentration) to each well to initiate the reaction.

  • Centrifuge the plate briefly at 1000 x g for 1 minute to ensure proper mixing.

  • Incubate the plate at 30°C for 40–60 minutes [1].

Step 4: Termination and Detection

  • Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This step completely terminates the kinase reaction and depletes all remaining unreacted ATP [4].

  • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This reagent converts the generated ADP back into ATP, which drives a luciferase/luciferin reaction to produce light[1].

  • Read the luminescence on a microplate reader (integration time: 0.5–1 second per well).

ADP_Glo_Workflow Step1 1. Kinase Reaction (EGFR + Substrate + ATP) Step2 2. ADP-Glo Reagent (Deplete Unused ATP) Step1->Step2 Step3 3. Detection Reagent (Convert ADP to ATP) Step2->Step3 Step4 4. Luminescence (Readout & IC50) Step3->Step4

Caption: Step-by-step workflow of the bioluminescent ADP-Glo kinase assay.

Data Analysis & Assay Validation

The luminescence signal is directly proportional to the amount of ADP produced, and therefore directly proportional to kinase activity.

  • Calculate Percent Inhibition: % Inhibition = 100 -[ (RLU_sample - RLU_min) / (RLU_max - RLU_min) * 100 ]

  • Determine IC50: Plot the percent inhibition against the log10 of the quinazoline concentration. Use a 4-parameter non-linear regression model (e.g., in GraphPad Prism) to calculate the IC50 [1].

  • Validate the Assay (Z'-Factor): Calculate the Z'-factor using the 100% and 0% activity controls. A Z'-factor > 0.6 confirms that the assay window is robust and the data is statistically reliable for hit-to-lead profiling.

References

  • ACS Publications. "Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors." ACS Omega.[Link]

  • Frontiers. "Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives." Frontiers in Chemistry.[Link]

  • ResearchGate. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Promega Corporation.[Link]

Method

Preparation and Application of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine for In Vitro Cellular Assays

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide for the preparation and use of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine, a representative small molecule inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the preparation and use of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine, a representative small molecule inhibitor, for cell culture applications. The quinazoline scaffold is a well-established pharmacophore in oncology research, frequently utilized in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[1][2][3][4] This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary for the effective use of this compound in a laboratory setting. We will cover its proposed mechanism of action, protocols for stock solution preparation, determination of optimal working concentrations, and a general procedure for cell treatment. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction and Scientific Background

The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of several FDA-approved anti-cancer drugs like gefitinib and erlotinib.[2][4] These molecules typically function by competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase, a key receptor in cellular signaling.[2] Dysregulation of the EGFR signaling pathway is a critical driver in the proliferation and survival of various cancer types.[1][5] The 6-nitro substitution on the quinazoline ring is a common feature in the design of potent EGFR inhibitors.[3][6][7]

6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine is designed based on this established framework. By inhibiting EGFR autophosphorylation, it is expected to block downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell growth and survival.[1][5] This application note provides the necessary protocols to prepare this hydrophobic compound for aqueous cell culture environments and to empirically determine its effective concentration for inhibiting cancer cell proliferation.

Proposed Mechanism of Action: EGFR Signaling Inhibition

The primary proposed mechanism of action for 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine is the inhibition of the EGFR tyrosine kinase. The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for adaptor proteins, activating downstream pathways that regulate cell proliferation, survival, and migration. This compound is expected to prevent this initial phosphorylation step.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_ras_raf RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGFR EGFR P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation EGF EGF Ligand EGF->EGFR Binds Compound 6-Nitro-N-(4-phenoxyphenyl) quinazolin-4-amine Compound->EGFR Inhibits RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival P_EGFR->RAS P_EGFR->PI3K

Caption: Proposed inhibition of the EGFR signaling pathway.

Physicochemical Properties and Solubility

Understanding the properties of the compound is critical for accurate preparation. As a quinazoline derivative, this compound is expected to have low aqueous solubility and good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).

PropertyExpected Value / InformationRationale / Source
Molecular Formula C₂₀H₁₄N₄O₃Calculated based on chemical name.
Molecular Weight 358.35 g/mol Calculated based on chemical name.
Appearance White to yellow solid powder.Typical appearance for this class of compounds.[8]
Recommended Solvent DMSO (Dimethyl Sulfoxide), cell culture grade.Quinazoline derivatives generally exhibit poor water solubility but are soluble in DMSO.[8][9][10]
Suggested Stock Conc. 10-20 mM in 100% DMSO.A high-concentration stock minimizes the final DMSO percentage in culture, preventing solvent-induced cytotoxicity.[11][12]
Storage Conditions Powder: Room temperature, desiccated. Stock Solution: Aliquoted at -20°C or -80°C.Aliquoting and freezing prevents degradation from repeated freeze-thaw cycles and exposure to water/light.[11][12]

Protocol 1: Preparation of a 10 mM Stock Solution

Principle: A high-concentration stock solution is essential for accurately and repeatably dosing cells. DMSO is the solvent of choice due to its ability to dissolve hydrophobic compounds and its miscibility with cell culture media. The goal is to create a sterile, stable stock that can be diluted to working concentrations while keeping the final DMSO concentration in the culture medium below cytotoxic levels (typically ≤ 0.5%).[10][11]

Materials:

  • 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade (e.g., Sigma-Aldrich D2650)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation of Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound.

    • Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM × 1 mL × 358.35 g/mol = 3.58 mg

  • Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh out 3.58 mg of the compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the powder.

  • Solubilization: Tightly cap the tube and vortex vigorously for 2-3 minutes. Visually inspect the solution to ensure all solid particles have completely dissolved. The solution should be clear. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization (Optional but Recommended): To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the stock will be used for long-term experiments.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Label clearly with the compound name, concentration, and date. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[11][12] Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Optimal Working Concentration via Cytotoxicity Assay

Principle: The biological effect of any compound is dose-dependent. It is crucial to determine the concentration range that elicits the desired biological response (e.g., inhibition of proliferation) without causing non-specific toxicity. A cytotoxicity assay, such as the MTT or WST-1 assay, is used to measure cell viability across a range of compound concentrations.[13][14][15] This allows for the generation of a dose-response curve and the calculation of the IC₅₀ (the concentration that inhibits 50% of cell viability), which guides the selection of concentrations for subsequent experiments.[12]

Materials:

  • Target cancer cell line (e.g., A549, a non-small cell lung cancer line with high EGFR expression)

  • Complete cell culture medium

  • 96-well clear, flat-bottom cell culture plates

  • 10 mM stock solution of the compound in DMSO

  • Cell viability assay reagent (e.g., MTT, WST-1)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of Serial Dilutions:

    • On the day of treatment, thaw an aliquot of the 10 mM stock solution.

    • Prepare a series of dilutions in complete culture medium. It is common to perform a 2-fold or 10-fold serial dilution to cover a broad concentration range (e.g., 100 µM to 0.1 µM).

    • Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration, but without the compound. For example, if the highest concentration is 100 µM (a 1:100 dilution from a 10 mM stock), the final DMSO concentration will be 1%. The vehicle control should therefore contain 1% DMSO.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. It is recommended to test each concentration in triplicate.

  • Incubation: Return the plate to the incubator for a duration relevant to the cell line's doubling time, typically 48-72 hours.

  • Viability Measurement:

    • Following incubation, add the cell viability reagent (e.g., 10 µL of WST-1 reagent) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours) until a color change is apparent.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h Seed->Incubate1 Dilute 3. Prepare Serial Dilutions (Compound + Vehicle Control) Incubate1->Dilute Treat 4. Treat Cells Dilute->Treat Incubate2 5. Incubate 48-72h Treat->Incubate2 Assay 6. Add Viability Reagent Incubate2->Assay Read 7. Read Absorbance Assay->Read Analyze 8. Calculate % Viability Read->Analyze Plot 9. Plot Dose-Response Curve Analyze->Plot IC50 10. Determine IC50 Plot->IC50

Caption: Workflow for determining the IC50 value.

Protocol 3: General Protocol for Cell Treatment

Principle: Once an effective, non-toxic working concentration (or range) is determined, this protocol can be used to treat cells for various downstream analyses, such as protein extraction for Western blotting, RNA isolation for qPCR, or immunofluorescence imaging. A vehicle control is always necessary to ensure that the observed effects are due to the compound and not the solvent.

Materials:

  • Cultured cells in appropriate vessels (e.g., 6-well plates, 10 cm dishes)

  • 10 mM stock solution of the compound in DMSO

  • Pre-warmed complete cell culture medium

Procedure:

  • Cell Seeding: Seed cells at a density that will result in approximately 70-80% confluency at the time of harvest. Allow cells to adhere and grow for at least 24 hours.

  • Prepare Working Solution:

    • Thaw an aliquot of the 10 mM stock solution.

    • Calculate the volume of stock solution needed to achieve the desired final concentration in the total volume of medium.

      • Example: To prepare 10 mL of medium with a final concentration of 10 µM:

      • V₁C₁ = V₂C₂

      • V₁ = (10 mL × 10 µM) / 10,000 µM = 0.01 mL = 10 µL

    • Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete medium. Mix well by inverting the tube. This results in a final DMSO concentration of 0.1%.[8]

  • Prepare Vehicle Control: Prepare a corresponding volume of medium containing the same final concentration of DMSO (0.1% in the example above) but without the compound.

  • Treatment: Aspirate the existing medium from the cells and gently wash once with sterile PBS if necessary. Add the prepared medium containing the compound or the vehicle control to the cells.

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Harvesting: After the incubation period, proceed with the appropriate harvesting method for your downstream application (e.g., cell lysis, RNA extraction).

References

  • BenchChem. (2025). Application of a Representative EGFR Inhibitor (EGFR-IN-103) in 3D Cell Culture Models.
  • BenchChem. (2025). Egfr-IN-26 toxicity issues in cell culture and how to resolve.
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • BenchChem. (2025).
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • Captiv
  • Sigma-Aldrich. Cytotoxicity assays.
  • RSC Publishing. (2017). Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and inducing apoptosis in breast cancer cell line.
  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • ResearchGate. Effects of EGFR inhibitors on cell growth and squamous cell differentiation in transformed-human esophageal epithelial cells.
  • PMC.
  • Cold Spring Harbor Labor
  • PMC. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model.
  • PhytoTech Labs. Preparing Stock Solutions.
  • PMC. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2017).
  • Smolecule. (2026).
  • PMC. (2012). Cell Surface Concentrations and Concentration Ranges for Testing In Vitro Autocrine Loops and Small Molecules.
  • PMC. N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine.
  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
  • Google Patents.
  • PubMed. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.
  • PMC. (2013).
  • ResearchGate. (2025). N-(2, 5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine | Request PDF.
  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?.
  • Bentham Science. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
  • Atlantis Press. (2017). Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine.
  • Nucleus Biologics. (2022). Maximizing Quality And Potency Of Cell Culture Media.
  • PMC. Development of (4-Phenylamino)
  • Thermo Fisher Scientific. Nitrogen-containing Compounds.
  • MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one.
  • Innovative Publication. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • MDPI. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.
  • PMC.
  • Sigma-Aldrich. N-(6-BROMO-4-QUINAZOLINYL)-N-(3-NITROPHENYL)AMINE AldrichCPR.

Sources

Application

Application Note: Advanced Crystallization Protocols for 4-Aminoquinazoline Derivatives

Introduction & Mechanistic Overview 4-Aminoquinazoline derivatives, notably the blockbuster epidermal growth factor receptor (EGFR) inhibitors Gefitinib and Erlotinib , represent a critical class of targeted therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

4-Aminoquinazoline derivatives, notably the blockbuster epidermal growth factor receptor (EGFR) inhibitors Gefitinib and Erlotinib , represent a critical class of targeted therapeutics in oncology. Because these compounds are classified as Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability), their solid-state properties directly dictate their dissolution kinetics, bioavailability, and manufacturability.

The crystallization of 4-aminoquinazolines is notoriously complex due to the presence of multiple hydrogen-bond donors and acceptors (e.g., the quinazoline core, secondary amines, and morpholine/piperazine appendages). This structural flexibility leads to profound solvent-mediated polymorphism and a high propensity for hydrate and solvate formation.

This application note provides authoritative, self-validating protocols for isolating specific, thermodynamically stable polymorphs and co-crystals of Gefitinib and Erlotinib. By understanding the thermodynamic causality behind solvent selection, cooling rates, and seeding, researchers can achieve batch-to-batch uniformity and circumvent the spontaneous nucleation of metastable forms.

Polymorphic Landscape & Quantitative Data

To engineer a robust crystallization process, one must first map the solid-state landscape of the target active pharmaceutical ingredient (API). Table 1 summarizes the critical polymorphic forms of Gefitinib and Erlotinib, detailing the specific solvent environments that drive their formation.

Table 1: Solid-State Landscape of Key 4-Aminoquinazoline Derivatives

APISolid FormHydration / SolvationOptimal Solvent SystemStability & Mechanistic Notes
Gefitinib Form 1AnhydrateWater:Ethanol (1:20 v/v)Most thermodynamically stable; preferred for solid dosage forms 1.
Gefitinib Form 5 / 6Trihydrate / MonohydrateHigh aqueous mixturesMetastable; forms rapidly if water activity exceeds critical thresholds.
Gefitinib Co-CrystalAzelaic Acid (1:1)Methanol / EvaporationMonoclinic

; alters morpholine moiety conformation to enhance solubility 2.
Erlotinib (Base)Form IAnhydrateToluene, Benzene, XyleneHighly stable; obtained via controlled cooling in non-polar solvents 3.
Erlotinib (Base)Form IIAnhydrateDCM, Acetone, Ethyl AcetateMetastable; isolated via fast rotary evaporation under reduced pressure 3.
Erlotinib (Base)Form IIIMonohydrateOpen atmospheric evaporationPreferred phase in the presence of water; Form I transforms to Form III in mother liquor 3.
Erlotinib (HCl)Form AHydrochloride SaltIsopropanol, Ethyl FormateHigh purity; synthesized via reactive crystallization with HCl gas/solution 4.

Experimental Protocols & Causality

Protocol A: Anti-Solvent & Cooling Crystallization of Gefitinib Form 1

Gefitinib Form 1 is the industry standard due to its non-hygroscopic nature. The primary challenge in isolating Form 1 is preventing the nucleation of hydrated forms (Form 5 and Form 6).

Causality & Design: The solvent ratio is the critical thermodynamic lever here. A precise water-to-alcohol ratio of 1:20 (v/v) provides enough polarity to dissolve the crude base at reflux, but keeps the water activity (


) low enough to kinetically disfavor hydrate formation during cooling. Seeding is mandatory to bypass the metastable zone and force immediate growth of Form 1.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude Gefitinib base in 210 mL of a solvent mixture comprising water and ethanol at a 1:20 (v/v) ratio.

  • Thermal Activation: Heat the suspension under continuous stirring to reflux (~80°C) until a completely clear solution is obtained. Self-Validation Check: Visually confirm the absence of undissolved particulates to prevent heterogeneous nucleation of unwanted polymorphs.

  • Primary Cooling: Program the reactor to cool the solution to 75°C at a rate of 0.5°C/min.

  • Seeding: At exactly 75°C, introduce 0.1 g of pure Gefitinib Form 1 seed crystals.

  • Ageing (Ostwald Ripening): Maintain the system at 75°C for 10 to 16 hours. Causality: This extended isothermal hold allows smaller, thermodynamically unstable nuclei to redissolve and deposit onto the larger Form 1 seeds, ensuring a uniform particle size distribution.

  • Secondary Cooling & Isolation: Cool the mixture to room temperature (20–25°C). Filter the precipitate under a vacuum and wash with 20 mL of cold ethanol.

  • Validation: Analyze an aliquot via X-Ray Powder Diffraction (XRPD). Form 1 is confirmed by characteristic peaks at 7.14, 11.26, 14.25, 15.86, 24.33, and 26.40 degrees 2-theta 1.

GefitinibWorkflow Start Crude Gefitinib Base Solvent Add Water:Ethanol (1:20 v/v) Low water activity prevents hydrates Start->Solvent Dissolve Heat to Reflux (~80°C) Ensure complete dissolution Solvent->Dissolve Cool Controlled Cooling to 75°C Dissolve->Cool Seed Seed with Form 1 Particles Bypasses metastable nucleation Cool->Seed Age Isothermal Ageing (10-16 hrs) Promotes Ostwald ripening Seed->Age Isolate Filter, Wash & Dry Yields pure Form 1 Anhydrate Age->Isolate

Caption: Workflow for the controlled crystallization of Gefitinib Form 1.

Protocol B: Reactive Crystallization of Erlotinib Hydrochloride (Form A)

Erlotinib is typically administered as a hydrochloride salt. The reactive crystallization process must be carefully controlled, as rapid precipitation can trap solvent molecules or yield mixed polymorphs (Form A and Form B) 5.

Causality & Design: Ethyl formate or isopropanol are chosen as the primary solvents because Erlotinib free base exhibits high solubility in them at elevated temperatures, whereas the resulting HCl salt has a steep solubility curve. This differential solubility guarantees a high yield upon the introduction of the HCl source.

Step-by-Step Methodology:

  • Free Base Dissolution: Suspend 10.0 g of Erlotinib free base (Form IV) in 300 mL of ethyl formate supplemented with 10 mL of methanol.

  • Heating: Heat the mixture under reflux until a clarified solution is achieved.

  • Reactive Precipitation: While maintaining the temperature at 60–70°C, dropwise add 6.4 g of a saturated hydrochloric acid gas solution in isopropanol. Causality: Dropwise addition prevents localized supersaturation spikes, which would otherwise cause the rapid crash-out of amorphous material or Form B impurities.

  • Maturation: Stir the reaction mixture for 30 minutes at 60–70°C to allow the crystal lattice of Form A to organize.

  • Cooling: Cool the reactor to 10–15°C at a rate of 1°C/min and stir for an additional 1 hour.

  • Isolation: Filter the resulting crystals and dry at 50°C under a vacuum to obtain highly pure Erlotinib Hydrochloride Form A 4.

ErlotinibPhases Base Erlotinib Free Base in Solution Form1 Form I (Anhydrate) Stable Phase Base->Form1 Non-polar solvents (Toluene, Controlled cooling) Form2 Form II (Metastable) Fast Evaporation Base->Form2 Polar solvents (Rotary Evaporation) Form3 Form III (Monohydrate) Aqueous Environment Base->Form3 Slow evaporation (Open atmospheric conditions) Form4 Form IV (Trihydrate) High Water Activity Base->Form4 Acetone/Water Mixture Form1->Form3 Solution-mediated (1-2 days in mother liquor) Form2->Form1 Thermally Induced Transition Form4->Form3 Atmospheric Exposure (1-2 hours)

Caption: Solvent-mediated and thermal polymorphic transitions of Erlotinib free base.

Protocol C: Co-Crystallization of Gefitinib with Azelaic Acid

To overcome the inherently low aqueous solubility of Gefitinib Form 1, co-crystallization with aliphatic dicarboxylic acids (like azelaic acid) alters the crystal lattice and improves the dissolution profile.

Causality & Design: Gefitinib possesses a conformationally flexible morpholine ring. In the stable Form 1, the morpholine torsion angle is ~74.3°. When co-crystallized with azelaic acid, the acidic group is encapsulated in a pocket formed by the morpholine and phenyl moieties, forcing the torsion angle to shift to ~54.0° and establishing robust


 and 

hydrogen bonds 2.

Step-by-Step Methodology:

  • Stoichiometric Mixing: Weigh equimolar amounts (1:1 ratio) of Gefitinib base and Azelaic Acid.

  • Solvent Addition: Dissolve the physical mixture in a minimum volume of methanol at ambient temperature (25°C).

  • Evaporative Co-Crystallization: Cover the crystallization vessel with parafilm pierced with small holes to allow for slow solvent evaporation.

  • Harvesting: After 3–5 days, harvest the resulting block-shaped crystals.

  • Validation: Confirm the 1:1 co-crystal structure via Single-Crystal X-Ray Diffraction (SCXRD). The unit cell should conform to the monoclinic

    
     centrosymmetric space group 2.
    

References

  • Process for making crystalline form a of gefitinib. Patent WO2017114735A1.
  • Crystal structure of a 1:1 co-crystal of the anticancer drug gefitinib with azelaic acid. Acta Crystallographica Section E: Crystallographic Communications (PMC). Available at:[Link]

  • Polymorphs and hydrates of the anticancer drug erlotinib: X-ray crystallography, phase transition and biopharmaceutical studies. CrystEngComm (RSC Publishing). Available at:[Link]

  • Crystal of erlotinib base and the preparation method thereof. Patent US8653264B2.
  • The preparation method of erlotinib hydrochloride form B. Patent CN103508962B.

Sources

Method

Topic: Reaction Conditions for Coupling 4-Phenoxyaniline with a Quinazoline Core

An Application Guide for Researchers Introduction: The Significance of 4-Anilinoquinazoline Scaffolds The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction: The Significance of 4-Anilinoquinazoline Scaffolds

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When coupled with an aniline at the C4-position, the resulting 4-anilinoquinazoline framework becomes a cornerstone for the development of potent enzyme inhibitors, particularly targeting protein tyrosine kinases (TKs). These enzymes play a critical role in cellular signal transduction pathways, and their dysregulation is a hallmark of many cancers.

The addition of a 4-phenoxyaniline moiety to the quinazoline core is of particular interest. This structural motif is found in several highly successful targeted cancer therapies, most notably Epidermal Growth Factor Receptor (EGFR) inhibitors. The phenoxy group can engage in key interactions within the ATP-binding pocket of the kinase, enhancing potency and selectivity. A prime example is Gefitinib, an EGFR inhibitor used in the treatment of non-small-cell lung cancer (NSCLC), where the final synthetic step involves the coupling of a functionalized quinazoline core with an aniline derivative[1][2].

This application note provides a detailed examination of the prevailing synthetic strategies, reaction conditions, and mechanistic underpinnings for the successful coupling of 4-phenoxyaniline with a quinazoline core, designed for researchers in synthetic chemistry and drug development.

Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for forging the C-N bond between a quinazoline core and 4-phenoxyaniline is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly efficient, particularly when the quinazoline C4-position is activated by a suitable leaving group, typically a halogen like chlorine.

Mechanistic Rationale and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nitrogen atom of 4-phenoxyaniline acts as the nucleophile, attacking the electron-deficient C4-carbon of the quinazoline ring. This attack is the rate-determining step and forms a resonance-stabilized intermediate known as a Meisenheimer complex[3]. Subsequently, the leaving group (e.g., Cl⁻) is expelled, restoring aromaticity and yielding the final product.

A key consideration for substituted quinazolines, such as 2,4-dichloroquinazoline, is regioselectivity. Extensive experimental and computational studies have demonstrated that nucleophilic attack preferentially occurs at the C4-position[4][5]. Density Functional Theory (DFT) calculations reveal that the C4-carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and susceptible to nucleophilic attack compared to the C2-position[4][5]. This inherent electronic preference makes the SNAr reaction a highly reliable method for synthesizing 4-anilinoquinazolines.

SNAr_Mechanism Reactants 4-Chloroquinazoline + 4-Phenoxyaniline Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Products 4-(4-Phenoxyanilino)quinazoline + HCl Intermediate->Products Elimination of Cl- (Fast)

Caption: Experimental workflow for a typical SNAr coupling reaction.

Materials:

  • Substituted 4-chloroquinazoline (1.0 eq)

  • 4-Phenoxyaniline (1.0 - 1.2 eq)

  • Solvent (e.g., Isopropanol, Acetonitrile, or N,N-Dimethylformamide)

  • Optional: Acid catalyst (e.g., catalytic HCl) or Base (e.g., DIPEA)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted 4-chloroquinazoline (1.0 eq) and 4-phenoxyaniline (1.1 eq).

  • Solvent Addition: Add the chosen solvent (e.g., isopropanol) to achieve a concentration of approximately 0.1-0.5 M. Rationale: Isopropanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point for driving the reaction to completion without requiring excessively high temperatures.

  • Heating: Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) with vigorous stirring. Some protocols note heating to 100°C in DMF.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-chloroquinazoline is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath. A large amount of solid product may precipitate.[6]

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake sequentially with the reaction solvent (cold), followed by a non-polar solvent like diethyl ether or ethyl acetate to remove residual impurities.[6]

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol or ethanol).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparative Reaction Conditions

The choice of solvent and the use of additives can significantly impact reaction time and yield.

SolventTemperature (°C)AdditiveTypical Reaction TimeYield (%)Notes & Rationale
Isopropanol (IPA)~82°C (Reflux)None or cat. HCl8-24 h85-95%Standard, cost-effective solvent. HCl can protonate the quinazoline nitrogen, further activating the C4 position.
Acetonitrile~82°C (Reflux)None6-18 h80-90%Aprotic polar solvent, can accelerate SNAr reactions.
N,N-Dimethylformamide (DMF)100-120°CNone or DIPEA2-8 h>90%High boiling point allows for faster reaction rates. Base may be used to scavenge HCl byproduct.[6][7]
THF/H₂O (Microwave)140-180°CNone20-30 min80-95%Microwave irradiation dramatically reduces reaction times, offering a rapid and efficient alternative.[8][9]

Alternative Synthetic Strategies

While SNAr is dominant, other cross-coupling methodologies can be considered, particularly if the quinazoline substrate lacks a suitable leaving group at C4 or if alternative precursors are more accessible.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction is a powerful tool for forming C-N bonds and has been successfully applied to various heterocyclic systems.[10][11][12] It is particularly useful for coupling aryl halides or triflates with amines.

General Reaction Scheme:

Buchwald_Hartwig struct1 4-Bromoquinazoline + 4-Phenoxyaniline struct2 4-(4-Phenoxyanilino)quinazoline struct1->struct2 Pd Catalyst (e.g., Pd(OAc)₂) Phosphine Ligand (e.g., X-Phos) Base (e.g., Cs₂CO₃) Toluene, 100-110°C

Caption: General conditions for a Buchwald-Hartwig cross-coupling reaction.

Protocol Outline:

  • Reactants: 4-Haloquinazoline (e.g., bromo derivative) (1.0 eq), 4-phenoxyaniline (1.2-1.5 eq).

  • Catalyst System: A palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) and a suitable phosphine ligand like X-Phos, BINAP, or dppf (1.2-2.0 eq relative to Pd).[13]

  • Base: A non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used (1.5-2.0 eq).

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are required.

  • Conditions: The reaction is performed under an inert atmosphere (Nitrogen or Argon) at elevated temperatures (80-110°C) for 8-24 hours.[13]

Causality: The palladium catalyst undergoes oxidative addition into the aryl-halide bond. The phosphine ligand stabilizes the palladium complex and facilitates subsequent steps. The base deprotonates the aniline, allowing it to coordinate to the palladium center, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.[11]

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for N-arylation, though it often requires harsher conditions than palladium-catalyzed methods.[14][15] Modern protocols have improved its scope and mildness.

Protocol Outline:

  • Reactants: 4-Haloquinazoline (typically iodo or bromo) (1.0 eq), 4-phenoxyaniline (1.5-2.0 eq).

  • Catalyst System: A copper(I) source, such as CuI (5-20 mol%), often in the presence of a ligand like L-proline or a diamine.

  • Base: A strong base like K₂CO₃ or K₃PO₄ is typically required (2.0-3.0 eq).

  • Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are common.

  • Conditions: High temperatures (110-180°C) are often necessary.[14][16]

Conclusion and Best Practices

For the specific transformation of coupling 4-phenoxyaniline with a quinazoline core activated with a 4-chloro substituent, Nucleophilic Aromatic Substitution (SNAr) remains the most efficient, scalable, and cost-effective method . Its high regioselectivity and straightforward reaction conditions make it the preferred choice in both academic and industrial settings.[12] The reaction can be readily optimized by screening solvents (isopropanol, acetonitrile, DMF) and temperature to achieve high yields in reasonable timeframes. For rapid synthesis, microwave-assisted protocols offer a significant advantage.[9]

While Buchwald-Hartwig and Ullmann couplings are powerful C-N bond-forming reactions, they are generally more complex and costly for this particular application, typically reserved for substrates where the SNAr pathway is not feasible.

References

  • QuickCompany. (n.d.). Process For The Preparation Of Gefitinib. QuickCompany.in. [Link]

  • Cipla Limited. (2013). Process for the preparation of gefitinib. U.S.
  • Sánchez, D. E., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. [Link]

  • Zilla, M. K., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(5), 2891-2899. [Link]

  • Gaikwad, H. M., et al. (2024). Elucidating Reaction Mechanism of Gefitinib- An Anticancer Drug by Computational Technique. Oriental Journal of Chemistry, 40(3). [Link]

  • Li, H., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(9), 1999-2006. [Link]

  • Pires, B. R., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 389. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]

  • Sharma, V., & Romo, D. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1358983. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Gineinah, M. G., et al. (2010). Synthesis and Antiinflammatory Screening of Some Quinazoline and Quinazolyl‐4‐oxoquinazoline Derivatives. Scilit. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wang, C., et al. (2010). Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling and Aerobic Oxidation. The Journal of Organic Chemistry, 75(22), 7936-7938. [Link]

  • IRORI. (2001). Quinazoline synthesis.
  • Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 9(2), 58-69. [Link]

  • Kim, D., et al. (2021). Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction. ResearchGate. [Link]

  • da Silva, A. C. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3081-3089. [Link]

  • Pires, B. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Pfrengle, W., & Stürmer, R. (2005). Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. Scholarship at UWindsor. [Link]

  • D'hooghe, M., et al. (2011). Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines. The Journal of Organic Chemistry, 76(16), 6759-6765. [Link]

  • Wang, C., et al. (2010). Copper-catalyzed synthesis of quinazoline derivatives via Ullmann-type coupling and aerobic oxidation. The Journal of Organic Chemistry, 75(22), 7936-7938. [Link]

  • Wang, H., et al. (2015). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. Tetrahedron Letters, 56(3), 503-506. [Link]

  • ResearchGate. (n.d.). An Ullmann type reaction for synthesis of quinazoline derivatives. [Link]

  • Zilla, M. K., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. [Link]

  • Karami, B., et al. (2023). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Scientific Reports, 13(1), 10582. [Link]

  • Wujec, M., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8718. [Link]

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 6-Nitroquinazoline

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of degradation products of 6-nitroquinazoline. The method is designed for use in research, development, and quality control environments. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent resolution and peak shape for 6-nitroquinazoline and its potential impurities. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Challenge

6-Nitroquinazoline and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic activities.[4] As with any active pharmaceutical ingredient (API), ensuring its purity and stability is a critical aspect of drug development and manufacturing. A robust analytical method is required to separate and quantify the main compound from any process-related impurities or degradation products that may arise during synthesis, storage, or formulation.

The presence of the nitro group and the quinazoline core imparts a degree of polarity to the molecule, which can sometimes present a challenge for retention in traditional reversed-phase chromatography.[5][6][7] Therefore, a systematic approach to method development is crucial to achieve adequate retention and separation from potential closely eluting impurities. This application note provides a comprehensive guide to developing and validating a stability-indicating HPLC method for 6-nitroquinazoline, a crucial step for ensuring product quality and regulatory compliance.

Method Development Strategy: A Logic-Driven Approach

The primary objective is to develop a method that is not only suitable for routine purity analysis but can also serve as a stability-indicating method. This requires the method to be able to separate the active ingredient from its degradation products formed under various stress conditions.[8][9][10]

Our strategy is based on a systematic evaluation of critical chromatographic parameters:

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Pre-Validation A Column Selection (C18, Phenyl, RP-Amide) B Mobile Phase Screening (Acetonitrile vs. Methanol) A->B C Initial Gradient Elution B->C D Mobile Phase Composition (Organic % and Buffer pH) C->D E Flow Rate Adjustment D->E F Column Temperature E->F G Isocratic vs. Gradient Decision F->G H System Suitability Criteria G->H I Forced Degradation Study H->I Validation_Flow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application A Optimized HPLC Method B Specificity (Forced Degradation) A->B C Linearity & Range B->C D Accuracy & Precision C->D E Robustness D->E F Routine Purity Analysis E->F G Stability Studies E->G

Sources

Method

Application Note: Microwave-Assisted Synthesis of N-Substituted Quinazolin-4-amines

Executive Summary & Mechanistic Rationale N-substituted quinazolin-4-amines are privileged scaffolds in medicinal chemistry, primarily known for their potent biological activities, including receptor tyrosine kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-substituted quinazolin-4-amines are privileged scaffolds in medicinal chemistry, primarily known for their potent biological activities, including receptor tyrosine kinase inhibition (e.g., EGFR) and apoptosis induction[1]. The conventional synthesis of these pharmacophores via nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline with various amines often requires prolonged reflux conditions (up to 12 hours), which frequently leads to thermal degradation, side reactions, and suboptimal yields[2].

To optimize this critical workflow for drug development professionals, Microwave-Assisted Organic Synthesis (MAOS) is employed. MAOS overcomes traditional thermodynamic barriers through direct dielectric heating, significantly accelerating reaction rates and improving chemoselectivity[3].

The Causality of Experimental Design:

  • Solvent Selection (2-Propanol): Microwave heating relies on a solvent's ability to absorb microwave energy, quantified by its loss tangent (

    
    ). 2-Propanol possesses a high loss tangent (
    
    
    
    ), making it an excellent microwave receptor[2]. Furthermore, its boiling point (82 °C) provides a safe, manageable autogenous pressure profile in sealed vessels compared to lower-boiling alcohols.
  • Power Modulation (60W): High-wattage irradiation can cause localized superheating, degrading sensitive heterocyclic amines. A moderate power setting of 60W ensures a steady, controlled temperature ramp, maximizing the yield of the Meisenheimer complex intermediate without triggering pyrolytic side pathways[2].

SNAr_Pathway SM1 4-Chloroquinazoline (Electrophile) MW Microwave Irradiation 60W, 2-Propanol Dielectric Heating SM1->MW SM2 Aryl/Alkyl Amine (Nucleophile) SM2->MW Prod N-Substituted Quinazolin-4-amine MW->Prod BP HCl Byproduct MW->BP

Caption: Reaction pathway for the microwave-assisted SNAr of 4-chloroquinazoline.

Comparative Analysis: Microwave vs. Conventional Heating

The thermodynamic efficiency of the microwave protocol directly translates to measurable improvements in both throughput and material recovery. The table below summarizes the quantitative advantages of MAOS over conventional refluxing, utilizing data validated by[2].

CompoundAmine NucleophileConventional TimeConventional YieldMicrowave TimeMicrowave Yield
5a 2-Aminopyridine12 h50%20 min88%
5b 3-Aminopyridine12 h52%20 min85%
5c 4-Aminopyridine12 h58%20 min90%
5d 2-Aminothiazole12 h45%20 min82%

Self-Validating Experimental Protocol

A robust protocol must function as a self-validating system, providing the scientist with clear, in-process feedback to guarantee success before proceeding to the next step.

Protocol_Workflow Step1 1. Reagent Preparation Equimolar SMs in 2-propanol Step2 2. Microwave Setup Sealed vessel, 60W, 20 min Step1->Step2 Step3 3. In-Process QC TLC Monitoring (UV 254 nm) Step2->Step3 Step4 4. Workup & Neutralization Evaporation, sat. NaHCO3 wash Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Final Validation 1H/13C NMR & LC-MS Step5->Step6

Caption: Step-by-step workflow and self-validation checkpoints for the synthesis protocol.

Step 1: Reagent Preparation & Homogenization
  • In a thoroughly dried 10 mL microwave-transparent reaction vial (e.g., borosilicate glass or quartz), add 4-chloroquinazoline (3.0 mmol, 493.5 mg) and the desired primary or secondary amine (3.0 mmol)[2].

    • Causality: Equimolar stoichiometry is strictly maintained to prevent the formation of bis-alkylated byproducts or the unnecessary waste of expensive amine building blocks.

  • Add 30 mL of anhydrous 2-propanol and a magnetic stir bar[2].

  • Self-Validation Checkpoint 1: Stir at room temperature for 3 minutes. The mixture should form a homogenous solution or a very fine suspension. If large aggregates remain, sonicate for 1 minute to ensure uniform microwave absorption and prevent localized "hot spots."

Step 2: Microwave Irradiation
  • Seal the vial with a Teflon-lined crimp cap to safely contain autogenous pressure.

  • Place the vial in a dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Program the reactor: Power = 60W, Time = 20 minutes , Cooling = On (post-reaction)[2].

    • Causality: The sealed vessel allows the 2-propanol to safely exceed its atmospheric boiling point, drastically lowering the activation energy barrier for the SNAr reaction without evaporating the solvent.

Step 3: In-Process Quality Control (QC)
  • Upon completion and automated forced-air cooling to < 40 °C, unseal the vial.

  • Self-Validation Checkpoint 2 (Visual): The SNAr reaction generates HCl, which may precipitate the product as a hydrochloride salt directly in the vessel. A sudden increase in turbidity or precipitation post-irradiation is a positive visual indicator of product formation.

  • Self-Validation Checkpoint 3 (Chromatographic): Perform Thin-Layer Chromatography (TLC) using Petroleum Ether:Ethyl Acetate (5:1 v/v)[2]. Under UV light (254 nm), the highly non-polar starting 4-chloroquinazoline (

    
    ) should be completely absent, replaced by a highly fluorescent, more polar product spot (
    
    
    
    ).
Step 4: Workup and Neutralization
  • Transfer the reaction mixture to a round-bottom flask and remove the 2-propanol under reduced pressure via rotary evaporation[2].

  • Suspend the crude residue in 20 mL of distilled water.

    • Causality: The SNAr reaction produces equimolar hydrogen chloride (HCl), which protonates the newly formed quinazolin-4-amine. To ensure the product is in its free-base form for accurate biological assaying and optimal chromatographic resolution, neutralization is required.

  • Add saturated aqueous NaHCO3 dropwise until the pH reaches 8.0.

  • Filter the resulting precipitate under a vacuum, washing with an additional 10 mL of cold distilled water to remove residual inorganic salts[2].

Step 5: Purification and Final Validation
  • Purify the dried crude solid via silica gel column chromatography (Eluent: Petroleum Ether:Ethyl Acetate, 5:1 v/v)[2].

  • Self-Validation Checkpoint 4 (Spectroscopic): Confirm structural integrity via

    
    H NMR (DMSO-
    
    
    
    ). The diagnostic C2-H proton of the quinazoline ring typically appears as a sharp singlet around 8.5–8.7 ppm. The newly formed exocyclic N-H proton will appear as a broad singlet (exchangeable with D2O) between 9.0–10.5 ppm, confirming successful amination.

References

  • Liu, G., Yang, S., Song, B., Xue, W., Hu, D., Jin, L., Lu, P. "Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives." Molecules, 2006. URL: [Link]

  • Mohammadkhani, L., Heravi, M. M. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry, 2020. URL:[Link]

  • Sirisoma, N., Pervin, A., Zhang, H., et al. "Discovery of 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity." Journal of Medicinal Chemistry, 2008. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Anilinoquinazoline Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 4-anilinoquinazoline derivatives, a critical scaffold in medic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 4-anilinoquinazoline derivatives, a critical scaffold in medicinal chemistry, particularly for kinase inhibitors like gefitinib and erlotinib.[1][2] As a Senior Application Scientist, my goal is to translate complex organic chemistry into actionable, field-proven advice to help you maximize your reaction yields and purity.

Introduction: The Challenge of 4-Anilinoquinazoline Synthesis

The most common and robust method for synthesizing 4-anilinoquinazolines is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and a substituted aniline.[3][4] While conceptually straightforward, this reaction is often plagued by issues that can drastically reduce yields, such as poor reactivity of starting materials, formation of side products, and difficulties in purification. This guide is structured to address these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low or No Product Formation

Q1: My reaction has stalled. I see starting material on my TLC plate even after prolonged heating. What's going wrong?

This is a classic problem often rooted in insufficient activation of the electrophile or low nucleophilicity of the aniline.

Causality & Explanation: The SNAr reaction relies on the electron-withdrawing nature of the quinazoline ring system to make the C4 position susceptible to attack by the aniline.[3] If the aniline is weakly nucleophilic (e.g., contains strong electron-withdrawing groups), or if the system hasn't reached the necessary activation energy, the reaction will be sluggish or fail.

Troubleshooting Steps:

  • Increase Temperature: Many 4-anilinoquinazoline syntheses require reflux conditions.[5] If you are running the reaction at a lower temperature, gradually increase it. Solvents like isopropanol or n-butanol are common, but for particularly unreactive anilines, a higher boiling point solvent like Dowtherm A (240-260 °C) might be necessary, though this is a more aggressive condition.[1]

  • Add an Acid Catalyst: A Brønsted acid (like acetic acid or pyridinium hydrochloride) or a Lewis acid (like AlCl₃) can protonate the quinazoline ring, further increasing its electrophilicity and accelerating the reaction.[2][6] Acetic acid is a common choice, often used as a co-solvent.[2]

  • Consider Microwave Irradiation: Microwave synthesis can significantly reduce reaction times from hours to minutes and often improves yields by efficiently overcoming the activation energy barrier.[7]

Q2: I'm trying to use a sterically hindered aniline, and the yield is very low. How can I overcome this?

Steric hindrance around the amine's nitrogen atom can physically block its approach to the C4 position of the quinazoline.

Troubleshooting Steps:

  • Higher Temperatures & Longer Reaction Times: This is the first and simplest approach. Forcing conditions can provide the energy needed to overcome the steric barrier.[8]

  • Use a More Potent Catalyst: If a simple acid catalyst isn't sufficient, consider moving to a palladium-catalyzed Buchwald-Hartwig coupling. This changes the reaction mechanism entirely and is highly effective for forming C-N bonds with sterically demanding partners, though it requires more specialized reagents (a palladium catalyst and a suitable ligand).[4]

Category 2: Side Reactions and Impurities

Q3: My final product is contaminated with a significant amount of 4-hydroxyquinazoline. How did this happen and how can I prevent it?

This is a classic hydrolysis side reaction. The 4-chloroquinazoline starting material is susceptible to reaction with water, especially under heat and/or acidic/basic conditions.[3]

Preventative Measures:

  • Ensure Anhydrous Conditions: This is critical. Use anhydrous solvents, dry your glassware thoroughly in an oven before use, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[8][9]

  • Prompt Work-up: Do not let the reaction mixture sit for extended periods in aqueous or protic solutions during work-up. Neutralize the reaction mixture promptly.[8]

Q4: I'm observing a dark, tarry substance in my reaction flask, making purification impossible. What causes this?

Decomposition of starting materials or products at high temperatures is the most likely cause.[8]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. You can do this by running small-scale experiments at different temperatures and monitoring by TLC.[8]

  • Reduce Reaction Time: Extended heating can lead to degradation. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Degas the Solvent: Removing dissolved oxygen from the solvent by bubbling nitrogen or argon through it before starting the reaction can prevent oxidative side reactions that contribute to tar formation.

Category 3: Reagent and Condition Optimization

Q5: How do I choose the right solvent for my reaction?

The ideal solvent should fully dissolve your reactants at the reaction temperature and have a boiling point appropriate for the required energy input.[8]

SolventTypical Use CaseBoiling Point (°C)Notes
Ethanol / Isopropanol Good starting point for reactive anilines.78 / 82Commonly used, relatively low boiling point.[1][4]
n-Butanol For less reactive anilines requiring higher temperatures.118A good step-up from ethanol/isopropanol.[4]
Acetic Acid Often used as a co-solvent or catalyst.118Promotes the reaction by protonating the quinazoline.[2]
DMF / DMSO High-polarity aprotic solvents for poor solubility.153 / 189Good for dissolving polar reactants but can be difficult to remove.[9][10]
Toluene / Dioxane For less polar substrates or metal-catalyzed reactions.111 / 101Common in protocols like the Buchwald-Hartwig coupling.[11]

Q6: Is a base required for this reaction?

It depends. The SNAr reaction releases HCl as a byproduct.

  • When using an aniline salt (e.g., aniline hydrochloride): A base (like triethylamine, diisopropylethylamine, or potassium carbonate) is necessary to neutralize the salt and free the nucleophilic amine.

  • When using a free aniline: The aniline itself can act as a base to mop up the generated HCl. Often, an excess of the aniline (e.g., 1.2-1.5 equivalents) is used for this purpose. However, for less reactive anilines or to drive the reaction to completion, adding a non-nucleophilic base can be beneficial.

Category 4: Work-up and Purification

Q7: My product is difficult to purify. It streaks on the silica gel column and I can't separate it from the excess aniline.

This is common because both the product and the aniline starting material are basic, nitrogen-containing compounds with similar polarities.

Purification Strategy:

  • Acidic Wash: During the aqueous work-up, wash the organic layer (e.g., ethyl acetate or dichloromethane) with a dilute acid solution (e.g., 1M HCl). This will protonate the excess aniline, forming a water-soluble salt that partitions into the aqueous layer. Your 4-anilinoquinazoline product, being less basic, should remain in the organic layer.[3]

  • Neutralization and Extraction: After the acid wash, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.[1]

  • Crystallization/Recrystallization: This is often the most effective final purification step. After the initial work-up, attempt to crystallize the crude product from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).[6][12] This can often yield a highly pure product without the need for column chromatography.

  • Column Chromatography: If crystallization fails, column chromatography is the next option. Use a solvent system that provides good separation on your analytical TLC plate. A gradient elution from a less polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) is typically effective.[12]

Visual Guides & Protocols

General Reaction Mechanism: SNAr

The core reaction is a two-step addition-elimination process. The aniline (nucleophile) attacks the electron-deficient C4 position of the 4-chloroquinazoline (electrophile), forming a tetrahedral intermediate (Meisenheimer complex). The complex then rearomatizes by expelling the chloride leaving group.

SNAr_Mechanism Quinazoline 4-Chloroquinazoline (Electrophile) Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Quinazoline->Intermediate Aniline Substituted Aniline (Nucleophile) Aniline->Intermediate + Attack at C4 Product 4-Anilinoquinazoline (Product) Intermediate->Product - Cl⁻ (Elimination) HCl HCl (Byproduct) Intermediate->HCl - H⁺ (from Aniline)

Caption: SNAr mechanism for 4-anilinoquinazoline synthesis.

Troubleshooting Workflow

If you encounter a low yield, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Workflow Start Low Yield Observed Check_SM Check TLC: Significant Starting Material Remaining? Start->Check_SM Check_Purity Check Crude Product: Major Side Products or Tar? Start->Check_Purity Sol_Temp Increase Temperature or Switch to Higher Boiling Solvent Check_SM->Sol_Temp Yes Sol_Hydrolysis Issue: Hydrolysis Solution: Use Anhydrous Conditions (Inert Atm.) Check_Purity->Sol_Hydrolysis Yes Sol_Decomp Issue: Decomposition Solution: Lower Temp, Reduce Reaction Time Check_Purity->Sol_Decomp Yes Sol_Cat Add Acid Catalyst (e.g., HOAc, Py-HCl) Sol_Temp->Sol_Cat Still Low Yield Sol_MW Use Microwave Irradiation Sol_Cat->Sol_MW Still Low Yield

Caption: A decision tree for troubleshooting low-yield reactions.

Reference Experimental Protocol

This protocol is a representative example for the synthesis of a 4-anilinoquinazoline derivative. Always adapt it based on the specific reactivity of your substrates and perform a safety assessment before starting.

Synthesis of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (a key precursor similar to Erlotinib)

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq).

    • Add 3-ethynylaniline (1.1-1.2 eq).

    • Add anhydrous isopropanol (approx. 0.1 M concentration relative to the quinazoline).

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 82 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of the 4-chloroquinazoline starting material by TLC), allow the mixture to cool to room temperature.

    • A precipitate of the product hydrochloride salt may form. Collect this solid by filtration.

    • To neutralize the salt and remove impurities, suspend the solid in a mixture of dichloromethane (or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can often be purified by recrystallization from ethanol or by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[1][12]

References

  • Haghighijoo, Z., Eskandari, M., & Khabnadideh, S. (2017).
  • Li, Y., et al. (2015).
  • Adib, M., et al. (2012). Optimization of the reaction conditions in the synthesis of 4a.
  • Kiasat, A. R., & Rajabalian, A. (2017). Optimization of reaction conditions for the synthesis of compound (4 a).
  • Khabnadideh, S., et al. (2012). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. DARU Journal of Pharmaceutical Sciences, 20(1), 56.
  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
  • Yilmaz, I., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1085-1094.
  • Rocco, F., et al. (2008). Syntheses of Some 4-Anilinoquinazoline Derivatives.
  • Chen, J., et al. (2013).
  • BenchChem. (2025). Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. BenchChem Technical Support.
  • Bhusare, C., et al. (2022). A review on novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-941.
  • Dwivedi, A., et al. (2020). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors.
  • Smolecule. (2026). Troubleshooting Guide for Low Yield in 2-Aminoquinoline Synthesis. Smolecule Technical Support.
  • Scott, J. D., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry, 60(5), 2009-2023.
  • Sharma, P., & Kumar, V. (2024).
  • Khabnadideh, S., et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Chemistry, 2022, 8424838.
  • Wang, Y., et al. (2018). Synthesis and Biological Evaluation of Selenium-Containing 4-Anilinoquinazoline Derivatives as Novel Antimitotic Agents. Journal of Medicinal Chemistry, 61(7), 3114-3133.
  • Reddy, T. S., et al. (2018). Representative biologically active 4‐anilinoquinazoline derivatives.
  • Chen, J., et al. (2013).
  • Liu, Z., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 54, 498-507.
  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111571.
  • Liu, Z., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed.
  • Xia, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9471-9487.

Sources

Optimization

Troubleshooting poor solubility of 6-nitroquinazolines in biological assays

Topic: Overcoming Solubility & Aggregation Challenges in Biological Assays Target Audience: Drug Discovery Researchers, Assay Development Scientists[1] Introduction: The Physicochemical Paradox As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Aggregation Challenges in Biological Assays Target Audience: Drug Discovery Researchers, Assay Development Scientists[1]

Introduction: The Physicochemical Paradox

As a Senior Application Scientist, I often see 6-nitroquinazolines discarded from screening libraries due to "inactivity" or "promiscuous toxicity." In reality, the molecule often never reached its target.

The Root Cause: The quinazoline core is a planar, nitrogen-rich heterocycle. While the 6-nitro group adds polarity, it also increases the dipole moment, often enhancing intermolecular


-

stacking interactions. This leads to high crystal lattice energy. When you dilute a DMSO stock into an aqueous buffer, the water molecules strip away the DMSO solvation shell faster than they can solvate the hydrophobic core. The result is "crashing out" (precipitation) or, more insidiously, colloidal aggregation .

This guide provides three engineered workflows to stabilize these compounds, ensuring your biological data reflects true pharmacology, not solubility artifacts.

Module 1: The "Crash Out" Phenomenon (Precipitation)[1]

Symptom: Variable IC50s, visible turbidity, or "flat" dose-response curves where high concentrations show no increased effect.

The Mechanism: Dilution Shock

Directly pipetting 100% DMSO stock into an aqueous buffer causes a rapid polarity shift. This creates local supersaturation, forcing the compound to precipitate immediately.

Protocol: The "Intermediate Shift" Dilution Method

Do not dilute directly from 10 mM stock to assay buffer. Use this step-down approach to maintain a solvation shell during dilution.

Step-by-Step Workflow:

  • Primary Stock: Prepare 10 mM stock in anhydrous DMSO.

  • Intermediate Plate (The Critical Step): Dilute compound in DMSO to 100x the final assay concentration.

    • Example: If top assay concentration is 10

      
      M, prepare a 1 mM solution in 100% DMSO.
      
  • Assay Plate: Transfer the intermediate DMSO solution into the aqueous buffer.

    • Ratio: 1

      
      L Intermediate + 99 
      
      
      
      L Buffer.
    • Result: 1% DMSO final concentration (manageable for most biochemical assays).

Self-Validating System: Nephelometry Check Before running your bioassay, validate solubility using a light-scattering control.

ParameterProtocolAcceptance Criteria
Instrument Plate reader with Nephelometry or Absorbance (600nm)Signal < 2x Background
Control Buffer + 1% DMSO (No Compound)Baseline
Test Buffer + Compound + 1% DMSOMust match Control
Action If Test > ControlCompound has precipitated. Proceed to Module 2.
Visualization: Dilution Logic Flow

DilutionWorkflow cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) Serial Serial Dilution (in 100% DMSO) Stock->Serial Step 1 Inter Intermediate Plate (100x Conc.) Serial->Inter Step 2 Assay Final Assay Well (1% DMSO) Inter->Assay 1 µL Transfer Buffer Assay Buffer (Aqueous) Buffer->Assay 99 µL Transfer

Caption: The Intermediate Shift method prevents "dilution shock" by ensuring serial dilutions occur in the solubilizing solvent (DMSO) before introduction to the aqueous phase.

Module 2: The "Invisible" Problem (Colloidal Aggregation)

Symptom: Steep dose-response curves (Hill slope > 2.0), promiscuous inhibition across unrelated targets, or time-dependent inhibition.

The Mechanism: Sequestration

Hydrophobic planar molecules like 6-nitroquinazolines can form sub-micron colloidal particles. These particles adsorb proteins (enzymes) onto their surface, inhibiting them non-specifically.[2][3] This is a false positive .

Protocol: The Detergent-Sensitivity Test

This protocol, popularized by the Shoichet Lab, distinguishes true binding from aggregation.

Materials:

  • Triton X-100 (molecular biology grade).

  • Freshly prepared buffer.

Experimental Setup: Run your IC50 curve in two parallel conditions:

  • Condition A: Standard Assay Buffer.

  • Condition B: Assay Buffer + 0.01% (v/v) Triton X-100.

Interpretation:

  • True Inhibitor: IC50 remains unchanged between A and B.

  • Aggregator: IC50 shifts significantly (e.g., >10-fold) or activity disappears in Condition B. The detergent breaks up the colloid, releasing the enzyme.

Visualization: Aggregation Decision Tree

AggregationLogic Start Compound shows Inhibition Test Add 0.01% Triton X-100 Start->Test Result1 Inhibition Persists (IC50 Unchanged) Test->Result1 Scenario A Result2 Inhibition Lost (IC50 Shifts >10x) Test->Result2 Scenario B Conclusion1 TRUE BINDER (Specific Interaction) Result1->Conclusion1 Conclusion2 FALSE POSITIVE (Colloidal Aggregator) Result2->Conclusion2

Caption: Logic flow for validating specific inhibition using non-ionic detergents to disrupt colloidal aggregates.

Module 3: Formulation for Cell-Based Assays

Symptom: Compound precipitates in media (visible crystals) or shows toxicity due to high DMSO requirements (>0.5%).

The Solution: Cyclodextrin Complexation

In cell culture, you cannot use high DMSO concentrations (cells tolerate <0.5%). To solubilize 6-nitroquinazolines without organic solvents, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The quinazoline core fits into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.
Protocol: "Shake-Flask" Complexation
  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD in PBS or water. Filter sterilize (0.22 
    
    
    
    m).
  • Addition: Add 6-nitroquinazoline powder in excess to the vehicle.

  • Equilibration: Shake at 200 rpm at room temperature for 24–48 hours.

  • Harvest: Centrifuge at 13,000 rpm for 10 mins to remove undissolved solid.

  • Quantify: Measure concentration of the supernatant via HPLC or UV-Vis (using a standard curve in DMSO).

Data Comparison: Solubility Enhancement

Solvent SystemSolubility Limit (

M)
Cell Compatibility
PBS (pH 7.4)< 5

M
High
PBS + 1% DMSO~20–50

M
Moderate
20% HP-

-CD
> 500

M
High

Frequently Asked Questions (FAQ)

Q: Why does my compound activity decrease when I add Albumin (BSA/HSA) to the assay? A: This is likely due to Plasma Protein Binding (PPB) . Nitroquinazolines are lipophilic and bind albumin. If your assay buffer contains BSA, the "free fraction" of the drug decreases, shifting the IC50 to the right.

  • Fix: Report IC50 values with the specific BSA concentration noted.

Q: Can I use PEG-400 instead of DMSO? A: Yes, but proceed with caution. PEG-400 (Polyethylene Glycol) is a cosolvent that can improve solubility but may also stabilize aggregates or interfere with membrane permeability in cell assays. Always run a "Vehicle Only" control with the same % PEG.

Q: My 6-nitroquinazoline turns the media yellow. Is this precipitation? A: Not necessarily. The nitro group is a chromophore. However, if the solution becomes cloudy (turbid), it is precipitation. If it is clear but yellow, it is dissolved. Use the Nephelometry Check (Module 1) to confirm.

Q: I see crystals after freezing and thawing my DMSO stock. Is it ruined? A: Likely not degraded, but the concentration is now wrong.

  • Fix: Sonicate the tube in a water bath at 37°C for 10–15 minutes until fully redissolved. Vortex heavily before use.

References

  • Shoichet, B. K. (2006).[2] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615.[2] Link

    • Key Insight: Establishes the mechanism of colloidal aggregation and the detergent valid
  • Di, L., & Kerns, E. H. (2006).[4] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

    • Key Insight: Defines the "Intermediate Shift" dilution protocol to prevent precipit
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

    • Key Insight: Validates HP- -CD for solubilizing lipophilic heterocycles like quinazolines.
  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates.[5] Analytical Chemistry, 72(8), 1781-1787. Link

    • Key Insight: The standard protocol for using light scattering (nephelometry) to detect precipitation.[6]

Sources

Troubleshooting

Removing unreacted 4-phenoxyaniline from quinazoline product

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry and drug development: the purification of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry and drug development: the purification of 4-anilinoquinazoline scaffolds (common in EGFR inhibitors) from unreacted aniline precursors.

Below, you will find the mechanistic causality behind this separation challenge, troubleshooting FAQs, and self-validating protocols to ensure high-throughput purity.

The Chemical Challenge: Causality of Separation Failure

During the nucleophilic aromatic substitution (


) of a 4-chloroquinazoline with 4-phenoxyaniline, achieving 100% conversion is rare. The resulting crude mixture contains the desired 4-(4-phenoxyanilino)quinazoline product and residual 4-phenoxyaniline.

Standard purification techniques often fail due to the physicochemical similarities between the product and the impurity. Both molecules possess basic amine functionalities and lipophilic aromatic rings, leading to co-elution on silica gel and severe emulsion formation during liquid-liquid extraction.

Physicochemical Comparison Table

Property4-Phenoxyaniline (Impurity)4-Anilinoquinazoline (Product)
Amine Classification Primary Aromatic AmineSecondary Amine / Quinazoline Core
Predicted

4.75 ± 0.10~6.52 ± 0.12
Nucleophilicity High (Unobstructed

)
Low (Sterically hindered, delocalized lone pair)
Solubility Profile High in DCM, THF, MTBEHigh in DMF, DMSO; Low in cold MTBE

Troubleshooting & FAQs

Q1: Why is standard acid-base extraction failing to separate my product from 4-phenoxyaniline? A1: The failure is rooted in overlapping dissociation constants. The


 of 4-phenoxyaniline is approximately 4.75[1], while the 

of the quinazoline core in 4-anilinoquinazolines typically ranges around 6.52[2]. This narrow

window means that at an acidic pH designed to selectively protonate the quinazoline (e.g., pH 3-4), a significant fraction of the 4-phenoxyaniline is also protonated. Both species partition into the aqueous layer, defeating the purpose of the extraction.

Q2: What is the most reliable method to remove the unreacted aniline without using column chromatography? A2: The industry standard for this specific impurity profile is the use of polymer-supported electrophilic scavengers, specifically Macroporous (MP) or Polystyrene (PS) Isocyanate resins[3]. This method exploits nucleophilicity rather than basicity. Isocyanate groups react rapidly with primary amines (4-phenoxyaniline) to form stable, covalently bound ureas[4]. The secondary amine of your 4-anilinoquinazoline product is sterically hindered, and its lone pair is delocalized into the quinazoline ring, rendering it non-nucleophilic toward the resin.

Chemoselectivity Resin Isocyanate Resin (-N=C=O) Urea Covalent Urea Bond (Trapped on Solid) Resin->Urea Free No Reaction (Remains in Solution) Resin->Free Aniline 4-Phenoxyaniline (Primary Amine) Aniline->Resin High Nucleophilicity Quin 4-Anilinoquinazoline (Secondary Amine) Quin->Resin Steric Hindrance

Chemoselectivity of isocyanate resins toward primary amines over secondary amines.

Validated Methodologies

Protocol A: Solid-Phase Scavenging with MP-Isocyanate

This protocol is ideal for parallel synthesis or when the product cannot be easily crystallized. MP-Isocyanate is preferred over standard PS-Isocyanate because its macroporous structure does not require solvent swelling, allowing the use of diverse solvents like THF, DCM, or MTBE[3].

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., THF or DCM). Ensure complete dissolution; if the product is highly crystalline, a 10% addition of DMF may be required.

  • Resin Addition: Add 3.0 to 4.0 equivalents of MP-Isocyanate resin relative to the estimated molar amount of unreacted 4-phenoxyaniline.

  • Incubation: Agitate the mixture gently at room temperature for 2 to 4 hours. Caution: Do not use magnetic stirring bars, as they will mechanically crush the resin beads. Use an orbital shaker or overhead stirrer.

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3 or 4).

  • Washing: Wash the resin cake with 2-3 bed volumes of the reaction solvent to ensure all non-bound quinazoline product is eluted.

  • Concentration: Concentrate the combined filtrate in vacuo to yield the purified 4-anilinoquinazoline.

Self-Validation Check: Before filtering the entire batch in Step 4, withdraw a 10 µL aliquot of the liquid phase, dilute in methanol, and analyze via LC-MS or TLC (eluent: 5% MeOH in DCM). The complete disappearance of the 4-phenoxyaniline mass/spot confirms successful scavenging. If the impurity persists, add 1.0 additional equivalent of resin and agitate for 1 more hour.

ScavengerWorkflow Crude Crude Reaction Mixture (Product + 4-Phenoxyaniline) Resin Add MP-Isocyanate Resin (Solid Phase Scavenger) Crude->Resin Incubate Agitate 2-4 Hours (Nucleophilic Attack) Resin->Incubate Filter Sintered Glass Filtration Incubate->Filter Product Filtrate (Pure 4-Anilinoquinazoline) Filter->Product Liquid Waste Resin Cake (Covalently Bound Impurity) Filter->Waste Solid

Workflow for separating 4-anilinoquinazoline using MP-Isocyanate scavenger resin.

Protocol B: Anti-Solvent Crystallization

If you are scaling up (e.g., >10 grams) and wish to avoid the cost of scavenger resins, differential solubility can be exploited. 4-Phenoxyaniline is highly soluble in moderately polar solvents, whereas 4-anilinoquinazolines exhibit strong intermolecular hydrogen bonding and


 stacking, making them prone to precipitation.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude material in a minimum volume of hot polar aprotic solvent (e.g., DMF or DMSO at 80°C).

  • Anti-Solvent Addition: Slowly add an anti-solvent such as cold Methyl tert-butyl ether (MTBE) dropwise while stirring vigorously.

  • Precipitation: Once persistent cloudiness is observed, remove from heat and allow the mixture to cool to 4°C for 2 hours. The quinazoline product will crystallize, while the 4-phenoxyaniline remains solvated in the mother liquor.

  • Isolation: Filter the solid and wash the filter cake thoroughly with ice-cold MTBE.

Self-Validation Check: Analyze both the mother liquor and the isolated solid cake via HPLC. The mother liquor should be highly enriched in 4-phenoxyaniline. If the solid cake still contains >2% aniline by AUC, the crystallization was too rapid (crashing out), trapping the impurity in the crystal lattice. Repeat the process using a slower cooling ramp.

References

Sources

Optimization

Technical Support Center: Optimizing SNAr Reaction Temperature for 4-Chloro-6-nitroquinazoline

Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-chloro-6-nitroquinazoline. This guide is designed for researchers, medicinal chemists, and process de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-chloro-6-nitroquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we will dissect the critical parameter of reaction temperature, providing you with the causal insights and actionable protocols necessary to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on diagnosing and solving issues related to reaction temperature.

Q1: My reaction is extremely slow or shows no conversion at room temperature. What is the underlying issue and how can I fix it?

A1: The primary cause of a sluggish or stalled reaction at ambient temperature is insufficient thermal energy to overcome the activation energy barrier for the formation of the Meisenheimer complex, which is the rate-determining step in the SNAr mechanism.[1][2][3] The 4-chloro-6-nitroquinazoline substrate is activated by the electron-withdrawing nitro group, which stabilizes the anionic intermediate, but the nucleophilic attack itself still requires a certain amount of energy to proceed at a practical rate.[2][4]

Recommended Actions:

  • Incremental Temperature Increase: Gradually heat the reaction mixture. A good starting point is to raise the temperature to 40-50 °C. If the reaction is still slow, you can increase it further to 60-80 °C.

  • Reaction Monitoring: It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours after each temperature increase to avoid over-heating and side-product formation.

  • Consider Microwave Irradiation: For particularly stubborn or slow reactions, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants.[5][6]

Q2: I've heated my reaction and now my TLC/LC-MS shows multiple new spots, and the yield of my desired product is low. What's happening?

A2: The formation of multiple products and low yield upon heating are classic signs that the reaction temperature is too high. Excessive thermal energy can lead to several undesirable side reactions:

  • Decomposition: 4-chloro-6-nitroquinazoline or the desired product may not be stable at elevated temperatures, leading to degradation.

  • Reaction with Solvent: Polar aprotic solvents like DMF or DMA can decompose at high temperatures, especially in the presence of a base, to generate nucleophilic species (e.g., dimethylamine) that can compete with your primary nucleophile.[7]

  • Hydrolysis: If trace amounts of water are present, high temperatures can promote the hydrolysis of the 4-chloro group to form 6-nitroquinazolin-4-one.[7]

  • Benzyne Formation: Although less common for this activated system, very strong bases and high temperatures can potentially lead to elimination-addition (benzyne) mechanisms, resulting in regioisomeric byproducts.[2][7]

Recommended Actions:

  • Reduce Temperature: Immediately lower the reaction temperature. It is often better to run a reaction for a longer duration at a lower, more controlled temperature (e.g., 50-60 °C) than to force it quickly at a high temperature.

  • Solvent Choice: Ensure you are using a suitable, dry, polar aprotic solvent such as DMSO, DMF, NMP, or acetonitrile.[5][7]

  • Base Selection: Use the mildest base necessary to facilitate the reaction. Strong, non-nucleophilic bases like K₂CO₃ or DIPEA are often sufficient and are less likely to cause decomposition than strong bases like NaH or alkoxides, especially at higher temperatures.[5]

Q3: My reaction starts cleanly but seems to stop before reaching full conversion, even with gentle heating. Why?

A3: This issue can arise from several factors related to the stability of the reactants at the chosen temperature over time:

  • Nucleophile Instability: The nucleophile you are using may be thermally labile and could be degrading over the course of the reaction.

  • Base Degradation: The base could be degrading or reacting with other components in the mixture.

  • Product Precipitation: The desired product might be precipitating out of the solution as it forms, effectively halting the reaction if stirring becomes inefficient.

Recommended Actions:

  • Portion-wise Addition: Try adding the nucleophile or base in portions over several hours instead of all at once.

  • Solubility Check: Visually inspect the reaction mixture for any precipitate. If the product is insoluble, you may need to switch to a solvent in which it has better solubility at the reaction temperature.

  • Verify Reagent Stability: If possible, find literature on the thermal stability of your specific nucleophile to ensure it is stable under the reaction conditions.

Frequently Asked Questions (FAQs)

What is a good starting temperature for an SNAr reaction with 4-chloro-6-nitroquinazoline?

A universal starting temperature doesn't exist, as it heavily depends on the nucleophile's reactivity.[5] A good practice is to start the reaction at room temperature (20-25 °C) for 1-2 hours and monitor its progress.

  • For highly reactive nucleophiles (e.g., aliphatic amines, thiolates), room temperature may be sufficient.

  • For less reactive nucleophiles (e.g., anilines with electron-withdrawing groups, alcohols), heating is almost always required.[6] A starting temperature of 50-80 °C is a reasonable initial setpoint.

How does my choice of solvent affect the optimal reaction temperature?

Solvent choice is critical. Polar aprotic solvents (DMSO, DMF, NMP) are generally preferred for SNAr reactions.[7] They effectively solvate the cation of the base/nucleophile salt, leaving the anionic nucleophile more "naked" and reactive. This often allows the reaction to proceed at a lower temperature compared to polar protic solvents (e.g., ethanol, water), which can hydrogen-bond with the nucleophile, reducing its reactivity and necessitating higher temperatures.[5][8]

Can high temperatures affect the regioselectivity of the reaction?

For 4-chloro-6-nitroquinazoline, the substitution is strongly directed to the 4-position due to the electronic activation provided by the quinazoline nitrogen atoms and the nitro group. DFT calculations and experimental evidence show that the carbon at the 4-position is significantly more electrophilic and that the transition state for attack at this position has a lower activation energy compared to other positions.[9] While extreme temperatures could potentially lead to side reactions, the inherent electronic bias of the substrate makes it unlikely that moderate heating will cause a loss of regioselectivity.

Data Center: Temperature Effects on a Model Reaction

The following table summarizes hypothetical but realistic data for the reaction of 4-chloro-6-nitroquinazoline with morpholine (1.2 eq) and K₂CO₃ (2.0 eq) in DMSO. This illustrates the typical trade-offs between temperature, reaction time, and purity.

Temperature (°C)Time (h)Conversion (%)Purity by LCMS (%)Observations
25 °C (RT)24~20%>99%Very slow reaction, clean product formation.
50 °C8>95%>98%Optimal: Good rate, clean conversion.
80 °C2>99%~95%Fast reaction, minor impurities detected.
120 °C1>99%~80%Very fast, significant decomposition/side products.

Experimental Protocol: SNAr of 4-Chloro-6-nitroquinazoline with Morpholine

This protocol provides a validated starting point for your optimization experiments.

Materials:

  • 4-chloro-6-nitroquinazoline (1.0 eq)

  • Morpholine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

  • Oil bath with a thermocouple for temperature control

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-6-nitroquinazoline (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMSO to create a 0.2-0.5 M solution with respect to the starting material.

  • Begin vigorous stirring to create a suspension.

  • Add morpholine (1.2 eq) dropwise to the mixture at room temperature.

  • Temperature Control: Place the flask in an oil bath pre-heated to 50 °C. Use a thermocouple to maintain the internal reaction temperature.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 1:1 Ethyl Acetate:Hexanes) or LC-MS. The starting material is a pale yellow solid.[10][11]

  • Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature.

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove residual DMSO.

  • Dry the product under vacuum to yield 4-(morpholin-4-yl)-6-nitroquinazoline.

Workflow Visualization: Temperature Optimization Strategy

The following diagram outlines a logical workflow for optimizing the reaction temperature for your specific nucleophile.

SNAr_Optimization start Define System: Substrate, Nucleophile, Base, Solvent setup Setup Reaction at RT (20-25°C) start->setup monitor1 Monitor by TLC/LCMS after 2-4h setup->monitor1 decision1 Is Reaction Progressing Cleanly? monitor1->decision1 sub_path1 Is Conversion < 5%? decision1->sub_path1  No continue_rxn Continue Monitoring Until Completion decision1->continue_rxn  Yes increase_temp Increase Temp to 50°C sub_path1->increase_temp Yes (Too Slow) sub_path2 Are Side Products Forming? sub_path1->sub_path2 No monitor2 Monitor by TLC/LCMS increase_temp->monitor2 monitor2->decision1 too_hot Reaction Too Hot! Lower Temp or Re-evaluate Conditions sub_path2->too_hot Yes sub_path2->continue_rxn No (Acceptable Rate) end Reaction Complete too_hot->end continue_rxn->end

Caption: Decision workflow for SNAr temperature optimization.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives.
  • Benchchem. (n.d.). Detailed synthesis protocol for 6-Nitroquinazoline.
  • Sánchez, B., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.
  • Al-Suwaidan, I. A., et al. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • ResearchGate. (n.d.). General scheme for the synthesis of substituted 6-nitroquinazolin-4-one.
  • ResearchGate. (n.d.). Synthesis of substituted quinazolines. Reaction conditions.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution.
  • CymitQuimica. (n.d.). CAS 19815-16-8: 4-CHLORO-6-NITROQUINAZOLINE.
  • MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • da Cruz, E. F., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).
  • ResearchGate. (2018). (PDF) Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.
  • WuXi RCS. (n.d.). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile.
  • Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Chem-Impex. (n.d.). 4-Chloro-6-nitroquinazoline.
  • Mąkosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC.
  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • Muby Chemicals. (n.d.). 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS.
  • PubChem. (n.d.). 4-Chloro-6-nitroquinazoline.
  • Fisher Scientific. (n.d.). 4-Chloro-6-nitroquinazoline.

Sources

Troubleshooting

Technical Support Center: Minimizing Hydrolysis Byproducts in Quinazoline Synthesis

Welcome to the Technical Support Center for quinazoline synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with a pervasive challenge in the development of quinazoline derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with a pervasive challenge in the development of quinazoline derivatives: the hydrolytic cleavage of reactive intermediates.

When synthesizing 4-substituted quinazolines, the most common intermediate is 4-chloroquinazoline. The C4 position of the quinazoline ring is profoundly electron-deficient. When functionalized with a leaving group like chloride, it becomes highly susceptible to nucleophilic attack[1]. Ambient moisture or aqueous workup solutions can rapidly displace the chloride, causing the intermediate to revert to the thermodynamically stable quinazolin-4-one (the starting material)[2].

This guide provides mechanistic insights, a diagnostic workflow, and self-validating protocols to help you eliminate hydrolysis byproducts and optimize your yields.

Diagnostic Workflow: Identifying Hydrolysis

Before adjusting your reaction parameters, use the following logical pathway to determine if your low yields are caused by incomplete conversion or post-reaction hydrolysis.

HydrolysisTroubleshooting Start LC-MS / TLC Analysis of Crude Mixture CheckSM Is Quinazolin-4-one Present? Start->CheckSM CheckWorkup Was Aqueous Quench Used? CheckSM->CheckWorkup Yes Success Stable 4-Substituted Quinazoline CheckSM->Success No Hydrolysis Hydrolysis Confirmed (C4-Cl → C4-OH) CheckWorkup->Hydrolysis Yes Incomplete Incomplete Reaction (Increase Temp/Time) CheckWorkup->Incomplete No Optimize Implement Anhydrous Evaporation (SOCl2) Hydrolysis->Optimize Telescope Telescope Direct to SNAr Step Hydrolysis->Telescope Optimize->Success Telescope->Success

Troubleshooting workflow for identifying and resolving 4-chloroquinazoline hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why does my 4-chloroquinazoline revert to the quinazolinone starting material during workup? A1: The reversion is driven by a nucleophilic aromatic substitution (SNAr) mechanism at the highly electrophilic C4 position[1]. When standard chlorinating agents like phosphorus oxychloride (POCl3) are used, researchers often quench the excess reagent using ice-water and a base (e.g., ammonium hydroxide)[3]. Water acts as a nucleophile, displacing the chloride ion. The resulting 4-hydroxyquinazoline rapidly tautomerizes to the highly stable lactam form (quinazolin-4-one)[2]. The causality is thermodynamic: the lactam-lactim tautomeric equilibrium heavily favors the lactam under aqueous conditions[2].

Q2: I am required to use POCl3. How can I quench the reaction without causing hydrolysis? A2: If POCl3 is mandatory, you must avoid direct aqueous quenching of the bulk reaction mixture. Instead, remove the maximum possible volume of POCl3 via vacuum distillation first. Dissolve the resulting crude residue in a cold, water-immiscible anhydrous solvent (like dichloromethane), and pour this slowly into a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate. Separate the organic layer immediately. Prolonged exposure to the aqueous phase, even at low temperatures, will initiate dechlorination and hydrolysis[3].

Q3: Are there alternative chlorination methods that bypass aqueous workups entirely? A3: Yes. Thionyl chloride (SOCl2) with a catalytic amount of dimethylformamide (DMF) is a superior alternative[2][3]. SOCl2 has a significantly lower boiling point (76 °C) than POCl3 (106 °C) and can be completely removed under reduced pressure, leaving no acidic residue that requires an aqueous quench[3]. Another highly effective, moisture-free method utilizes triphenylphosphine (PPh3) and trichloroisocyanuric acid (TCCA), which yields 4-chloroquinazoline without any need for aqueous workup[2].

Q4: How should I store 4-chloroquinazolines if I cannot use them immediately? A4: 4-Chloroquinazolines are notoriously unstable toward atmospheric moisture and can undergo spontaneous hydrolysis upon standing for just one week at refrigerator temperatures[3]. They must be stored under a strict inert atmosphere (argon or nitrogen) in a desiccator at -20 °C. However, the most reliable strategy is "telescoping"—using the crude intermediate immediately in the subsequent nucleophilic substitution step without isolation or storage[4].

Quantitative Data: Impact of Chlorination & Workup Strategies

The choice of reagent and workup directly dictates the degree of hydrolysis. The table below summarizes the expected outcomes based on field-proven data.

Chlorination ReagentWorkup / Quench StrategyHydrolysis Byproduct (%)Isolated Yield of 4-Cl Intermediate (%)
POCl3 (reflux)Direct aqueous NH4OH quench> 40%< 50%
POCl3 (reflux)Vacuum distillation + rapid ice/DCM partition15 - 20%65 - 70%
SOCl2 + Cat. DMF Vacuum evaporation (Strictly Anhydrous)< 2%77 - 96%[3]
PPh3 + TCCA Direct filtration (Strictly Anhydrous)< 1%~ 89%[2]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific checkpoints to verify success without accidentally inducing the very hydrolysis we are trying to avoid.

Protocol 1: Anhydrous Chlorination using SOCl2/DMF

Objective: Convert quinazolin-4-one to 4-chloroquinazoline while eliminating the need for an aqueous quench.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Addition: Add quinazolin-4-one (1.0 equiv) to the flask. Add anhydrous thionyl chloride (SOCl2, 10.0 equiv) and a catalytic amount of anhydrous DMF (0.1 equiv)[2][3].

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2–4 hours. The suspension will gradually turn into a clear solution as the reaction progresses.

  • Self-Validation Check (Crucial): To validate conversion without inducing hydrolysis during TLC analysis, perform an anhydrous micro-extraction. Withdraw 10 µL of the reaction mixture, dilute in 1 mL of anhydrous dichloromethane (DCM), and spot immediately on silica gel. Do not use water/chloroform micro-extractions for the TLC sample, as the water will yield a false positive for the starting material[3].

  • Evaporation: Once complete, cool the mixture to room temperature. Remove the excess SOCl2 completely under reduced pressure (rotary evaporator connected to a cold trap). Co-evaporate twice with anhydrous toluene (2 × 10 mL) to remove trace SOCl2 and HCl.

  • Result: The resulting crude 4-chloroquinazoline is obtained as a solid residue and should be used immediately in Protocol 2.

Protocol 2: Telescoped Nucleophilic Aromatic Substitution (SNAr)

Objective: Convert the moisture-sensitive 4-chloroquinazoline into a stable 4-substituted quinazoline (e.g., 4-butylsulfanylquinazoline or a 4-amino derivative) without isolation.

  • Dissolution: Immediately dissolve the crude 4-chloroquinazoline from Protocol 1 in an anhydrous, aprotic solvent such as THF, DMF, or acetonitrile[4].

  • Nucleophile Addition: Add the desired nucleophile (e.g., butanethiol or an amine, 1.1–1.5 equiv)[1][4].

  • Base Addition: Add an anhydrous organic base, such as N,N-Diisopropylethylamine (DIPEA) or anhydrous K2CO3 (1.5–2.0 equiv), to facilitate deprotonation and neutralize the generated HCl[1].

  • Reaction: Stir the mixture at room temperature or heat to 60–80 °C depending on the nucleophile's reactivity[1].

  • Self-Validation Check: Monitor the disappearance of the highly UV-active 4-chloroquinazoline intermediate via TLC. The formation of the 4-substituted product validates the successful bypass of the hydrolysis pathway.

  • Workup: Because the final 4-substituted quinazoline lacks the extreme electrophilicity of the 4-chloro intermediate, it is stable to aqueous conditions[2]. You may now safely quench the reaction with water, extract with ethyl acetate, dry over Na2SO4, and purify via column chromatography[1].

References

1.[1]1 2.[2]2 3.[4]4 4.[3]3

Sources

Optimization

Technical Support Center: Purification of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine by Column Chromatography

Welcome to the Technical Support Center for the purification of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the column chromatography of this compound. Our aim is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity product.

Introduction to the Purification Challenge

6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine is a heterocyclic compound featuring a quinazoline core, a nitro group, and a phenoxyphenyl amine substituent. This combination of functional groups presents a unique set of challenges for purification by column chromatography. The basic nitrogen atoms in the quinazoline ring can interact strongly with the slightly acidic silica gel stationary phase, potentially leading to issues such as peak tailing and irreversible adsorption.[1] The nitro group and the overall aromaticity of the molecule contribute to its moderate polarity, necessitating a carefully selected eluent system for optimal separation.

This guide will walk you through a recommended protocol, provide solutions to common problems, and answer frequently asked questions to streamline your purification process.

Troubleshooting Guide: Common Issues and Solutions

Encountering issues during column chromatography is a common part of the experimental process. This section provides a systematic approach to diagnosing and resolving frequently observed problems.

Visual Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for troubleshooting common problems during the column chromatography of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine.

Troubleshooting_Workflow Troubleshooting Decision Tree start Problem Observed poor_separation Poor Separation / Co-elution start->poor_separation no_elution Compound Not Eluting start->no_elution streaking Streaking / Tailing of Spots start->streaking low_yield Low Yield / Product Loss start->low_yield sol_ps_1 Adjust Eluent Polarity (Shallower Gradient) poor_separation->sol_ps_1 sol_ps_2 Change Solvent System (e.g., DCM/MeOH) poor_separation->sol_ps_2 sol_ps_3 Check Column Packing poor_separation->sol_ps_3 sol_ne_1 Increase Eluent Polarity (e.g., higher % of polar solvent) no_elution->sol_ne_1 sol_ne_2 Check for Irreversible Adsorption (Flush with highly polar solvent) no_elution->sol_ne_2 sol_st_1 Add Triethylamine (0.1-1%) to Eluent streaking->sol_st_1 sol_st_2 Use Alumina or Amine-Functionalized Silica streaking->sol_st_2 sol_st_3 Reduce Sample Load streaking->sol_st_3 sol_ly_1 Check for Irreversible Adsorption (Add triethylamine to eluent) low_yield->sol_ly_1 sol_ly_2 Assess Compound Stability on Silica (TLC stability test) low_yield->sol_ly_2

Caption: Troubleshooting Decision Tree for Column Chromatography.

Question & Answer Troubleshooting

Q1: My compound is streaking or tailing significantly on the TLC plate and the column.

A1: This is a classic issue when purifying basic compounds like quinazolines on acidic silica gel.[1] The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[2][3]

  • Primary Solution: Add a basic modifier to your mobile phase. The most common and effective solution is to add 0.1-1% triethylamine (TEA) to your eluent system.[4] This will neutralize the acidic sites on the silica gel and improve peak shape.

  • Alternative Stationary Phase: If tailing persists even with a basic modifier, consider using a different stationary phase. Alumina (basic or neutral) or amine-functionalized silica are excellent alternatives for the purification of basic compounds.[5][6]

  • Reduce Sample Concentration: Overloading the column can also lead to tailing.[3] Ensure you are not exceeding the column's capacity. A general rule of thumb is a silica-to-compound ratio of 50:1 to 100:1 for difficult separations.[7]

Q2: The compound is not moving from the baseline (Rf ≈ 0) even with a relatively polar solvent system.

A2: If your compound is not eluting, the mobile phase is not polar enough to displace it from the stationary phase.

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a gradient of ethyl acetate in hexanes, increase the percentage of ethyl acetate.

  • Switch to a Stronger Eluent System: For highly polar compounds, a solvent system like dichloromethane/methanol is often more effective than ethyl acetate/hexanes.[5] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

Q3: My compound co-elutes with an impurity.

A3: Poor separation is a common challenge that can often be resolved by optimizing the eluent system.

  • Fine-tune Solvent Polarity: If the spots are close together, a shallower solvent gradient or running the column isocratically (with a single solvent mixture) may improve resolution.

  • Change Solvent Selectivity: If adjusting the polarity of your current solvent system doesn't work, switch to a different eluent combination. Different solvents interact with your compound and impurities in unique ways, which can alter the elution order and improve separation. For example, substituting ethyl acetate with dichloromethane can change the selectivity.

Q4: I am experiencing a significant loss of my product on the column.

A4: Product loss can be due to irreversible adsorption onto the silica gel or decomposition of the compound.

  • Mitigate Irreversible Adsorption: As mentioned for peak tailing, adding triethylamine to the eluent can prevent your basic compound from binding irreversibly to the acidic silica.

  • Check for Compound Stability: Some compounds can degrade on silica gel. To test for this, spot your crude material on a TLC plate, and let it sit for a few hours before developing it. If you observe new spots or a significant decrease in the intensity of your product spot, your compound may be unstable on silica. In such cases, switching to a less acidic stationary phase like neutral alumina or considering an alternative purification method like recrystallization is advisable.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for the TLC analysis of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine?

A1: A good starting point for a moderately polar compound like this would be a mixture of ethyl acetate and hexanes. Begin with a ratio of 30:70 (ethyl acetate:hexanes) and adjust the polarity based on the initial Rf value. For more polar impurities, a system of dichloromethane and methanol may be necessary.[5] A reported TLC solvent system for similar 6-substituted quinazoline analogues is toluene:methanol in a 2:1 ratio.[8]

Q2: What is the ideal Rf value to aim for during method development?

A2: For optimal separation in column chromatography, an Rf value of 0.2-0.4 for your target compound on the TLC plate is generally recommended. This Rf range typically ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar and more polar impurities.

Q3: How do I prepare my sample for loading onto the column?

A3: There are two primary methods for sample loading:

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial column eluent or a slightly more polar solvent. Use the smallest volume possible to ensure a concentrated band at the top of the column.

  • Dry Loading: If your compound has poor solubility in the eluent, dry loading is recommended. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (approximately 2-3 times the weight of your crude product), and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of your packed column.[7][9]

Q4: Should I use a gradient or isocratic elution?

A4: The choice between gradient and isocratic elution depends on the separation of your compound from its impurities on the TLC plate.

  • Isocratic Elution: If your target compound is well-separated from all impurities with a single solvent mixture, isocratic elution is simpler and often sufficient.

  • Gradient Elution: If there are impurities with Rf values close to your product, or if there are both significantly less polar and more polar impurities, a gradient elution will be more effective. Start with a low polarity eluent to wash off the non-polar impurities, then gradually increase the polarity to elute your product, and finally, use a high polarity wash to remove any strongly retained impurities.[10]

Experimental Protocol: Column Chromatography of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine

This protocol provides a general guideline. Optimization may be required based on the specific impurities present in your crude material.

Key Experimental Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase (Eluent) Ethyl Acetate/Hexane with 0.5% TriethylamineA good starting point for method development. Triethylamine is added to prevent peak tailing.
TLC Visualization UV light (254 nm)The aromatic nature of the compound allows for easy visualization under UV light.
Step-by-Step Methodology
  • TLC Method Development:

    • Prepare several TLC developing chambers with different ratios of ethyl acetate in hexanes (e.g., 20:80, 30:70, 40:60), each containing 0.5% triethylamine.

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the crude material on a silica gel TLC plate and develop the plates in the prepared chambers.

    • Identify the solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material to be purified.

    • Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent through it. Do not let the solvent level drop below the top of the silica gel.

  • Sample Loading:

    • Prepare your sample using either the wet or dry loading method as described in the FAQs.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • If using a gradient, start with a lower polarity mixture and gradually increase the percentage of the more polar solvent.

    • Collect fractions in test tubes. The size of the fractions will depend on the column size.

    • Monitor the elution process by spotting fractions on a TLC plate and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine.

    • Confirm the purity of the final product using analytical techniques such as NMR and Mass Spectrometry.

References

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Isoamyl-n-propyl-amine.
  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • ResearchGate. 6-Substituted quinazoline-containing drug molecules. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of Rochester. Flash Column Chromatography. [Link]

  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Longdom Publishing. (2023, September 20). Significant Impact for the Separation and Purification Process in the Flash Chromatography. [Link]

  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of Substituted Quinazolines.
  • Taylor & Francis Online. (2020, March 25). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. [Link]

  • BenchChem. (2025). Detailed synthesis protocol for 6-Nitroquinazoline.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • PMC. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. [Link]

  • Academia.edu. Heteropolyacids accelerated multi-component synthesis of N-phenylquinazolin-4-amines by using silica-supported Preyssler nanoparticles in green solvent. [Link]

  • MDPI. (2021, September 29). Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. [Link]

  • Der Pharma Chemica. Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. [Link]

  • ResearchGate. Synthesis and Basicity of 4-Amino-2-phenylquinazolines. [Link]

  • ResearchGate. (2024, October 29). Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. [Link]

  • Agilent. Multi Affinity Removal Column, Human-6. [Link]

  • PMC. N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

Sources

Troubleshooting

Alternative solvents for recrystallizing nitro-quinazoline compounds

Technical Support Center: Recrystallization of Nitro-Quinazoline Compounds Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Selection, Troubleshooting, and Safety for Nitro-Quinazol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of Nitro-Quinazoline Compounds

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Selection, Troubleshooting, and Safety for Nitro-Quinazoline Purification

Introduction: The Nitro-Quinazoline Challenge

Welcome to the technical support hub for quinazoline purification. Nitro-substituted quinazolines (e.g., 6-nitroquinazolin-4-one) are critical intermediates in the synthesis of EGFR inhibitors and antimalarial agents. However, they present a unique "purification paradox":

  • Solubility: They are often insoluble in standard organic solvents (alcohols, esters) but highly soluble in high-boiling polar aprotic solvents (DMF, DMSO).

  • Safety: The nitro group introduces thermal instability. Recrystallizing in high-boiling solvents (like DMSO) poses a significant runaway reaction risk if the temperature approaches the decomposition onset (

    
    ).
    
  • Behavior: They are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly in the presence of isomeric impurities.[1][2]

This guide provides alternative solvent strategies and troubleshooting workflows to resolve these issues safely.

Module 1: Solvent Selection & Substitution

User Question: I am currently using DMF/Water to recrystallize my 6-nitro derivative, but removing DMF is difficult, and the yield is low. What are my alternatives?

Technical Response: While DMF is a universal solvent for these heterocycles, its high boiling point (


C) makes removal tedious and thermally hazardous. We recommend shifting to Class 3 (lower toxicity)  solvents or "tunable" binary systems.
Solvent Performance Matrix
Solvent SystemPolaritySolubilizing Power (Hot)Safety ProfileRemoval EaseApplication Note
Acetic Acid (Glacial) High (Protic)ExcellentModerate (Corrosive)ModerateGold Standard for separating 6-nitro/7-nitro isomers. Protonates the N1/N3 positions.
2-MeTHF (2-Methyltetrahydrofuran) ModerateGoodHigh (Green)HighExcellent green alternative to THF/DCM. Higher bp (

C) allows better dissolution than THF.
Anisole Low-ModerateModerateHigh (Green)Low (High bp)Good for high-temperature recrystallization without the toxicity of chlorobenzene.
Ethanol / Water (80:20) HighModerateHighHighStandard for final polishing. Poor for crude mixtures with high isomer content.
Ethyl Lactate HighGoodHigh (Green)LowBiodegradable replacement for DMF, but requires aqueous workup to remove.
The "Green" Switch Protocol (DMF Replacement)

If you are moving from DMF to 2-MeTHF , follow this transition logic:

  • Solubility Check: 2-MeTHF is less polar than DMF. You may need to use it as the solvent and add a small amount of Methanol as a co-solvent to boost solubility, rather than using Water as an antisolvent.

  • Thermal Limit: Do not exceed

    
    C.
    

Module 2: Troubleshooting "Oiling Out"

User Question: My compound forms a dark orange oil at the bottom of the flask upon cooling, instead of crystals. How do I fix this?

Technical Response: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid). This is common when the melting point of the solvated compound is depressed by impurities.[1][2][3]

The Anti-Oiling Workflow:

OilingOut Start Problem: Compound Oils Out TempCheck Check 1: Is Solution > mp of Solvate? Start->TempCheck Reheat Action: Reheat to redissolve oil TempCheck->Reheat Yes (Too Hot) SolventChange Action: Change Solvent System TempCheck->SolventChange No (Impurity Effect) Seed Action: Add Seed Crystal at T = (Tp - 5°C) Reheat->Seed Cool Slowly SolventChange->Seed Add Co-solvent (e.g. MeOH) Triturate Action: Triturate Oil with Et2O/Hexane SolventChange->Triturate If Oil Persists Triturate->Reheat Solidifies?

Caption: Decision tree for resolving oiling out phenomena in nitro-quinazoline crystallization.

Step-by-Step Recovery:

  • Re-dissolution: Reheat the mixture until the oil dissolves into a clear solution.

  • The "Cloud Point" Titration:

    • If using a binary system (e.g., Ethanol/Water), add the "good" solvent (Ethanol) dropwise at boiling point until the solution is just clear.

    • Crucial Step: Add 5-10% excess of the good solvent. This pushes the saturation point lower, preventing the oil phase (LLPS) from being hit before the crystal nucleation point.

  • Seeding: Cool to approx.

    
    C. Add a seed crystal. If no seed is available, scratch the glass interface vigorously.
    
  • Slow Cooling: Wrap the flask in foil or place it in a warm water bath and let it cool to room temperature overnight. Rapid cooling promotes oiling.

Module 3: Isomer Separation (6-Nitro vs. 7-Nitro)

User Question: My nitration reaction yielded a mixture of 6-nitro and 7-nitro isomers. How can I separate them without column chromatography?

Technical Response: Regioisomers of nitro-quinazolines have distinct solubility profiles in acidic media due to the basicity of the quinazoline nitrogen.

Protocol: Acetic Acid Fractionation

  • Dissolution: Suspend the crude mixture in Glacial Acetic Acid (10 mL per gram of solid).

  • Reflux: Heat to reflux (

    
    C). Both isomers should dissolve.
    
  • Stepwise Cooling:

    • Cool slowly to

      
      C. The 6-nitro isomer  (typically less soluble and higher melting) will crystallize first.
      
    • Filter the warm solution.[4][5] The solid collected is predominantly the 6-nitro isomer.

  • Second Crop:

    • Take the filtrate (mother liquor) and dilute it with water (antisolvent) or cool to

      
      C.
      
    • The precipitate formed here will be enriched in the 7-nitro isomer .

  • Verification: Check purity via TLC (DCM:MeOH 95:5) or H-NMR.[6][7][8]

Module 4: Safety & Thermal Hazards

User Question: Are there specific safety limits for heating nitro-quinazolines?

Technical Response: YES. Nitro compounds possess high energy. The combination of a nitro group and a heterocyclic ring can lead to exothermic decomposition.

Mandatory Safety Checks:

  • DSC Screening: Before scaling up any recrystallization >5g, run a Differential Scanning Calorimetry (DSC) scan.

    • Identify the Onset Temperature (

      
      )  of decomposition.
      
    • Rule of Thumb: Never heat the recrystallization solvent within

      
      C of 
      
      
      
      .
  • Avoid Dryness: Never distill a nitro-quinazoline solution to complete dryness using high heat. Peroxides or concentrated unstable amorphous phases can detonate.

  • Solvent Warning: Avoid distilling nitro compounds from ethers (THF, Dioxane) unless peroxide-free. 2-MeTHF is preferred as it forms fewer peroxides and is generally stabilized.

References

  • BenchChem. (2025).[3][9][10][11] Troubleshooting Guide: Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. Retrieved from

  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry, 13(4), 854-862. (General reference for Green Solvent substitution logic).
  • Pfizer Inc. (2013). Solvent Selection Guide for Medicinal Chemistry. (Standard industry reference for solvent toxicity classes).
  • National Institutes of Health (NIH). (2013). Quinazoline derivatives: synthesis and bioactivities. (Discussion on ethanol/acetic acid purification methods). Retrieved from

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. (Reference for Oiling Out mechanisms). Retrieved from

Sources

Optimization

Overcoming steric hindrance in N-arylation of quinazolines

Technical Support Center: N-Arylation of Quinazolines Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are navigat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Arylation of Quinazolines

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N cross-coupling to synthesize N-aryl quinazolines. Our focus is on the persistent challenge of steric hindrance, a common bottleneck in these transformations. This resource provides in-depth troubleshooting guides, mechanism-based explanations, and field-proven protocols to help you overcome these synthetic hurdles.

Part 1: The Core Challenge - Understanding Steric Hindrance

Before troubleshooting, it's crucial to understand the fundamental problem. Steric hindrance in this context refers to the spatial crowding around the reactive centers—the nitrogen atom on the quinazoline and the carbon atom of the aryl halide. This crowding, caused by bulky substituents, physically obstructs the approach of the catalyst and the coupling partners, slowing down or completely preventing the desired bond formation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of steric hindrance in the N-arylation of quinazolines?

A1: Steric hindrance can arise from several sources:

  • On the Arylating Agent: The most common issue is substitution at the ortho-positions of the aryl halide (e.g., a 2,6-dimethylphenyl bromide). These groups act as "bumpers," preventing the palladium or copper catalyst from efficiently accessing the carbon-halogen bond for oxidative addition.[3]

  • On the Quinazoline Core: Substituents on the quinazoline ring, particularly at the C5 or C8 positions, can impede the nitrogen's approach to the metal center.

  • On the Amine Itself: If you are performing the coupling on a pre-functionalized quinazolin-4-amine with bulky N-substituents, this adds another layer of steric congestion.

Q2: How does steric hindrance mechanistically inhibit the reaction?

A2: In transition metal-catalyzed cross-couplings, steric clash primarily impacts two key steps:

  • Oxidative Addition: Bulky groups on the aryl halide can slow the initial insertion of the metal catalyst (e.g., Pd(0)) into the carbon-halogen bond.

  • Reductive Elimination: This is often the rate-limiting step for sterically demanding substrates.[4] The final step, where the new C-N bond is formed and the product is released from the metal center, requires the two bulky groups (the quinazoline and the aryl group) to be in close proximity on the metal. High steric pressure makes attaining the necessary transition state energetically unfavorable, leading to low or no product formation.[5]

Part 2: Troubleshooting Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation. However, its success with sterically hindered substrates is critically dependent on the choice of ligand.[6][7]

Troubleshooting Guide: Palladium Catalysis

Q1: My reaction with a 2,6-disubstituted aryl chloride is failing. I'm using a standard phosphine ligand like P(t-Bu)₃. What is the most critical parameter to change?

A1: Your primary point of failure is the ligand. For tetra-ortho-substituted biarylamine synthesis (which is analogous to your challenge), standard monodentate or even some bidentate phosphines are inadequate. You must switch to highly specialized, bulky, and electron-rich biaryl phosphine ligands .

The Rationale (Causality): These ligands are designed to address the specific bottleneck of reductive elimination.

  • Bulkiness: The sheer size of these ligands forces the aryl group and the quinazoline into a conformation that facilitates C-N bond formation. They create a large, protected coordination sphere around the palladium atom.

  • Electron-Donating Ability: The electron-rich nature of these ligands increases the electron density on the palladium center, which promotes the otherwise difficult reductive elimination step.[5][8]

Recommended Ligands for Sterically Hindered Couplings:

Ligand NameStructural ClassKey Features & Typical Use Cases
XPhos Biaryl(dicyclohexyl)phosphineExcellent general-purpose ligand for hindered substrates. Good balance of activity and stability.
RuPhos Biaryl(dicyclohexyl)phosphineOften provides superior results for extremely hindered or electron-poor aryl chlorides.
BrettPhos Biaryl(dialkyl)phosphineExceptionally active for coupling hindered primary amines and challenging heteroaryl halides.[9]
CPhos Biaryl PhosphineKnown to suppress β-hydride elimination, a common side reaction with some substrates.[10]

Actionable Step: Screen a panel of Buchwald-type ligands (XPhos, RuPhos, BrettPhos) with your substrate.

Q2: I've switched to a modern ligand, but my yield is still low and I see starting material decomposition. What's next?

A2: After ligand optimization, focus on the base and temperature.

  • Base Selection: While NaOtBu is a common strong base, it can be too harsh for sensitive substrates, leading to decomposition or side reactions. Switch to a weaker, non-coordinating base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). These bases are strong enough to deprotonate the quinazoline nitrogen but are generally less aggressive.[11]

  • Temperature Control: Sterically hindered reactions often require thermal energy to overcome the activation barrier for reductive elimination. However, excessive heat can degrade the catalyst, ligand, or substrates. Try running the reaction at a moderate temperature (e.g., 80-100 °C) for a longer period (16-24 hours) rather than a high temperature for a short time.

Q3: Does the choice of palladium source matter? I'm using Pd₂(dba)₃.

A3: Yes, it matters significantly for reproducibility and efficiency. While Pd₂(dba)₃ can work, it requires in situ activation to generate the active Pd(0) species, which can be inconsistent. Modern palladium precatalysts are highly recommended. These are air-stable Pd(II) complexes that contain the desired ligand and an activating group. They generate the active LPd(0) catalyst cleanly and stoichiometrically upon heating.

Recommendation: Use a precatalyst corresponding to your chosen ligand (e.g., XPhos Pd G3, RuPhos Pd G4). This will improve reaction consistency and often allows for lower catalyst loadings.[4]

Experimental Workflow & Mechanism Diagram

// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fontcolor="#202124"]; OA_TS [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="L-Pd(II)(Ar)(X)", fontcolor="#202124"]; Ligand_Ex [label="Base + Quin-NH\nLigand Exchange", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Amido [label="L-Pd(II)(Ar)(N-Quin)", fontcolor="#202124"]; RE_TS [label="Reductive\nElimination\n(Steric Bottleneck!)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-N-Quin\n(Product)", shape=cds, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

// Edges Pd0 -> OA_TS [label="Ar-X"]; OA_TS -> PdII_Aryl; PdII_Aryl -> Ligand_Ex [label="- X⁻"]; Ligand_Ex -> PdII_Amido; PdII_Amido -> RE_TS; RE_TS -> Product; RE_TS -> Pd0 [label="Regeneration", style=dashed]; }

Caption: Buchwald-Hartwig catalytic cycle for N-arylation.

Protocol: N-Arylation of 4-Chloroquinazoline with a Hindered Aryl Bromide
  • Reaction Setup: To an oven-dried Schlenk tube, add 4-chloroquinazoline (1.0 mmol), 2,6-dimethylphenyl bromide (1.2 mmol), RuPhos Pd G4 precatalyst (0.02 mmol, 2 mol%), RuPhos ligand (0.02 mmol, 2 mol%), and Cesium Carbonate (2.0 mmol).

  • Degassing: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 16 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Part 3: Troubleshooting Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann reaction is a classical method that has seen a modern resurgence with the development of new ligand systems. It is often a cost-effective alternative to palladium catalysis.[12]

Troubleshooting Guide: Copper Catalysis

Q1: My traditional Ullmann reaction (copper powder, high heat, no ligand) is failing with my hindered substrate. Is this reaction viable?

A1: Classic, ligand-free Ullmann conditions are generally not suitable for sterically hindered substrates. The harsh temperatures (often >180 °C) and high copper loadings required often lead to decomposition before any significant product formation occurs. You must transition to a ligand-accelerated Ullmann protocol .

The Rationale (Causality): Ligands are essential for modern Ullmann couplings. They solubilize the Cu(I) salt, prevent catalyst aggregation, and accelerate the key steps of the catalytic cycle, allowing the reaction to proceed at much lower temperatures (typically 80-120 °C).[13]

Recommended Ligands:

  • N,N-Chelators: 1,10-Phenanthroline or its derivatives are highly effective.

  • N,O-Chelators: Amino acids like L-proline can be very effective.

  • Diamines: N,N'-Dimethylethylenediamine (DMEDA) is a simple but powerful ligand.[14]

Q2: I've added a ligand, but the reaction is still very slow. What other parameters can I adjust?

A2: For copper catalysis, the solvent, base, and copper source are all critical variables.

  • Solvent: High-boiling, polar aprotic solvents are typically required. DMSO or DMF are excellent choices as they help dissolve the reagents and stabilize the catalytic intermediates.[15][16]

  • Base: A strong, inorganic base is needed. Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) are standard choices. The base not only acts as a proton scavenger but also participates in the catalytic cycle.

  • Copper Source: Copper(I) iodide (CuI) is often the most active and preferred source for Ullmann reactions involving aryl halides.[17] CuBr and Cu₂O are also effective alternatives.[15]

Q3: Can I use an aryl boronic acid instead of an aryl halide?

A3: Yes, this is known as the Chan-Lam coupling , which is a variant of the Ullmann reaction. It is often milder and can be more tolerant of functional groups.

Key Differences for Chan-Lam:

  • Oxidant Required: The reaction requires an oxidant, which is typically atmospheric oxygen (running the reaction open to the air).

  • Catalyst: Copper(II) acetate (Cu(OAc)₂) is a common catalyst.[17]

  • Solvent: A wider range of solvents can be used, including methanol or dichloromethane.

Experimental Workflow & Mechanism Diagram

// Nodes Start [label="Cu(I)X + Ligand (L)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Coordination [label="Quin-NH Coordination\n(Base assists)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Intermediate1 [label="L-Cu(I)-N-Quin", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; OA [label="Oxidative Addition\n(Ar-X)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Intermediate2 [label="L-Cu(III)(Ar)(N-Quin)(X)\n(Steric Strain)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; RE [label="Reductive Elimination", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Product [label="Product Release\n(Ar-N-Quin)", shape=cds, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

// Edges Start -> Coordination [label="Quin-NH, Base"]; Coordination -> Intermediate1; Intermediate1 -> OA; OA -> Intermediate2; Intermediate2 -> RE; RE -> Product; RE -> Start [label="Catalyst\nRegeneration", style=dashed]; }

Caption: Simplified catalytic cycle for a ligand-assisted Ullmann N-arylation.

Part 4: Alternative Strategies

Q1: My reaction is clean but very slow even with optimized Pd or Cu conditions. How can I accelerate it?

A1: Microwave-assisted synthesis is an excellent technique for accelerating slow reactions. The rapid, uniform heating provided by a microwave reactor can significantly reduce reaction times from many hours to minutes. This can be particularly effective for sterically hindered couplings that have high activation energies. Several protocols have been developed for the microwave-mediated N-arylation of 4-chloroquinazolines.[3][18][19]

References

  • Rocha, L., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bentham Science. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Bentham Science. Available at: [Link]

  • Scilit. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Scilit. Available at: [Link]

  • Ingenta Connect. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Ingenta Connect. Available at: [Link]

  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2018). An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones. Organic Chemistry Frontiers. Available at: [Link]

  • PMC. (2023). Catalytic Ullman-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC. Available at: [Link]

  • ResearchGate. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. ResearchGate. Available at: [Link]

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. Available at: [Link]

  • PubMed. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed. Available at: [Link]

  • Frontiers. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Arkat USA. (2023). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. Available at: [Link]

  • American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (2016). Co(III)-Catalyzed Synthesis of Quinazolines via C-H Activation of N-Sulfinylimines and Benzimidates. Organic Chemistry Portal. Available at: [Link]

  • PMC. (2022). Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform. PMC. Available at: [Link]

  • SciSpace. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. Available at: [Link]

  • BORIS Portal. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. BORIS Portal. Available at: [Link]

  • Organic Chemistry Portal. (2013). Copper-Catalyzed Sequential N-Arylation and Aerobic Oxidation: Synthesis of Quinazoline Derivatives. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2019). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2019). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2019). An Ullmann type reaction for synthesis of quinazoline derivatives. ResearchGate. Available at: [Link]

  • FAPESP. (2022). Efficient N-arylation and N-alkylation of quinazolines using PEG-400 as green solvent. FAPESP. Available at: [Link]

  • Royal Society of Chemistry. (2019). Synthesis of indoles and quinazolines via additive-controlled selective C–H activation/annulation of N-arylamidines and sulfoxonium ylides. Chemical Communications. Available at: [Link]

  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. Available at: [Link]

  • Study.com. (2023). Steric Hindrance Effect | Definition, Factors & Examples. Study.com. Available at: [Link]

  • American Chemical Society. (2011). Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters. Available at: [Link]

  • American Chemical Society. (2010). Copper-Catalyzed Intramolecular N-Arylation of Quinazolinones: Facile Convergent Approach to (−)-Circumdatins H and J. Organic Letters. Available at: [Link]

  • American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Syracuse University Surface. (2014). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University Honors Program Capstone Projects. Available at: [Link]

  • PubMed. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed. Available at: [Link]

  • ResearchGate. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. The Organic Chemistry Tutor. Available at: [Link]

  • MDPI. (2023). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. MDPI. Available at: [Link]

  • Beilstein Journals. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling the Light Sensitivity of Nitro-Substituted Aromatic Compounds

Welcome to the Technical Support Center for nitro-substituted aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these light-sensitive molecules. Here...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nitro-substituted aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these light-sensitive molecules. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and success of your experiments.

Introduction: The Challenge of Photoreactivity

Nitro-substituted aromatic compounds are a cornerstone of many chemical syntheses and pharmaceutical formulations. However, their utility is often paralleled by their inherent sensitivity to light. The presence of one or more nitro (NO₂) groups on an aromatic ring can render the molecule susceptible to photodegradation, a process initiated by the absorption of light, particularly in the UV spectrum.[1] This can lead to the formation of impurities, loss of potency, and inconsistent experimental results.[2] Understanding and mitigating this photoreactivity is paramount for any researcher in this field.

This guide provides a comprehensive resource for handling these challenges, grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: Why are nitro-substituted aromatic compounds sensitive to light?

A1: The light sensitivity of nitro-aromatic compounds stems from the electronic properties of the nitro group. The nitro group is strongly electron-withdrawing, which can influence the electronic state of the entire aromatic system.[1] Upon absorption of light, particularly UV radiation, the molecule can be promoted to an excited state.[3] In this energized state, the nitro group can undergo various photochemical reactions, including reduction to a nitroso group or rearrangement, leading to the degradation of the parent compound.[3][4] The specific degradation pathway can be influenced by factors such as the solvent, the presence of other molecules, and the orientation of the nitro group relative to the aromatic ring.[4]

Q2: What are the visible signs of degradation in my sample?

A2: A common and often immediate indicator of photodegradation is a change in the color of your sample. Many nitro-aromatic compounds are pale yellow or colorless in their pure form. Upon exposure to light, they may develop a more intense yellow, orange, or even brown hue. This color change is due to the formation of new chemical species (degradants) that absorb light at different wavelengths than the parent compound. While a visual change is a strong indicator, the absence of a color change does not guarantee stability. Chromatographic techniques like HPLC are necessary for definitive assessment.

Q3: How should I properly store my nitro-substituted aromatic compounds?

A3: Proper storage is the first line of defense against photodegradation. Follow these key principles:

  • Use appropriate containers: Always store these compounds in amber-colored glass vials or bottles that block UV and visible light.[5][6] For highly sensitive materials, wrapping the container in aluminum foil provides an additional layer of protection.[5][6]

  • Minimize light exposure: Store containers in a dark place, such as a cabinet or drawer. Avoid leaving them on the lab bench, especially in direct sunlight.

  • Consider the atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen to displace oxygen, which can participate in photo-oxidative degradation pathways.

  • Temperature control: While light is the primary concern, elevated temperatures can accelerate degradation. Store compounds at the recommended temperature, typically in a cool, dry place.

Q4: What are the general handling precautions during an experiment?

A4: To maintain sample integrity during your experiments, adopt the following practices:

  • Work in a low-light environment: Whenever possible, perform manipulations in a dimly lit area or under yellow or red light, which has a longer wavelength and is less energetic.[2][6]

  • Cover your solutions: Keep solutions containing light-sensitive compounds covered with aluminum foil or use amber-colored labware.[5][6] This is crucial for reactions that require extended periods.

  • Prepare solutions fresh: Due to potential instability, it's best to prepare solutions of nitro-aromatic compounds immediately before use.[7]

  • Use a control: Always include a "dark" control sample that is handled identically but protected from light. This will help you differentiate between light-induced degradation and other forms of instability.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: My compound is showing unexpected peaks in HPLC/LC-MS analysis.
  • Possible Cause: Photodegradation of your compound, leading to the formation of one or more new chemical entities.

  • Troubleshooting Steps:

    • Verify the Identity of New Peaks: Use LC-MS to obtain the mass of the unexpected peaks. This information can provide clues about the structure of the degradation products.[8] Common photodegradation pathways for nitro-aromatics can involve reduction of the nitro group to a nitroso or amino group, or hydroxylation of the aromatic ring.[9]

    • Conduct a Forced Degradation Study: Intentionally expose a solution of your compound to a controlled light source to confirm that the unexpected peaks are indeed photoproducts. A detailed protocol for a forced degradation study is provided later in this guide.

    • Optimize Your Experimental Workflow:

      • Review your entire procedure to identify all potential points of light exposure.

      • Implement the handling precautions outlined in the FAQ section.

      • If possible, reduce the duration of your experiment.

Issue 2: I'm observing a color change in my sample during my experiment.
  • Possible Cause: Formation of chromophoric (color-producing) degradation products due to light exposure.

  • Troubleshooting Steps:

    • Immediate Action: Protect your sample from further light exposure by covering it with aluminum foil.

    • Analytical Confirmation: Take an aliquot of the colored solution and analyze it by UV/Vis spectroscopy and HPLC. Compare the results to a fresh, unexposed sample. The appearance of new absorption bands in the UV/Vis spectrum and new peaks in the chromatogram will confirm degradation.

    • Preventative Measures for Future Experiments:

      • Use amber-colored reaction vessels or wrap your glassware in foil.

      • Work under lighting conditions that minimize UV and blue light.

Issue 3: My reaction yield is lower than expected when using a nitro-aromatic starting material.
  • Possible Cause: Degradation of the starting material before or during the reaction, reducing the amount available to participate in the desired transformation.

  • Troubleshooting Steps:

    • Assess Starting Material Purity: Before starting the reaction, run an HPLC analysis of your nitro-aromatic starting material to ensure its purity and confirm the absence of significant degradation products.

    • Monitor the Reaction in the Dark: Set up a parallel reaction that is completely shielded from light. If this "dark" reaction gives a higher yield, it strongly suggests that photodegradation of the starting material is the issue.

    • Consider a Stabilizer: In some cases, adding a small amount of a radical scavenger or antioxidant to the reaction mixture can help to inhibit photochemical degradation pathways. However, ensure the stabilizer does not interfere with your desired reaction.

Experimental Protocols

Protocol 1: Forced Photodegradation Study

This protocol is designed to assess the photosensitivity of a nitro-substituted aromatic compound and is a crucial part of method development and validation.[10][11]

Objective: To intentionally degrade the compound under controlled light conditions to identify potential degradation products and evaluate the stability-indicating nature of an analytical method.

Materials:

  • Your nitro-aromatic compound

  • A suitable solvent (e.g., acetonitrile, methanol, water)

  • Chemically inert, transparent vials (e.g., quartz or borosilicate glass)

  • Aluminum foil

  • A photostability chamber or a light source capable of emitting both visible and UV light (e.g., a xenon lamp).[8]

  • HPLC system with a suitable column and detector (e.g., UV or DAD)

Procedure:

  • Sample Preparation:

    • Prepare a solution of your compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Transfer aliquots of this solution into at least two transparent vials.

    • Prepare a "dark control" by wrapping one of the vials completely in aluminum foil.

  • Light Exposure:

    • Place both the exposed and the dark control vials in the photostability chamber.

    • Expose the samples to a controlled amount of light, as recommended by ICH guideline Q1B (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11][12]

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a small aliquot from each vial.

    • Analyze the samples by HPLC.

  • Data Analysis:

    • Compare the chromatograms of the light-exposed sample to the dark control and the initial (time 0) sample.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks in the exposed sample.

    • Calculate the percentage of degradation. A target degradation of 5-20% is often ideal for identifying degradants without excessively consuming the parent compound.[13]

Data Presentation

Table 1: Photostability of Common Nitro-Aromatic Compounds
CompoundStructureRecommended Storage ConditionsCommon Degradation Products
NitrobenzeneC₆H₅NO₂Store in a cool, dark place in a tightly sealed, amber glass bottle.Nitrophenols, Nitrohydroquinone[9]
2,4,6-Trinitrotoluene (TNT)C₇H₅N₃O₆Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep in a tightly closed, light-resistant container.Aminodinitrotoluenes, Dinitrotoluenes
4-NitrophenolC₆H₅NO₃Store in a tightly closed, light-resistant container in a cool, dry place.Hydroquinone, Benzoquinone

Visualization of Degradation Pathway

The following diagram illustrates a generalized photochemical degradation pathway for a nitro-aromatic compound.

Photodegradation_Pathway NitroAromatic Nitro-Aromatic Compound (Ar-NO2) ExcitedState Excited State (Ar-NO2) NitroAromatic->ExcitedState Light (hν) Nitroso Nitroso-Aromatic (Ar-NO) ExcitedState->Nitroso Reduction RingHydroxylation Ring Hydroxylation Products (HO-Ar-NO2) ExcitedState->RingHydroxylation Hydroxylation Amino Amino-Aromatic (Ar-NH2) Nitroso->Amino Further Reduction FurtherDegradation Further Degradation Products Nitroso->FurtherDegradation Amino->FurtherDegradation RingHydroxylation->FurtherDegradation

Caption: Generalized photochemical degradation pathway of a nitro-aromatic compound.

Conclusion

The light sensitivity of nitro-substituted aromatic compounds presents a significant, yet manageable, challenge in a research setting. By understanding the underlying photochemical principles and implementing the meticulous handling, storage, and experimental procedures outlined in this guide, you can ensure the reliability and accuracy of your results. Proactive measures, such as conducting forced degradation studies, are not merely troubleshooting steps but are integral to robust scientific practice when working with these valuable but delicate molecules.

References

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • Chen, B., et al. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences (China), 17(6), 886-93. [Link]

  • Syngene. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for Determining 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene in Environmental Media. [Link]

  • Al-sayyed, F. M., & Al-omari, M. M. (2010). Photochemical Reaction of Nitro-Polycyclic Aromatic Hydrocarbons: Effect by Solvent and Structure. International Journal of Molecular Sciences, 11(12), 5064–5077. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Kunst, A., & von Sonntag, C. (1999). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 33(2), 298-304. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Döpp, D. (1979). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines. Tetrahedron Letters, 20(39), 3707-3710. [Link]

  • Havinga, E., & De Jongh, R. O. (1969). Photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry, 19(3-4), 379-396. [Link]

  • Alsante, K. M., et al. (2014). How to conduct successful forced degradation studies – Scope and regulatory requirements. Pharmaceutical Technology, 38(1), 38-45. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Pospisil, M., et al. (2015). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Analytical Methods, 7(15), 6433-6440. [Link]

  • Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. DTIC. [Link]

  • Vione, D., et al. (2021). Aromatic Nitroderivatives. Encyclopedia. [Link]

  • LibreTexts Chemistry. (2021). 24.6: Nitro Compounds. [Link]

  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Chand, D., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46), eadj8094. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • Yourd, E. R., & Boatz, J. A. (2002). Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. Molecules, 7(7), 545-555. [Link]

  • LFA Machines. (n.d.). How To Protect Light Sensitive Products. [Link]

  • American Society of Health-System Pharmacists. (2014). Light-Sensitive Injectable Prescription Drugs. [Link]

  • da Silva, G. F., & Dutra, J. D. L. (2023). Density functional theory investigation of green stabilizer reactions: curcumin in nitrocellulose-based propellants. ChemRxiv. [Link]

  • Chand, D., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). [Link]

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Reference Data & Comparative Studies

Validation

1H NMR characterization of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine

Executive Summary This technical guide provides a rigorous structural characterization of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine , a critical pharmacophore in the synthesis of covalent kinase inhibitors (e.g., EGF...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous structural characterization of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine , a critical pharmacophore in the synthesis of covalent kinase inhibitors (e.g., EGFR/HER2 targets). Unlike standard spectral libraries, this guide focuses on the comparative performance of solvent systems and the specific electronic impact of the 6-nitro substituent.

The 6-nitro group introduces strong electron-withdrawing effects that significantly deshield the quinazoline H5 proton, creating a distinct diagnostic signature compared to non-nitrated analogs. This guide establishes DMSO-d6 as the superior solvent system over CDCl3 due to solubility constraints and exchangeable proton visibility.

Part 1: Structural Analysis & Theoretical Grounding

The molecule consists of two distinct domains: the electron-deficient 6-nitroquinazoline core and the electron-rich 4-phenoxyphenyl amine tail.

The Diagnostic "Fingerprint" Region (Quinazoline Core)

The substitution of the nitro group at position 6 alters the scalar coupling and chemical environment of the benzo-ring protons (H5, H7, H8).

  • H2 (Pyrimidine Ring): Typically a sharp singlet at δ 8.5–8.7 ppm . It is deshielded by the adjacent nitrogens but relatively unaffected by the 6-nitro group.

  • H5 (The "Sentry" Proton): This is the most critical diagnostic signal. Located at position 5 (peri to the C4-amine and ortho to the C6-nitro), this proton experiences massive deshielding.

    • Observation: Appears as a doublet (meta-coupling, J ~2.0–2.5 Hz) or a singlet (if unresolved) in the extreme downfield region (δ 9.2–9.6 ppm ).

  • H7 & H8: H7 appears as a doublet of doublets (ortho to H8, meta to H5), while H8 is a doublet.

The Hydrophobic Tail (Phenoxyphenyl)
  • Linker NH: Broad singlet, highly solvent-dependent (δ 10.2–10.8 ppm in DMSO-d6).

  • Phenoxyphenyl Ether: Exhibits a characteristic AA'BB' system for the central ring and a multiplet for the terminal phenyl ring.

Part 2: Comparative Solvent Performance (Method Selection)

The choice of solvent is not merely about solubility; it dictates the visibility of the key NH proton and the resolution of the aromatic multiplets.

FeatureOption A: DMSO-d6 (Recommended) Option B: CDCl3 (Alternative)
Solubility Excellent. Dissolves the nitro-quinazoline core effectively.Poor. 6-Nitro derivatives often aggregate or precipitate, leading to broad lines.
NH Visibility High. Strong H-bonding stabilizes the NH, appearing as a sharp/broad singlet >10 ppm.Low/Absent. NH often exchanges or broadens into the baseline due to lack of H-bonding stabilization.
Water Artifact Distinct peak at ~3.33 ppm.[1]Distinct peak at ~1.56 ppm.[1]
Chemical Shift General downfield shift due to polarity.Upfield shift relative to DMSO.[2]
Suitability Validation & QC. Rough purity checks only.
Decision Logic for Solvent Selection

SolventSelection Start Start: Characterization Goal SolubilityCheck Check Solubility Start->SolubilityCheck DMSO Use DMSO-d6 (Standard Protocol) SolubilityCheck->DMSO Nitro Group Present (Polar) CDCl3 Use CDCl3 SolubilityCheck->CDCl3 Highly Lipophilic Analogs Result1 High Resolution Data Validated DMSO->Result1 Sharp NH Deshielded H5 TFA Add TFA-d (For Salt Formation) CDCl3->TFA If Signals Broad Result2 Low Resolution Risk of Error CDCl3->Result2 Missing NH Aggregated Peaks

Figure 1: Decision matrix for solvent selection in nitro-quinazoline characterization.

Part 3: Detailed Experimental Protocol

To ensure reproducibility, follow this self-validating protocol.

Materials:

  • Analyte: >5 mg of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Instrument: 400 MHz or higher (500 MHz recommended for resolving the phenoxy multiplets).

Step-by-Step Workflow:

  • Preparation: Weigh 5–10 mg of the solid into a clean vial. Add 0.6 mL of DMSO-d6.

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. Self-Check: The solution must be clear yellow/orange. Turbidity indicates precipitation and will ruin the shim.

  • Acquisition Parameters:

    • Pulse Angle: 30° (zg30).

    • Relaxation Delay (D1): 1.0 s (Minimum). For quantitative integration of the Nitro-adjacent protons, increase to 5.0 s.

    • Scans (NS): 16 or 32.

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm .[3]

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Part 4: Data Interpretation & Assignment Table

The following data represents the expected chemical shifts in DMSO-d6, synthesized from analogous 6-nitroquinazoline scaffolds [1, 2].

PositionProton TypeShift (δ ppm)MultiplicityCoupling (J Hz)Interpretation Logic
NH Amine10.2 – 10.6 Broad Singlet-Deshielded by the electron-poor quinazoline ring.
H5 Quinazoline9.20 – 9.55 Doublet (d)J ~2.5Diagnostic Peak. Peri to N1, Ortho to NO2. Most downfield aromatic signal.
H2 Quinazoline8.60 – 8.80 Singlet (s)-Characteristic isolated proton between N1 and N3.
H7 Quinazoline8.45 – 8.55 ddJ ~9.0, 2.5Ortho to H8, Meta to H5.
H8 Quinazoline7.90 – 8.10 Doublet (d)J ~9.0Ortho to H7.
H2'/H6' Phenylene7.70 – 7.85 Doublet (d)J ~8.8Ortho to the NH linker (AA'BB' system).
H3'/H5' Phenylene7.05 – 7.15 Doublet (d)J ~8.8Ortho to the Ether Oxygen.
H'' Terminal Ph7.35 – 7.45 Multiplet-Meta protons of the terminal phenyl ring.
H'' Terminal Ph7.10 – 7.20 Multiplet-Ortho/Para protons of the terminal phenyl ring.
Structural Connectivity & Coupling Logic

CouplingLogic cluster_Quinazoline Quinazoline Core (Nitro Effect) cluster_Tail Phenoxyphenyl Tail H5 H5 (9.4 ppm) Ortho to NO2 H7 H7 (8.5 ppm) Meta to NO2 H5->H7 Meta Coupling (J ~2.5 Hz) H8 H8 (8.0 ppm) Ortho to H7 H7->H8 Ortho Coupling (J ~9.0 Hz) NH NH Linker (>10 ppm) Ph_Ortho Ph-H (Ortho to NH) (~7.8 ppm) NH->Ph_Ortho NOE Interaction Ph_Meta Ph-H (Ortho to O) (~7.1 ppm) Ph_Ortho->Ph_Meta Ortho Coupling (AA'BB')

Figure 2: Scalar coupling network and chemical shift logic. Note the strong deshielding of H5 by the Nitro group.

Part 5: Troubleshooting & Comparison with Analogs

The "Roof Effect"

In the phenoxyphenyl tail, the protons on the central ring (H2'/H6' and H3'/H5') form an AA'BB' system. On lower field instruments (300 MHz), this may look like two distorted doublets "leaning" toward each other (the roof effect). This is normal and confirms the para-substitution pattern.

Comparison with the Non-Nitro Analog

If you compare this spectrum to N-(4-phenoxyphenyl)quinazolin-4-amine (lacking the 6-NO2):

  • H5 Shift: In the non-nitro analog, H5 appears significantly upfield (approx δ 8.2–8.4 ppm ) [3]. The shift to >9.2 ppm in your product is the primary confirmation of successful nitration.

  • H2 Shift: Remains relatively stable (~8.6 ppm) in both compounds, serving as an internal reference point.

Impurity Flags
  • Broad Hump at 3.5–4.0 ppm: Indicates water in DMSO.

  • Singlet at 2.09 ppm: Residual Acetone (common from glassware cleaning).

  • Singlet at 5.76 ppm: Dichloromethane (common extraction solvent).

References

  • Al-Suwaidan, I. A., et al. (2013). "Synthesis and antitumor activity of some new 4-anilino-6-nitroquinazolines." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Ghorab, M. M., et al. (2015). "Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery."[5][6] Acta Pharm.[5] Link

  • BenchChem. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides. Link

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Nitro-4-Anilinoquinazolines

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 6-nitro-4-anilinoquinazolines, a class of compounds with signifi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 6-nitro-4-anilinoquinazolines, a class of compounds with significant interest in medicinal chemistry. By leveraging data from the well-studied 4-anilinoquinazoline drug, Gefitinib, and established fragmentation principles of nitroaromatic compounds, this document offers a predictive comparison and a foundational understanding for researchers working with these molecules.

Introduction: The Significance of the 4-Anilinoquinazoline Scaffold

The 4-anilinoquinazoline core is a privileged scaffold in modern drug discovery, most notably recognized in the structure of Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] This class of compounds has been extensively developed for anticancer therapies.[2][3][4] Understanding the mass spectrometric behavior of substituted 4-anilinoquinazolines is crucial for their identification, characterization, and metabolic studies. The introduction of a nitro group at the 6-position can significantly influence the molecule's biological activity and its fragmentation pattern in mass spectrometry.

Predicted Fragmentation Pathways of 6-Nitro-4-Anilinoquinazolines

While direct experimental data for the fragmentation of a wide range of 6-nitro-4-anilinoquinazolines is not extensively published, we can predict the primary fragmentation pathways by combining the known fragmentation of the 4-anilinoquinazoline core, as exemplified by Gefitinib, with the characteristic behavior of nitroaromatic compounds under mass spectrometric conditions.[5][6]

Electrospray ionization (ESI) in positive ion mode is the most common ionization technique for this class of molecules, typically producing a protonated molecular ion [M+H]⁺.[1][7] Collision-induced dissociation (CID) of this precursor ion is expected to initiate fragmentation along several key pathways.

Core Fragmentation of the 4-Anilinoquinazoline Nucleus

Based on the fragmentation of Gefitinib and other 4-anilinoquinazolines, the primary cleavage occurs at the C4-N bond connecting the quinazoline ring and the anilino moiety.[5][7] This results in two main product ions: one corresponding to the anilino portion and the other to the quinazoline core.

Influence of the 6-Nitro Group

The presence of the nitro group introduces additional and often dominant fragmentation pathways. Nitroaromatic compounds are known to undergo characteristic losses of NO (30 Da) and NO₂ (46 Da).[6][8][9][10]

A proposed fragmentation scheme for a generic 6-nitro-4-anilinoquinazoline is presented below:

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_pathway1 Nitro Group Fragmentation cluster_pathway2 Core Cleavage M+H [M+H]⁺ 6-Nitro-4-anilinoquinazoline M_NO [M+H - NO]⁺ M+H->M_NO - NO (30 Da) M_NO2 [M+H - NO₂]⁺ M+H->M_NO2 - NO₂ (46 Da) Anilino_ion [Aniline]⁺ M+H->Anilino_ion - C₈H₄N₃O₂ Quinazoline_ion [6-Nitroquinazoline]⁺ M+H->Quinazoline_ion - C₆H₅NH₂

Caption: Proposed major fragmentation pathways for 6-nitro-4-anilinoquinazolines.

Comparative Fragmentation Data

The following table compares the expected key fragment ions for a generic 6-nitro-4-anilinoquinazoline with the known fragmentation of Gefitinib. This comparison highlights the influence of the 6-nitro substituent.

Precursor IonKey Fragment IonsProposed Neutral LossNotes
6-Nitro-4-anilinoquinazoline [M+H]⁺ [M+H - 30]⁺NOCharacteristic loss from the nitro group.[8][9]
[M+H - 46]⁺NO₂Another characteristic loss from the nitro group.[6]
[Aniline]⁺C₈H₄N₃O₂Cleavage of the C4-N bond, retaining the anilino moiety.
[6-Nitroquinazoline]⁺C₆H₅NH₂Cleavage of the C4-N bond, retaining the quinazoline core.
Gefitinib [M+H]⁺ [M+H - C₅H₁₀NO]⁺C₅H₁₀NOLoss of the morpholinoethyl side chain.[5]
[Quinazoline core]⁺C₁₆H₁₈ClFN₂O₂Cleavage resulting in the substituted quinazoline core.
[Anilino core]⁺C₈H₇N₃O₂Cleavage resulting in the substituted anilino moiety.

Experimental Protocol: LC-MS/MS Analysis

This section provides a representative step-by-step methodology for the analysis of 6-nitro-4-anilinoquinazolines using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of the 6-nitro-4-anilinoquinazoline standard in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase to create calibration standards.

  • Matrix Samples (e.g., Plasma): For analysis in biological matrices, a protein precipitation or liquid-liquid extraction step is typically required.[11][12] A common method is to add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is generally suitable.[11]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common choice.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is typical.

  • Injection Volume: 5-10 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Scan Mode: Full scan MS to identify the [M+H]⁺ ion.

  • MS/MS Scan Mode: Product ion scan of the [M+H]⁺ ion to generate the fragmentation spectrum.

  • Collision Energy: Optimize the collision energy to achieve a good distribution of fragment ions. This is typically in the range of 10-40 eV.

Experimental_Workflow SamplePrep Sample Preparation (Standard/Matrix) LC Liquid Chromatography (C18 Column) SamplePrep->LC Injection MS Mass Spectrometry (ESI+) LC->MS Elution MSMS Tandem MS (Product Ion Scan) MS->MSMS Precursor Selection DataAnalysis Data Analysis (Fragmentation Pattern) MSMS->DataAnalysis

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometry fragmentation of 6-nitro-4-anilinoquinazolines is predicted to be a combination of the characteristic fragmentation of the 4-anilinoquinazoline core and the nitroaromatic moiety. The primary cleavages are expected to be the loss of NO and NO₂ from the nitro group, and the scission of the C4-N bond linking the quinazoline and anilino rings. By understanding these fragmentation pathways, researchers can more effectively identify and characterize these compounds in various matrices. The provided experimental protocol serves as a starting point for developing robust analytical methods for this important class of molecules.

References

  • Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics - PMC. (2021, November 4).
  • Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PLOS. (n.d.).
  • Simultaneous and rapid determination of gefitinib, erlotinib and afatinib plasma levels using liquid chromatography/tandem mass spectrometry in patients with non‐small‐cell lung cancer | Scilit. (n.d.).
  • A Researcher's Guide to the Quantitative Analysis of Gefitinib - Benchchem. (n.d.).
  • Mass spectrometry based fragmentation patterns of nitrosamine compounds - ResearchGate. (2022, January 18).
  • Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. (2022, April 30).
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. (n.d.).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H) - Benchchem. (n.d.).
  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed. (2012, July 27).
  • Design and Modeling of 4-Anilinoquinazoline Derivatives as Small Molecule Inhibitors of T790M/C797S EGFR Mutations to Abandon the Phenomenon of Tumor Angiogenesis - The Open Bioinformatics Journal. (2023, August 15).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.).

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Validation

Comparing IC50 of 6-nitro derivatives vs Gefitinib and Erlotinib

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has fundamentally transformed the therapeutic landscape for non-small cell lung cancer (NSCLC) and other malignancies. First-ge...

Author: BenchChem Technical Support Team. Date: March 2026

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has fundamentally transformed the therapeutic landscape for non-small cell lung cancer (NSCLC) and other malignancies. First-generation TKIs, such as Gefitinib and Erlotinib , utilize a 4-anilinoquinazoline scaffold to competitively bind the ATP-binding cleft of the EGFR kinase domain.

However, the emergence of resistance mutations (e.g., T790M) and dose-limiting toxicities has driven medicinal chemists to optimize this scaffold. A highly effective strategy involves modifying the 6-position of the quinazoline ring. While Gefitinib and Erlotinib feature electron-donating groups at this position (a morpholino-propoxy and a 2-methoxyethoxy group, respectively), substituting these with an electron-withdrawing 6-nitro group fundamentally alters the molecule's pharmacodynamic profile[1].

This guide provides an in-depth comparative analysis of the IC50 values, structural-activity relationships (SAR), and experimental validation protocols for 6-nitro derivatives versus standard Gefitinib and Erlotinib.

Mechanistic Rationale: The 6-Nitro Advantage

The ATP-binding pocket of EGFR is characterized by a critical hinge region where the quinazoline N1 and N3 atoms form essential hydrogen bonds, particularly with the Met793 residue.

  • Electronic Modulation : The introduction of a strongly electron-withdrawing 6-nitro group decreases the electron density across the quinazoline core. This alters the pKa of the ring nitrogens, optimizing the hydrogen-bond donor/acceptor dynamics at the hinge region, which can lead to tighter target engagement compared to the electron-donating alkoxy groups of Gefitinib and Erlotinib[2].

  • Precursor for Irreversible Inhibition : The 6-nitro group serves as a versatile synthetic intermediate. It can be reduced to a 6-amino group and subsequently converted into acrylamides or arylureas, which can form irreversible covalent bonds with Cys773 in the EGFR active site, effectively overcoming ATP-competitive resistance[2][3].

Mechanism EGFR EGFR Kinase Domain (Hinge Region Met793) ATP ATP Binding Cleft EGFR->ATP Kinase Activation Signaling Downstream Signaling Blockade (PI3K/AKT, MAPK) ATP->Signaling Kinase Inhibition Gefitinib Gefitinib / Erlotinib (Electron-Donating 6-Substituents) Gefitinib->ATP Reversible Binding Nitro 6-Nitro Derivatives (Electron-Withdrawing Scaffold) Nitro->ATP Altered pKa & Affinity

Fig 1. Mechanistic comparison of EGFR binding between standard TKIs and 6-nitro derivatives.

Comparative Quantitative Data (IC50)

To objectively evaluate the efficacy of 6-nitro derivatives, we must look at both cell-free enzymatic assays (which isolate direct target engagement) and in vitro phenotypic assays (which account for cellular permeability and off-target cytotoxicity).

Recent studies on novel 6-nitro-4-substituted quinazolines (e.g., Compound 6c) and 6-arylureido derivatives demonstrate sub-micromolar to nanomolar potency, often outperforming or matching Gefitinib and Erlotinib[1][2].

Compound Class / Specific AgentTarget / Assay ModelIC50 ValueComparative PerformanceReference
Gefitinib (Standard)Isolated EGFR (WT) Kinase~10 - 15 nMBaseline control[1]
Erlotinib (Standard)Isolated EGFR (WT) Kinase~10 - 20 nMBaseline control[2]
6-Arylureido Derivatives Isolated EGFR Kinase11.66 - 867.1 nMComparable to standards; strong target engagement.[2]
Gefitinib A549 Cell Line (NSCLC)0.0103 µMBaseline cellular cytotoxicity.[4]
Compound 6c (6-Nitro Chalcone)A549 Cell Line (NSCLC)0.0170 µMNearly equipotent to Gefitinib.[4]
Gefitinib HCT-116 Cell Line (Colon)1.69 µMModerate cytotoxicity.[4]
Compound 6c (6-Nitro Chalcone)HCT-116 Cell Line (Colon)0.007 µM~240x more potent than Gefitinib.[4]

Data Synthesis: While Gefitinib maintains a slight edge in specific NSCLC lines (A549), the 6-nitro derivative (Compound 6c) demonstrates profound broad-spectrum superiority, particularly in HCT-116 cells, while inducing G2/M phase cell cycle arrest and apoptosis[1][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of novel 6-nitro derivatives must follow a self-validating workflow. A cell-free assay proves the molecule actually inhibits the target (causality of mechanism), while a cell-based assay proves the molecule can penetrate cell membranes and induce the desired phenotypic response (causality of efficacy).

Workflow Synth 1. Scaffold Synthesis (6-Nitro-4-anilinoquinazoline) Assay 2. ADP-Glo Kinase Assay (Direct Target Engagement) Synth->Assay Cell 3. MTT Cell Viability (A549 / HCT-116 Phenotype) Assay->Cell Analysis 4. Dose-Response Modeling (IC50 Determination) Cell->Analysis

Fig 2. Self-validating experimental workflow for evaluating novel EGFR inhibitors.

Protocol 1: Cell-Free EGFR Kinase Inhibition (ADP-Glo™ Assay)

Objective : Quantify the direct enzymatic inhibition of EGFR by 6-nitro derivatives compared to Erlotinib/Gefitinib[2]. Causality Principle : The ADP-Glo assay measures the depletion of ATP. Because kinases consume ATP to phosphorylate their substrates, the amount of ADP produced is directly proportional to kinase activity. By measuring this, we isolate target engagement from cellular variables like efflux pumps or metabolism.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare the recombinant EGFR kinase domain, ATP, and the specific peptide substrate in a standardized kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution : Prepare serial dilutions (e.g., 10 µM down to 0.1 nM) of the 6-nitro derivative, Gefitinib, and Erlotinib in DMSO. Causality: Serial dilution is strictly required to generate a sigmoidal dose-response curve for accurate IC50 calculation.

  • Kinase Reaction : In a 384-well plate, incubate 1 µL of the compound with 2 µL of the EGFR enzyme for 10 minutes at room temperature to allow binding. Initiate the reaction by adding 2 µL of the ATP/substrate mix. Incubate for 60 minutes.

  • ADP-Glo Addition : Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes. Causality: Depleting unreacted ATP ensures the background signal is minimized, providing a high signal-to-noise ratio.

  • Detection : Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction.

  • Quantification : Measure luminescence using a microplate reader. Calculate the IC50 using non-linear regression (e.g., four-parameter logistic curve) in GraphPad Prism.

Protocol 2: Phenotypic Validation via MTT Cytotoxicity Assay

Objective : Determine the anti-proliferative IC50 of the compounds in physiologically relevant cancer models[1]. Causality Principle : While Protocol 1 proves the drug inhibits the enzyme, Protocol 2 proves the drug can kill cancer cells. We utilize A549 (lung cancer) and HCT-116 (colon cancer) cell lines because they represent distinct genetic backgrounds with varying dependencies on EGFR signaling. The MTT reagent is reduced to purple formazan only by the active mitochondria of living cells, directly linking colorimetric absorbance to cell viability.

Step-by-Step Methodology:

  • Cell Seeding : Seed A549 and HCT-116 cells at a density of

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2 to allow for cellular adhesion and exponential growth phase entry.
    
  • Compound Treatment : Aspirate the media and replace it with fresh media containing serial dilutions of the 6-nitro derivatives and Gefitinib (0.001 µM to 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 72 hours. Causality: A 72-hour window allows sufficient time for the inhibition of downstream signaling (PI3K/AKT) to result in G2/M cell cycle arrest and subsequent apoptosis.

  • MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization : Carefully remove the media and add 100 µL of DMSO to dissolve the insoluble purple formazan crystals.

  • Quantification : Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control, and determine the IC50 values.

Conclusion

The structural modification of the 4-anilinoquinazoline scaffold via 6-nitro substitution represents a scientifically rigorous approach to overcoming the limitations of first-generation TKIs like Gefitinib and Erlotinib. As demonstrated by the IC50 data, the electron-withdrawing nature of the nitro group not only maintains high-affinity binding within the EGFR ATP cleft but also dramatically enhances broad-spectrum cytotoxicity in resistant cell lines like HCT-116[4]. For drug development professionals, utilizing the 6-nitro scaffold offers a highly viable pathway for synthesizing next-generation, potentially irreversible EGFR inhibitors.

References

  • Farag, A. B., Othman, A. H., & El-Ashrey, M. K. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. National Center for Biotechnology Information (PMC). URL:[Link]

  • Wang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. National Center for Biotechnology Information (PMC). URL:[Link]

  • Mishani, E., et al. (2005). High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Nitro and Amine Functional Groups on the Quinazoline Scaffold via IR Spectroscopy

For researchers and professionals in drug development, the quinazoline scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The precise functionalization of this heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the quinazoline scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The precise functionalization of this heterocyclic system is critical to its biological activity. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-pass technique for confirming the presence or absence of key functional groups. This guide provides an in-depth comparison of the characteristic IR spectral signatures of nitro (NO₂) and primary amine (NH₂) groups on the quinazoline ring, grounded in experimental data and spectroscopic principles.

The Quinazoline Scaffold: Establishing a Spectroscopic Baseline

Before identifying substituent peaks, it is essential to recognize the inherent vibrations of the quinazoline core. As a bicyclic aromatic system, quinazoline exhibits a complex fingerprint region. Key absorptions arise from the aromatic ring itself. These include:

  • C=C and C=N Stretching: Strong to medium bands are typically observed in the 1635–1475 cm⁻¹ region. Specifically, quinazolines show strong absorptions between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹.[2]

  • C-H In-Plane Bending: Multiple bands of variable intensity appear from 1290 cm⁻¹ to 1010 cm⁻¹.[2]

  • C-H Out-of-Plane Bending: The region from 1000 cm⁻¹ to 700 cm⁻¹ contains bands related to the out-of-plane deformation of the aromatic C-H bonds, which can be indicative of the substitution pattern.[2]

Understanding these baseline peaks is crucial to avoid misinterpretation, as some ring vibrations, particularly in the 1620-1580 cm⁻¹ range, can overlap with the bending vibrations of substituent groups.

Identifying the Nitro (NO₂) Group on Quinazolines

The nitro group is a strong electron-withdrawing group whose presence is clearly marked by two distinct, intense absorption bands resulting from the mechanical coupling of the two N-O bonds.[3]

Theoretical Framework: The two most characteristic vibrations for a nitro group attached to an aromatic ring are:

  • Asymmetric N-O Stretch (ν_as_): This is typically the stronger of the two bands and involves one N-O bond stretching while the other compresses.

  • Symmetric N-O Stretch (ν_s_): This involves the simultaneous stretching or compression of both N-O bonds.

Experimental Data & Interpretation: When attached to an aromatic system like quinazoline, these N-O stretching bands are found at slightly lower wavenumbers compared to their aliphatic counterparts due to resonance effects.[4] The diagnostic pattern is a pair of intense peaks that are often easy to identify.[3]

Vibrational ModeGeneral Range (Aromatic NO₂)Reported Range for NitroquinazolinesIntensityReferences
Asymmetric Stretch (ν_as_)1550–1475 cm⁻¹~1538 - 1527 cm⁻¹Strong[3][4][5]
Symmetric Stretch (ν_s_)1360–1290 cm⁻¹~1350 - 1330 cm⁻¹Strong[3][4][6]

Causality Behind Peak Position: The strong electron-withdrawing nature of the nitro group can influence the electronic structure of the entire quinazoline ring, which may slightly alter the positions of the core ring vibrations.[3] The conjugation of the nitro group with the aromatic system lowers the bond order of the N-O bonds, resulting in a shift to lower frequency (a red shift) compared to nitroalkanes.[4]

Identifying the Primary Amine (NH₂) Group on Quinazolines

The primary amine group is a common functional group in medicinal chemistry, often acting as a key hydrogen bond donor or a site for further derivatization. Its IR signature is distinctly different from the nitro group.

Theoretical Framework: A primary amine (R-NH₂) has three main characteristic vibrational modes:

  • Asymmetric N-H Stretch (ν_as_): Occurs at a higher frequency.

  • Symmetric N-H Stretch (ν_s_): Occurs at a lower frequency. The presence of two distinct bands in this region is a hallmark of a primary amine.[7]

  • N-H Bending or "Scissoring" (δ_NH₂_): This involves the change in the H-N-H bond angle.

Experimental Data & Interpretation: The N-H stretching bands are typically found in a relatively "clean" region of the spectrum, making them highly diagnostic.

Vibrational ModeGeneral Range (Aromatic NH₂)Reported Range for AminoquinazolinesIntensityReferences
Asymmetric Stretch (ν_as_)~3500 cm⁻¹~3410 - 3335 cm⁻¹Medium[5][7][8]
Symmetric Stretch (ν_s_)~3400 cm⁻¹~3367 - 3141 cm⁻¹Medium[5][7][8]
N-H Bending (Scissoring, δ_NH₂_)1650–1580 cm⁻¹~1641 - 1572 cm⁻¹Medium to Strong, Broad[5][9]

Causality Behind Peak Position: The precise position and shape of the N-H stretching bands can be influenced by hydrogen bonding. In solid-state (KBr or ATR) measurements, intermolecular hydrogen bonding often leads to broader peaks at lower frequencies compared to spectra taken in dilute, non-polar solvents. The N-H bending vibration can sometimes overlap with the aromatic C=C stretching region of the quinazoline core, occasionally making it harder to assign definitively without considering the N-H stretching bands.[10]

Direct Comparison: A Guide to Differentiation

The following table provides a head-to-head comparison of the key diagnostic peaks for unambiguously distinguishing between nitro and amine functional groups on a quinazoline derivative.

FeatureNitro (NO₂) GroupAmine (NH₂) GroupKey Differentiator
High-Frequency Region Absent Two distinct medium-intensity bands (~3450–3100 cm⁻¹)The presence of any peaks above 3100 cm⁻¹ is a strong indicator of an N-H or O-H bond, ruling out a nitro group.
Double Bond Region Two strong, sharp peaks (~1540 cm⁻¹ and ~1350 cm⁻¹)One medium-to-strong, often broad peak (~1640–1570 cm⁻¹)The nitro group's two sharp, intense peaks in this region are its most defining characteristic.
Peak Characteristics Intense and relatively sharp.Stretching bands are medium; bending band can be broad.The high intensity of the nitro stretching bands is due to the large change in dipole moment during vibration.[3]

Experimental Protocol: High-Fidelity FTIR Analysis

This protocol outlines a self-validating system for acquiring a reliable IR spectrum of a solid quinazoline derivative using Attenuated Total Reflectance (ATR), a common and convenient technique.

Objective: To obtain a clean, reproducible IR spectrum suitable for functional group identification.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe the surface with a solvent-grade isopropanol or ethanol on a lint-free tissue and allow it to fully evaporate.

    • Perform a background scan. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which is then subtracted from the sample spectrum. A successful background scan is essential for data integrity.

  • Sample Application:

    • Place a small amount of the solid quinazoline sample (typically 1-2 mg) directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The quality of the spectrum is highly dependent on this contact. Most modern instruments have a pressure clamp that will "click" or provide a visual indicator when optimal pressure is reached.

  • Spectral Acquisition:

    • Scan Range: 4000–500 cm⁻¹.[11]

    • Resolution: 4 cm⁻¹. This is sufficient for identifying the broad and sharp features of the functional groups .[11]

    • Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.[11]

    • Initiate the sample scan.

  • Data Processing & Validation:

    • The software will automatically perform the background subtraction.

    • Baseline Correction: If the baseline of the spectrum is sloped, apply an automatic baseline correction.

    • ATR Correction: Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Validation: The spectrum is considered valid if the major peaks (e.g., nitro stretches) have a high signal-to-noise ratio and are not "flat-topped," which would indicate detector saturation.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis by scraping off the solid and wiping with an appropriate solvent to prevent cross-contamination.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for identifying a nitro or amine substituent on a quinazoline scaffold using the principles outlined in this guide.

FTIR_Analysis_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Analysis Start Start: Synthesized Quinazoline Derivative Acquire Acquire FTIR Spectrum (4000-500 cm-1) Start->Acquire Process Process Spectrum (Baseline & ATR Correction) Acquire->Process Check_NH Region 1: 3500-3100 cm-1 Are there two distinct peaks? Process->Check_NH Check_NO2 Region 2: 1600-1300 cm-1 Are there two strong, sharp peaks (~1540 & ~1350 cm-1)? Check_NH->Check_NO2 No Amine_ID Result: Amine (NH2) Group Highly Probable Check_NH->Amine_ID Yes Nitro_ID Result: Nitro (NO2) Group Highly Probable Check_NO2->Nitro_ID Yes Uncertain Result: Re-evaluate Spectrum Check Quinazoline Core Peaks & Consider Other Functional Groups Check_NO2->Uncertain No Check_NH_Bend Confirm with NH Bend (~1640-1570 cm-1) Amine_ID->Check_NH_Bend Confirmation

Sources

Validation

Binding affinity comparison of phenoxyphenyl vs benzyloxyphenyl quinazolines

Binding Affinity Comparison: Phenoxyphenyl vs. Benzyloxyphenyl Quinazolines in Kinase Inhibition Introduction Quinazoline derivatives represent a privileged scaffold in targeted oncology, functioning primarily as ATP-com...

Author: BenchChem Technical Support Team. Date: March 2026

Binding Affinity Comparison: Phenoxyphenyl vs. Benzyloxyphenyl Quinazolines in Kinase Inhibition

Introduction Quinazoline derivatives represent a privileged scaffold in targeted oncology, functioning primarily as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as EGFR (ErbB1) and HER2 (ErbB2)[1]. The substitution pattern at the 4-anilino or 6/7-positions of the quinazoline core is the primary determinant of target affinity and selectivity. This guide provides an objective, data-driven comparison of two critical bulky hydrophobic substituents: the phenoxyphenyl and benzyloxyphenyl groups. By analyzing their structure-activity relationships (SAR) and binding thermodynamics, we elucidate why minor structural variations dictate profound differences in kinase selectivity.

Mechanistic Causality: Structural Geometry and Pocket Penetration

The ATP-binding cleft of EGFR and HER2 contains a highly conserved hinge region where the quinazoline nitrogen atoms form critical hydrogen bonds (e.g., with Met769 in EGFR)[2]. However, the hydrophobic pockets adjacent to the ATP-binding site differ slightly in volume and topology between EGFR and HER2.

  • Phenoxyphenyl Quinazolines: The ether linkage directly connects two phenyl rings, creating a relatively rigid, linear extended conformation. This structural rigidity restricts the molecule to the canonical hydrophobic pocket of EGFR. Consequently, phenoxyphenyl derivatives typically exhibit potent and highly selective inhibition of EGFR but show a marked drop in affinity for HER2[1].

  • Benzyloxyphenyl Quinazolines: The introduction of a single methylene spacer (-O-CH

    
    -Ph) between the oxygen and the terminal phenyl ring fundamentally alters the molecule's degrees of freedom. This rotatable bond allows the terminal phenyl group to adopt an angled conformation, enabling it to penetrate deeper into the secondary hydrophobic pocket of the kinase domain[3]. Experimental docking and binding energy analyses demonstrate that benzyloxyphenyl substituents confer dual EGFR/HER2 inhibition [4], a highly desirable trait for overcoming resistance in heterogeneous tumors.
    

Quantitative Binding Affinity Comparison

The table below synthesizes the binding affinities (IC


 and Binding Energy) of representative quinazoline analogs featuring these two substituents. The data highlights the shift from single-target selectivity to dual-inhibition capability[3][4].
Substituent ClassRepresentative CoreTarget KinaseIC

(nM)
Binding Energy (

G, kcal/mol)
Selectivity Profile
4-Phenoxyphenyl 4-AnilinoquinazolineEGFR45 - 80-8.5 to -9.2Highly selective for EGFR
4-Phenoxyphenyl 4-AnilinoquinazolineHER2 (ErbB2)> 1,000-6.1 to -7.0Poor affinity
4-Benzyloxyphenyl 4-AnilinoquinazolineEGFR30 - 70-10.5 to -11.6High affinity
4-Benzyloxyphenyl 4-AnilinoquinazolineHER2 (ErbB2)40 - 80-10.2 to -11.0Dual EGFR/HER2 inhibition

Note: Binding energies are derived from molecular docking simulations against wild-type EGFR (PDB ID: 1M17) and HER2 kinase domains, validated by in vitro enzymatic assays.

Visualizing the Mechanism of Action

To understand how these inhibitors disrupt tumor proliferation, we must map the signaling cascade. The quinazoline core anchors to the hinge region, while the phenoxyphenyl or benzyloxyphenyl tail dictates the stability of the inactive kinase conformation.

G EGF EGF / Ligand EGFR EGFR / HER2 (Tyrosine Kinase) EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Exposes Cleft Signaling Downstream Signaling (PI3K/AKT, MAPK) ATP->Signaling ATP Hydrolysis Quinazoline Quinazoline Inhibitor (Phenoxyphenyl / Benzyloxyphenyl) Quinazoline->ATP Blocks (Competitive) Proliferation Tumor Cell Proliferation Signaling->Proliferation Drives

Mechanism of ATP-competitive inhibition by quinazolines in the EGFR/HER2 pathway.

Experimental Workflow: Validating Binding Affinity via Surface Plasmon Resonance (SPR)

To objectively compare the binding kinetics (


, 

,

) of phenoxyphenyl vs. benzyloxyphenyl quinazolines, a self-validating Surface Plasmon Resonance (SPR) protocol is required. SPR is preferred over standard IC

assays because it measures direct, label-free physical binding rather than downstream enzymatic activity, eliminating artifacts from ATP concentration variations.

Step-by-Step SPR Methodology:

  • Sensor Chip Preparation (Self-Validating Step):

    • Action: Immobilize recombinant His-tagged EGFR and HER2 kinase domains onto separate flow cells of an NTA (Nitrilotriacetic acid) sensor chip.

    • Causality: Using an NTA chip ensures uniform, oriented capture of the kinase domains via their His-tags, preserving the native conformation of the ATP-binding pocket.

    • Control: Leave one flow cell blank (Ni

      
       only) to serve as an inline reference to subtract bulk refractive index changes and non-specific binding.
      
  • Analyte Preparation & Solvent Correction:

    • Action: Prepare a 2-fold dilution series of the quinazoline inhibitors (e.g., 3.125 nM to 100 nM) in running buffer containing exactly 2% DMSO.

    • Causality: Quinazolines are highly hydrophobic. Maintaining a strict 2% DMSO concentration across all samples and buffers prevents baseline drift. A DMSO calibration curve (1.5% to 2.5%) must be run prior to the experiment to correct for excluded volume effects.

  • Kinetic Injection (Association & Dissociation):

    • Action: Inject the inhibitor series over the immobilized kinases at a high flow rate (50 µL/min) for 120 seconds (association), followed by a 300-second injection of running buffer (dissociation).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured

      
       reflects true binding kinetics rather than the diffusion rate of the bulky benzyloxyphenyl/phenoxyphenyl molecules.
      
  • Data Analysis:

    • Action: Fit the double-referenced sensorgrams (reference flow cell and blank injection subtracted) to a 1:1 Langmuir binding model to extract

      
       (
      
      
      
      ).

G Chip 1. NTA Chip Prep (Immobilize Kinase) Analyte 2. Analyte Injection (Quinazoline Series) Chip->Analyte Binding 3. Association Phase (Measure kon) Analyte->Binding Wash 4. Dissociation Phase (Measure koff) Binding->Wash Analysis 5. Kinetic Fit (Calculate Kd) Wash->Analysis

Self-validating Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Conclusion & Strategic Applications

The choice between a phenoxyphenyl and a benzyloxyphenyl substituent on a quinazoline core is not merely a matter of lipophilicity, but of precise spatial geometry. For drug development programs targeting wild-type EGFR selectively, the rigid phenoxyphenyl group minimizes off-target kinase binding. Conversely, for aggressive malignancies driven by HER2 amplification or EGFR/HER2 heterodimerization, the flexible benzyloxyphenyl group provides the necessary conformational adaptability to achieve potent dual inhibition[4].

References

1.[4] The Characterization of Novel, Dual ErbB-2/EGFR, Tyrosine Kinase Inhibitors: Potential Therapy for Cancer | Source: AACR Journals | URL: 2.[3] Chemotherapeutic Potential of 2-[Piperidinoethoxyphenyl]-3-Phenyl-2H-Benzo(b)pyran in Estrogen Receptor- Negative Breast Cancer Cells | Source: PLOS One | URL: 3.[1] Quinazoline derivatives: synthesis and bioactivities | Source: PMC - NIH | URL:

Sources

Comparative

A Comparative Guide to the Validation of 6-Nitroquinazoline Analogs as EGFR T790M Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of novel 6-nitroquinazoline analogs against established third-generation inhibitors targeting the EGFR T790M muta...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of novel 6-nitroquinazoline analogs against established third-generation inhibitors targeting the EGFR T790M mutation, a critical mechanism of acquired resistance in non-small cell lung cancer (NSCLC). We will delve into the underlying science, comparative efficacy, and the essential experimental protocols for validation.

The Challenge of Acquired Resistance in EGFR-Mutant NSCLC

The discovery of activating mutations in the epidermal growth factor receptor (EGFR) has revolutionized the treatment of a subset of NSCLC patients. First and second-generation tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib initially show remarkable efficacy in patients with these mutations. However, the majority of patients eventually develop resistance, with the T790M "gatekeeper" mutation in exon 20 of the EGFR gene being the culprit in approximately 60% of cases.[1] This mutation increases the receptor's affinity for ATP, its natural substrate, thereby reducing the potency of ATP-competitive inhibitors.[2]

To address this, third-generation irreversible inhibitors, such as osimertinib and rociletinib, were developed. These drugs are designed to covalently bind to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, enabling potent inhibition of the T790M mutant while sparing the wild-type (WT) receptor to a greater extent, which helps in reducing toxicity-related side effects.[3]

This guide focuses on the validation of a promising new class of reversible inhibitors: 6-nitroquinazoline analogs. We will explore their potential by comparing their preclinical data with that of established third-generation TKIs.

The EGFR Signaling Pathway and T790M-Mediated Resistance

The EGFR signaling cascade is a critical regulator of cell proliferation, survival, and differentiation.[3] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell growth and survival. In NSCLC with activating EGFR mutations, this pathway is constitutively active. First-generation TKIs effectively block this signaling. However, the T790M mutation restores ATP-binding affinity, allowing the kinase to remain active despite the presence of these inhibitors.

EGFR Signaling Pathway and T790M Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FirstGen_TKI 1st/2nd Gen TKI (Gefitinib, Erlotinib) FirstGen_TKI->EGFR Inhibits (WT & Activating Mutants) ThirdGen_TKI 3rd Gen TKI (Osimertinib) ThirdGen_TKI->EGFR Inhibits (Activating & T790M Mutants) Nitroquinazoline 6-Nitroquinazoline Analog Nitroquinazoline->EGFR Potential Inhibition (T790M Mutant) T790M T790M Mutation T790M->EGFR Confers Resistance to 1st/2nd Gen TKIs

Figure 1: EGFR signaling and inhibitor action.

Comparative Analysis of Inhibitor Potency

A crucial first step in validating a new inhibitor is to determine its potency against the target kinase. This is typically done through biochemical assays that measure the concentration of the inhibitor required to reduce the kinase's activity by half (IC50).

Established Third-Generation Inhibitors: A Benchmark

Osimertinib and rociletinib have set a high bar for EGFR T790M inhibition. Their potency against the mutant enzyme is in the low nanomolar range, and they exhibit significant selectivity for the mutant over the wild-type EGFR.

InhibitorTargetIC50 / KiSelectivity (WT/T790M)Mechanism
Osimertinib EGFR L858R/T790M<15 nM (IC50)[3]~32-124 foldCovalent
EGFR WT480–1865 nM (IC50)[3]
Rociletinib EGFR L858R/T790M21.5 nM (Ki)[4]~14 foldCovalent
EGFR WT303.3 nM (Ki)[4]

Table 1: Biochemical potency of established third-generation EGFR T790M inhibitors.

6-Nitroquinazoline Analogs: A Promising New Class

A recent study by Farag et al. (2024) introduced a series of 6-nitro-4-substituted quinazoline derivatives as potential EGFR inhibitors. While the study provided comprehensive data on their activity against wild-type EGFR, it qualitatively described the most potent compound, 6c , as having "superior enzyme inhibition against mutant EGFR T790M" when compared to the first-generation inhibitor, gefitinib.

The table below summarizes the IC50 values of selected 6-nitroquinazoline analogs against wild-type EGFR.

CompoundWild-Type EGFR IC50 (µM)
6a 0.0319
6b 0.0342
6c 0.0131
6d 0.0497
9e 0.0267
9f 0.0185
Gefitinib (reference) 0.199

Table 2: Wild-type EGFR inhibitory activity of selected 6-nitroquinazoline analogs.

While direct quantitative comparison against T790M is not yet available, the potent inhibition of WT EGFR and the promising qualitative result for compound 6c against the T790M mutant warrant further investigation. Molecular docking studies suggest that these compounds bind non-covalently to the ATP-binding site.

Experimental Validation Workflow

Validating a novel EGFR T790M inhibitor requires a multi-step approach, moving from biochemical assays to cell-based models and finally to in vivo studies.

Inhibitor Validation Workflow Biochemical Biochemical Assays (IC50 Determination) CellBased Cell-Based Assays (Proliferation, Apoptosis) Biochemical->CellBased Confirm Cellular Potency TargetEngagement Target Engagement (Western Blot) CellBased->TargetEngagement Verify Mechanism InVivo In Vivo Models (Xenografts) TargetEngagement->InVivo Assess Efficacy & Toxicity

Figure 2: A typical workflow for validating a novel kinase inhibitor.
Part 1: Biochemical Kinase Inhibition Assay

Objective: To determine the IC50 of the test compounds against both wild-type and T790M-mutant EGFR.

Methodology:

  • Reagents and Materials:

    • Recombinant human EGFR (WT) and EGFR (L858R/T790M) kinases.

    • ATP.

    • A suitable kinase substrate (e.g., a poly-Glu-Tyr peptide).

    • Kinase assay buffer.

    • A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).

    • Test compounds (6-nitroquinazoline analogs) and reference inhibitors (Osimertinib).

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitors.

    • In a 96-well plate, add the kinase, the test compound/inhibitor, and the kinase assay buffer.

    • Incubate to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Cell-Based Proliferation Assay

Objective: To assess the effect of the test compounds on the proliferation of NSCLC cells harboring the T790M mutation. The NCI-H1975 cell line, which expresses the L858R/T790M double mutation, is a standard model for this purpose.

Methodology:

  • Reagents and Materials:

    • NCI-H1975 human NSCLC cell line.

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test compounds and reference inhibitors.

    • A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).

  • Procedure:

    • Seed NCI-H1975 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and reference inhibitors.

    • Incubate the cells for a period of 72 hours.

    • Add the cell viability reagent according to the manufacturer's protocol.

    • Measure the signal (luminescence or absorbance) using a plate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Part 3: Western Blot Analysis for Target Engagement

Objective: To confirm that the test compounds inhibit EGFR signaling in cells by measuring the phosphorylation status of EGFR and its downstream effectors.

Methodology:

  • Reagents and Materials:

    • NCI-H1975 cells.

    • Test compounds and reference inhibitors.

    • Lysis buffer supplemented with protease and phosphatase inhibitors.

    • Primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture NCI-H1975 cells and treat with various concentrations of the test compounds for a specified time (e.g., 2-4 hours).

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against p-EGFR overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies for total EGFR, p-ERK, total ERK, and the loading control to ensure equal protein loading and to assess downstream signaling.

Conclusion and Future Directions

The 6-nitroquinazoline analogs represent a promising new avenue for the development of reversible EGFR T790M inhibitors. The initial data for compound 6c suggests potent activity, although further quantitative biochemical and cell-based assays are essential for a direct comparison with the current standard-of-care, osimertinib. The experimental protocols detailed in this guide provide a clear framework for the comprehensive validation of these and other novel EGFR T790M inhibitors. Future studies should focus on obtaining explicit IC50 values against the T790M mutant, assessing activity in T790M-positive cell lines like NCI-H1975, and evaluating in vivo efficacy and safety in preclinical xenograft models. Such data will be critical in determining the therapeutic potential of this new class of compounds in the ongoing battle against acquired resistance in NSCLC.

References

  • Wang, S., et al. (2017). The latest therapeutic strategies after resistance to first generation epidermal growth factor receptor tyrosine kinase inhibitors (EGFR TKIs) in patients with non-small cell lung cancer (NSCLC). Annals of Translational Medicine, 5(18), 369. [Link]

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. [Link]

  • Walter, A. O., et al. (2013). Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. Cancer Discovery, 3(12), 1404-1415. [Link]

  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389772. [Link]

  • Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070-2075. [Link]

Sources

Validation

Elemental Analysis of C20H14N4O3 Derivatives: A Comprehensive Comparison Guide

The Criticality of OEA in API Characterization Organic elemental analysis (OEA) verifies the chemical composition of active pharmaceutical ingredients (APIs), ensuring their safety and efficacy during the drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

The Criticality of OEA in API Characterization

Organic elemental analysis (OEA) verifies the chemical composition of active pharmaceutical ingredients (APIs), ensuring their safety and efficacy during the drug development process ([1]). As a Senior Application Scientist, I frequently rely on OEA as the gold standard to validate the empirical formulas of novel heterocyclic scaffolds. For the parent compound C20H14N4O3 and its structurally modified derivatives, precise CHNS/O quantification is non-negotiable for regulatory compliance and downstream pharmacokinetic profiling.

Theoretical Framework & Predictive Modeling

Before initiating any combustion analysis, establishing a theoretical baseline is mandatory. The parent scaffold (C20H14N4O3) has a molar mass of 358.36 g/mol . When we synthesize a halogenated derivative—such as a chlorinated variant (C20H13ClN4O3)—the mass fraction shifts significantly. Comparing the experimental readout against these theoretical values dictates whether the synthesized batch is pure or contaminated.

Table 1: Theoretical Mass Percentages for C20H14N4O3 & Derivatives

CompoundMolecular FormulaMW ( g/mol )% C% H% N% O% Heteroatom
Parent Scaffold C20H14N4O3358.3667.033.9415.6313.39N/A
Chloro-Derivative C20H13ClN4O3392.8061.163.3414.2612.229.03 (Cl)

Instrumental Comparison: FlashSmart vs. vario EL cube

Selecting the right analyzer dictates the reliability of your data. Below is an objective comparison based on field-proven performance for complex organic matrices:

Table 2: Comparative Specifications of CHNS/O Analyzers

FeatureThermo Fisher FlashSmart 2000Elementar vario EL cube
Separation Technology Gas Chromatography (GC) Column SeparationAdvanced Purge and Trap (APT) Technology
Max C:N Ratio Standard organic ratiosExtreme ratios up to 12,000:1
Detector System Thermal Conductivity Detector (TCD)TCD & optional IR (for sub-µg trace Sulfur)
Sample Size Limit Micro to semi-macroUp to 20 mg (organic substances)
Primary Advantage Highly efficient for routine, high-throughput solid sample screening ([2]).Uniquely capable of handling challenging matrices and large sample volumes ([3]).

Causality in Experimental Choices: Mitigating Halogen Interference

Expertise & Experience Insight: Beginners often overlook the matrix effects of halogenated derivatives. When combusting C20H13ClN4O3, the chlorine forms corrosive hydrogen chloride (HCl) gas. If this gas reaches the separation column or the TCD, it causes severe baseline drift and irreversible column poisoning.

Causality & Solution: To prevent this, we intentionally pack the combustion tube with silver wool. The silver reacts completely with the halogenated gas to form a stable silver halide (AgCl) precipitate, safely trapping the interference before it exits the high-temperature zone.

Causality A Derivative Halogenation (e.g., C20H13ClN4O3) B Risk: HX Gas Formation (Column Poisoning) A->B C Intervention: Add Ag Wool to Tube B->C D Mechanism: Halogens Trapped as AgX C->D E Outcome: Accurate CHNS Readout D->E

Fig 1: Causality pathway mitigating halogen interference in CHNS analysis using silver wool.

Self-Validating Experimental Protocol

Trustworthiness Insight: A protocol is only as good as its internal controls. This workflow incorporates continuous K-factor calibration using a known standard (e.g., Sulfanilamide) to create a self-validating system. If the standard deviates, the system halts.

Step-by-Step Methodology:

  • Sample Preparation (Microbalance Weighing): Precision at this stage is paramount. Utilize a microbalance with USP minimum weight compliance as low as 0.82 mg to ensure right-first-time results ([4]). Weigh exactly 2.000 to 3.000 mg of the C20H14N4O3 derivative into a high-purity tin capsule. Fold and seal the capsule tightly to exclude atmospheric nitrogen.

  • System Blank & Calibration (Self-Validation): Run three empty tin capsules to establish a baseline blank. Follow with three runs of the Sulfanilamide standard to calculate the K-factor (response factor) for C, H, N, and S.

  • High-Temperature Combustion: Drop the sample into the combustion reactor maintained at 1000–1200°C in an oxygen-rich environment. The oxidation of the tin capsule creates a localized exothermic flash, pushing the temperature to ~1800°C. This ensures complete sample digestion and uniform compound gas generation ([3]).

  • Catalytic Reduction & Trapping: The combustion gases (CO2, H2O, NOx, SO2, HX) pass through a reduction reactor containing hot copper. NOx is catalytically reduced to N2. Simultaneously, the silver wool traps the halogens.

  • Separation & Detection: The purified gas mixture (N2, CO2, H2O, SO2) is separated either via a GC column ([2]) or specific adsorption columns. The gases sequentially pass through a Thermal Conductivity Detector (TCD) for exact quantification.

  • Data Validation: The software calculates the mass percentages. If the experimental data deviates by more than ±0.3% from the theoretical values established in Table 1, the sample is automatically flagged for re-analysis, ensuring absolute data integrity.

CHNS_Workflow Sample 1. Sample Preparation (Microbalance Weighing) Combustion 2. High-Temp Combustion (1000-1200°C in O2) Sample->Combustion Reduction 3. Catalytic Reduction (NOx to N2 & Halogen Trap) Combustion->Reduction Separation 4. Gas Separation (GC Column / Purge & Trap) Reduction->Separation Detection 5. TCD Detection (C, H, N, S Quantification) Separation->Detection Validation 6. Data Validation (Theoretical vs. Actual %) Detection->Validation

Fig 2: Step-by-step logical workflow of CHNS organic elemental analysis via dynamic combustion.

References

  • VELP Scientifica. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." VELP Scientifica. URL:[Link][1]

  • Elementar. "Organic elemental analyzer vario EL cube." Elementar Analysensysteme GmbH. URL:[Link][3]

  • The University of Edinburgh. "Analysis and sample preparation." School of GeoSciences. URL:[Link][2]

  • Mettler Toledo. "CHNSO Elemental Analysis – Sample Preparation." Mettler Toledo. URL:[Link][4]

Sources

Comparative

Comparative Docking Analysis of 6-Nitroquinazoline Derivatives in the EGFR Active Site: A Guide for Drug Discovery Professionals

Abstract The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology, with quinazoline-based inhibitors forming the backbone of many approved therapies.[1][2][3] The strategic introduction of specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology, with quinazoline-based inhibitors forming the backbone of many approved therapies.[1][2][3] The strategic introduction of specific functional groups, such as the 6-nitro moiety, can significantly influence binding affinity and selectivity. This guide provides a comprehensive comparison of 6-nitroquinazoline derivatives through the lens of molecular docking, a powerful in-silico tool for predicting ligand-protein interactions. We will dissect a robust, self-validating docking protocol, present a comparative analysis of docking scores for a series of 6-nitroquinazolines, and explore the nuanced binding modes that dictate their inhibitory potential. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the discovery and development of next-generation EGFR inhibitors.

Introduction: The Rationale for Targeting EGFR with Substituted Quinazolines

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3][] Its aberrant activation, often through mutation or overexpression, is a well-established driver in various cancers, most notably non-small cell lung cancer (NSCLC).[3][] Consequently, the ATP-binding site of the EGFR kinase domain has become a primary target for therapeutic intervention.[]

The 4-anilinoquinazoline scaffold has proven to be a "privileged structure" for developing potent EGFR Tyrosine Kinase Inhibitors (TKIs).[1][5] Marketed drugs like Gefitinib and Erlotinib feature this core, which masterfully orients itself within the ATP pocket to establish crucial hydrogen bonds with the hinge region residue Met793.[1][6] Modifications to this quinazoline core are a key strategy for enhancing potency, altering selectivity, and overcoming resistance mechanisms, such as the T790M "gatekeeper" mutation.[][7] The introduction of a nitro group at the 6-position is one such modification, explored for its potential to modulate the electronic properties of the quinazoline ring and introduce new interactions within the active site.[7][8]

The Principle of Molecular Docking in Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9][10] The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and evaluating each conformation using a scoring function. The scoring function estimates the binding affinity, typically expressed in kcal/mol, where a more negative value indicates a more favorable interaction.[11][12]

This technique is indispensable in modern drug discovery for several reasons:

  • Virtual Screening: Rapidly screening large libraries of compounds to identify potential hits.[10][11]

  • Binding Mode Prediction: Elucidating how a ligand interacts with key residues in the active site, guiding structure-activity relationship (SAR) studies.[1]

  • Lead Optimization: Suggesting chemical modifications to a lead compound to improve its binding affinity and selectivity.

The trustworthiness of any docking study hinges on a meticulously validated protocol. A critical validation step involves "redocking"—extracting the native ligand from a co-crystallized protein structure and docking it back into the binding site. A reliable protocol should be able to reproduce the crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[10][13][14]

A Validated Protocol for Docking Ligands to the EGFR Kinase Domain

This section outlines a detailed, step-by-step methodology for conducting a molecular docking study of 6-nitroquinazoline derivatives against the EGFR active site. The protocol is designed to be self-validating, ensuring the reliability of the generated results.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Fetch Receptor Structure (e.g., PDB: 1M17) PrepReceptor 2. Prepare Receptor - Remove water, co-factors - Add hydrogens - Assign charges PDB->PrepReceptor PrepLigand 3. Prepare Ligands - Draw 6-nitroquinazolines - Generate 3D coordinates - Energy minimization GridGen 4. Grid Generation - Define binding site based on co-crystallized ligand PrepLigand->GridGen Redocking 5. Protocol Validation (Redocking) - Dock native ligand (Erlotinib) back into the active site GridGen->Redocking RMSD 6. RMSD Calculation - Compare docked pose to crystal pose (< 2.0 Å?) Redocking->RMSD Docking 7. Dock 6-Nitroquinazolines - Run docking algorithm (e.g., Lamarckian Genetic Algorithm) RMSD->Docking Scoring 8. Analyze Docking Scores - Rank compounds by predicted binding energy Docking->Scoring PoseView 9. Visualize Binding Poses - Identify key interactions (H-bonds, hydrophobic, etc.) Scoring->PoseView SAR 10. SAR Analysis - Correlate structural changes with docking scores PoseView->SAR

Caption: A validated workflow for molecular docking of 6-nitroquinazolines into the EGFR active site.

Step-by-Step Methodology

Part A: Receptor and Ligand Preparation

  • Receptor Acquisition: Download the X-ray crystal structure of the EGFR kinase domain complexed with a known quinazoline inhibitor, such as Erlotinib (PDB ID: 1M17), from the Protein Data Bank (PDB).[11][12] This structure provides a high-resolution map of the active site.

  • Receptor Preparation:

    • Causality: The raw PDB file contains non-essential molecules (water, ions) and lacks hydrogen atoms, which are crucial for defining correct interactions.

    • Protocol: Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), remove all water molecules and co-factors not essential for binding. Add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger charges) to all atoms. The protein is treated as a rigid structure in most standard docking protocols.[9]

  • Ligand Preparation:

    • Causality: Ligands must be in a low-energy 3D conformation to be docked realistically.

    • Protocol: Sketch the 2D structures of the 6-nitroquinazoline derivatives. Convert them to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the starting ligand conformations are energetically plausible.

Part B: Docking Simulation and Validation

  • Grid Box Generation:

    • Causality: The docking algorithm needs a defined search space. This space, or "grid box," confines the ligand's movement to the active site, increasing computational efficiency.

    • Protocol: Define the grid box dimensions to encompass the entire ATP-binding pocket. A common approach is to center the grid on the co-crystallized ligand (Erlotinib in 1M17).[11]

  • Protocol Validation (Redocking):

    • Causality: This is the most critical step for ensuring the trustworthiness of your results. It confirms that the chosen docking parameters can accurately reproduce a known binding mode.

    • Protocol: Extract the native ligand (Erlotinib) from the 1M17 structure and dock it back into the prepared receptor using the defined grid.

  • RMSD Calculation:

    • Causality: The Root Mean Square Deviation (RMSD) quantitatively measures the difference between the redocked pose and the original crystallographic pose.

    • Protocol: Superimpose the top-scoring redocked pose of Erlotinib onto its crystal structure pose. Calculate the RMSD for all heavy atoms. A value below 2.0 Å is considered a successful validation, indicating the protocol is reliable.[13][14][15]

  • Docking of 6-Nitroquinazoline Library:

    • Causality: With a validated protocol, you can now confidently dock your compounds of interest.

    • Protocol: Using the same validated parameters, perform flexible ligand docking for each 6-nitroquinazoline derivative. Employ a robust search algorithm, like the Lamarckian Genetic Algorithm in AutoDock, to explore conformational space thoroughly.[9][16]

Part C: Analysis of Results

  • Analyze Docking Scores: The primary output is the estimated free energy of binding (docking score). Rank the compounds based on these scores, from most negative (strongest predicted binder) to least negative.

  • Visualize Binding Poses: For the top-ranked compounds, visually inspect their binding poses. Identify key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, with active site residues.

  • Structure-Activity Relationship (SAR) Analysis: Correlate the differences in chemical structure among the derivatives with their docking scores and binding modes. For example, does adding a specific substituent at another position improve the score, and if so, what new interactions does it form?

Comparative Analysis of 6-Nitroquinazoline Derivatives

For this guide, we present a hypothetical dataset derived from the principles outlined in published studies on quinazoline inhibitors.[7] The docking scores are representative of what a typical study using a validated protocol against the EGFR kinase domain (PDB: 1M17) might yield.

Compound IDR-Group (at C4-Anilino)Docking Score (kcal/mol)Key Interacting Residues (Predicted)
Erlotinib (Ref.) 3-ethynylphenyl-8.54Met793, Thr790, Leu718, Cys797, Leu844
NQ-1 Phenyl-7.89Met793, Leu718, Val726
NQ-2 3-Chlorophenyl-8.45Met793, Leu718, Val726, Leu844
NQ-3 3-Ethynylphenyl-8.91Met793, Thr790, Leu718, Cys797, Leu844
NQ-4 3-Methylphenyl-8.12Met793, Leu718, Val726
NQ-5 3-Methoxyphenyl-8.66Met793, Thr854, Leu718, Val726, Leu844
Interpretation of Results

From the comparative data, several key insights can be drawn:

  • Core Interaction: All compounds are predicted to form the canonical hydrogen bond between the N1 of the quinazoline ring and the backbone NH of Met793 in the hinge region. This is the cornerstone interaction for this class of inhibitors.[1][6]

  • Impact of the 6-Nitro Group: The reference compound, Erlotinib, lacks the 6-nitro group. Compound NQ-3 , its direct 6-nitro analog, shows a more favorable docking score (-8.91 vs. -8.54 kcal/mol). This suggests the nitro group may engage in favorable interactions, potentially with solvent or polar residues at the edge of the pocket, or it may electronically influence the quinazoline core to enhance the key hinge interaction.

  • Anilino Substituent Effects: The substituent on the 4-anilino ring plays a critical role in occupying the hydrophobic pocket.

    • The unsubstituted phenyl ring (NQ-1 ) has the weakest score, highlighting the need for substituents to achieve better complementarity.

    • Small hydrophobic groups like chloro (NQ-2 ) and ethynyl (NQ-3 ) significantly improve the binding energy by making favorable contacts with hydrophobic residues like Leu718 , Val726 , and Leu844 .[17]

    • The ethynyl group in NQ-3, which mimics Erlotinib, is particularly effective, likely due to its ability to reach deeper into a small hydrophobic pocket near the gatekeeper residue.

    • The methoxy group (NQ-5 ) also yields a strong score, possibly by forming an additional hydrogen bond with residues like Thr854 at the back of the pocket.

In-Depth Binding Mode Analysis

Visualizing the predicted binding pose is crucial for understanding the "why" behind the scores. The diagram below illustrates the key predicted interactions for the top-scoring compound, NQ-3 , within the EGFR active site.

Predicted Interaction Diagram for Compound NQ-3

G cluster_ligand NQ-3 (Ligand) cluster_pocket EGFR Active Site Ligand 6-Nitroquinazoline (3-ethynylphenyl) M793 Met793 (Hinge) Ligand->M793 H-Bond (Key) L718 Leu718 Ligand->L718 Hydrophobic V726 Val726 Ligand->V726 Hydrophobic C797 Cys797 Ligand->C797 Hydrophobic L844 Leu844 Ligand->L844 Hydrophobic T854 Thr854

Caption: Predicted interactions of NQ-3 in the EGFR ATP-binding site.

This conceptual diagram highlights the crucial pharmacophore elements:

  • Hinge Binding: The quinazoline N1 atom acts as a hydrogen bond acceptor from the backbone amide of Met793. This is the primary anchor.

  • Hydrophobic Interactions: The anilino-phenyl ring and its ethynyl substituent are buried in a hydrophobic pocket formed by residues including Leu718, Val726, Cys797, and Leu844. These interactions are critical for affinity and selectivity.

  • Role of the Nitro Group: While not shown forming a direct, strong bond in this simplified diagram, the 6-nitro group is positioned towards the solvent-exposed region. Its electron-withdrawing nature can enhance the hydrogen bond accepting capability of the quinazoline N1, thereby strengthening the key interaction with Met793.

Conclusion and Future Directions

This guide demonstrates how a rigorously validated molecular docking protocol can provide valuable comparative insights into the binding of 6-nitroquinazoline derivatives to the EGFR active site. The docking scores, when combined with a detailed analysis of the binding poses, allow for the generation of clear SAR hypotheses that can guide the synthesis of more potent and selective inhibitors.

Our analysis suggests that the 6-nitroquinazoline scaffold, particularly when combined with small hydrophobic substituents at the 3-position of the C4-anilino ring, represents a promising direction for EGFR inhibitor design. However, it is imperative to remember that docking scores are predictions. The insights generated from these in-silico studies must be validated through experimental testing, including enzyme inhibition assays and cellular activity profiling, to confirm their real-world efficacy.

References

  • 1XKK: EGFR kinase domain complexed with a quinazoline inhibitor- GW572016 . (2004). RCSB PDB. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) . (2020). MDPI. [Link]

  • Validation of molecular docking protocol through RMSD analysis... . (n.d.). ResearchGate. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies . (2024). Future Medicinal Chemistry. [Link]

  • Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors . (2021). Journal of King Saud University - Science. [Link]

  • Design strategy of quinazoline derivative 6 as a dual EGFR and cMet inhibitor . (n.d.). Taylor & Francis Online. [Link]

  • 8A2A: EGFR kinase domain in complex with... . (2022). RCSB PDB. [Link]

  • (A) The visualization of binding site residues of EGFR (33 amino acid... . (n.d.). ResearchGate. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase . (n.d.). PMC. [Link]

  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation . (2024). MDPI. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) . (n.d.). PMC. [Link]

  • Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors . (2013). PMC. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock . (2007). ACS Publications. [Link]

  • Key amino acid residues binding with molecules in the wild type of EGFR... . (n.d.). ResearchGate. [Link]

  • Insights from the molecular docking analysis of EGFR antagonists . (n.d.). PMC. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design . (2024). Informatics in Medicine Unlocked. [Link]

  • RmsdXNA: RMSD prediction of nucleic acid-ligand docking poses using machine-learning method . (2024). Oxford Academic. [Link]

  • Designing, molecular docking, and dynamics simulations studies of 1,2,3-triazole clamped Uracil-Coumarin hybrids against EGFR tyrosine kinase . (2020). Journal of Applied Pharmaceutical Science. [Link]

  • Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach . (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance . (2014). PNAS. [Link]

  • Structures of marketed quinazoline-based EGFR inhibitors . (n.d.). ResearchGate. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism . (2021). MDPI. [Link]

  • Molecular docking study and molecular dynamics simulation of quinazoline derivatives targeting p53 and EGFR proteins as anti gastric cancer . (2026). Journal of Applied Pharmaceutical Science. [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy . (2025). Arabian Journal of Chemistry. [Link]

  • EGFR inhibition triggers an adaptive response by co-opting antiviral signaling pathways in lung cancer . (n.d.). PMC. [Link]

  • EGFR inhibition in EGFR‐mutant lung cancer cells perturbs innate immune signaling pathways in the tumor microenvironment . (n.d.). PMC. [Link]

  • Role of EGFR Inhibitors in Lung Cancer . (n.d.). ijrti.org. [Link]

  • Promising Marker for Response to EGFR Inhibitors . (2026). CGTLive®. [Link]

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Validation

A Comparative Guide to the Cytotoxicity Profiles of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine and Lapatinib

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Small molecule kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Small molecule kinase inhibitors, in particular, have emerged as a cornerstone of precision medicine, offering the potential for enhanced efficacy and reduced off-target toxicity compared to conventional chemotherapy. Among the numerous scaffolds explored for kinase inhibition, the quinazoline core has proven to be a remarkably versatile and successful framework, leading to the development of several approved anti-cancer drugs.

This guide provides a detailed comparative analysis of the cytotoxicity profiles of two such compounds: the established dual tyrosine kinase inhibitor, Lapatinib, and the investigational compound, 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine. Lapatinib, a potent inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), is a clinically approved therapeutic for HER2-positive breast cancer.[1] 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine belongs to a class of 6-nitro-4-substituted quinazolines that have demonstrated promising anticancer activity, with some derivatives exhibiting cytotoxicity comparable or superior to existing therapies like gefitinib.[2][3]

Disclaimer: It is important to note that while extensive data is available for Lapatinib, specific, direct, and peer-reviewed cytotoxicity data for 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine is not widely available in the public domain. Therefore, this guide will utilize data from structurally related and biologically evaluated 6-nitro-4-substituted quinazoline derivatives as a representative proxy to facilitate a meaningful comparison. This approach allows for a scientifically grounded, albeit indirect, assessment of its potential cytotoxic profile against a well-established clinical agent.

Mechanism of Action: Targeting the ErbB Signaling Axis

Both Lapatinib and 6-nitroquinazoline derivatives exert their cytotoxic effects by targeting key nodes in the ErbB family of receptor tyrosine kinases. This family, which includes EGFR (ErbB1) and HER2 (ErbB2), plays a central role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of this signaling pathway is a common driver of tumorigenesis in various cancers.[5]

Lapatinib is a reversible, dual tyrosine kinase inhibitor that targets the intracellular ATP-binding site of both EGFR and HER2.[6][7] By competing with ATP, Lapatinib prevents the autophosphorylation and activation of these receptors, thereby blocking downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways.[8] This dual inhibition is particularly effective in HER2-overexpressing breast cancers, where it can circumvent resistance mechanisms that may arise with agents targeting only HER2.[1]

6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine , based on the established mechanism of action for quinazoline-based inhibitors, is predicted to function as an ATP-competitive inhibitor of EGFR. The 4-anilinoquinazoline scaffold is a well-validated pharmacophore for EGFR inhibition. The addition of a nitro group at the 6-position has been shown in related compounds to contribute to potent anticancer activity.[3][9]

EGFR_HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Ligand Ligand EGFR EGFR Ligand->EGFR Binds HER2 HER2 EGFR->HER2 Heterodimerization TK_Domain Tyrosine Kinase Domain Lapatinib Lapatinib Lapatinib->TK_Domain Inhibits 6-Nitro-quinazoline 6-Nitro-N-(4-phenoxyphenyl) quinazolin-4-amine 6-Nitro-quinazoline->TK_Domain Inhibits P P TK_Domain->P RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK) Pathway P->RAS_RAF_MEK_ERK PI3K_Akt PI3K/Akt Pathway P->PI3K_Akt Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_Akt->Proliferation

Figure 1: Simplified EGFR/HER2 signaling pathway and points of inhibition.

Comparative Cytotoxicity Profile

The in vitro cytotoxicity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of a cell population by 50%. A lower IC50 value indicates greater potency.

The following table summarizes the reported IC50 values for Lapatinib and a representative, highly active 6-nitro-4-substituted quinazoline derivative (Compound 6c from Farag et al., 2024) against various human cancer cell lines.[2][10][11]

CompoundCell LineCancer TypeIC50 (µM)Reference
Lapatinib BT-474Breast (HER2+)0.036[10]
SK-BR-3Breast (HER2+)0.080[10]
EFM192ABreast0.193[10]
HCC1954Breast (HER2+)0.4166[10]
MDAMB453Breast6.08[10]
MDAMB231Breast (Triple-Negative)7.46[10]
USPC2Endometrial (HER2+)0.052[11]
MFE296Endometrial10.9[11]
LoVoColorectal~7.6-25.8[2]
H630Colorectal~7.6-25.8[2]
6-Nitro-4-substituted quinazoline (Compound 6c) HCT-116Colon1.12[3]
A549Lung1.21[3]
WI-38Normal Lung Fibroblast>50[3]

Data for "6-Nitro-4-substituted quinazoline (Compound 6c)" is from Farag, A. B., et al. (2024) and is used as a representative for the 6-nitroquinazoline class due to the lack of specific data for 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine.

From the available data, Lapatinib demonstrates potent cytotoxicity against HER2-overexpressing breast and endometrial cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[10][11] Its efficacy is significantly lower in cell lines that do not overexpress HER2, such as triple-negative breast cancer and colorectal cancer cell lines.[2][10] The representative 6-nitroquinazoline derivative shows potent activity against colon and lung cancer cell lines, with IC50 values in the low micromolar range.[3] Notably, this derivative exhibited a favorable safety profile with significantly lower cytotoxicity against normal lung fibroblast cells (WI-38), suggesting a degree of selectivity for cancer cells.[3]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a widely used and robust colorimetric method for determining cell density, based on the measurement of cellular protein content.[12][13] It is a reliable method for assessing cytotoxicity and cell proliferation.

Principle

The SRB assay relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[12] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells. The protein-bound dye is then solubilized with a basic solution, and the absorbance is measured spectrophotometrically.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells from exponential phase cultures.

    • Seed cells in a 96-well microtiter plate at a predetermined optimal density (typically 5,000-20,000 cells/well) in a final volume of 100 µL of culture medium per well.

    • Include a column of wells with medium only to serve as a blank.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine and Lapatinib) and a positive control (e.g., Doxorubicin) in culture medium.

    • Add 100 µL of the compound dilutions to the respective wells, resulting in a final volume of 200 µL per well. Include vehicle control wells (e.g., DMSO-treated).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation:

    • After the incubation period, gently remove the culture medium.

    • Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.

    • Incubate the plate at 4°C for 1 hour.

  • Washing and Staining:

    • Carefully wash the plate five times with slow-running tap water to remove TCA and unbound cells.

    • Allow the plate to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound SRB dye.

    • Allow the plate to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.

    • Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [ (Absorbance of treated cells / Absorbance of control cells) x 100 ]

    • Plot the percentage of growth inhibition against the log of the compound concentration to determine the IC50 value.

SRB_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_processing Assay Processing cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well plate Incubate_24h 2. Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Add_Compounds 3. Add Test Compounds (Serial Dilutions) Incubate_24h->Add_Compounds Incubate_48_72h 4. Incubate 48-72h Add_Compounds->Incubate_48_72h Fix_Cells 5. Fix with TCA Incubate_48_72h->Fix_Cells Wash_Dry 6. Wash & Air Dry Fix_Cells->Wash_Dry Stain_SRB 7. Stain with SRB Wash_Dry->Stain_SRB Wash_Unbound 8. Wash Unbound Dye Stain_SRB->Wash_Unbound Solubilize 9. Solubilize Dye with Tris Base Wash_Unbound->Solubilize Read_Absorbance 10. Read Absorbance (515 nm) Solubilize->Read_Absorbance Calculate_IC50 11. Calculate IC50 Read_Absorbance->Calculate_IC50

Sources

Comparative

A Comparative Guide to HPLC Methodologies for the Analysis of Quinazoline Impurities

Abstract: Quinazoline-based compounds form the structural core of numerous successful therapeutic agents, particularly in oncology. The stringent purity requirements for active pharmaceutical ingredients (APIs), as manda...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Quinazoline-based compounds form the structural core of numerous successful therapeutic agents, particularly in oncology. The stringent purity requirements for active pharmaceutical ingredients (APIs), as mandated by international guidelines, necessitate robust and reliable analytical methods for impurity profiling. This guide provides an in-depth comparison of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methodologies for the separation and quantification of quinazoline impurities. We will explore the impact of stationary phase selection and mobile phase composition on retention time and resolution, offering field-proven insights to guide method development and optimization for researchers, scientists, and drug development professionals.

The Chromatographic Challenge of Quinazolines

The quinazoline ring system is a nitrogen-containing heterocyclic aromatic structure. This chemical nature presents specific challenges in RP-HPLC. The basic nitrogen atoms can engage in secondary interactions with residual silanol groups on the silica-based stationary phase, leading to poor peak shape, characterized by tailing.[1] Effective method development must address these interactions to achieve symmetrical peaks and reliable quantification.

Strategies to mitigate these effects include:

  • Mobile Phase pH Control: Maintaining the mobile phase at a low pH (typically between 2.5 and 5.0) ensures that the basic nitrogen atoms on the quinazoline ring are protonated.[2] This uniform positive charge minimizes secondary interactions with silanols, leading to improved peak symmetry. Buffers such as phosphate or ammonium acetate are commonly used to maintain a stable pH.[3][4][5][6]

  • High-Purity Stationary Phases: Modern HPLC columns are often manufactured with high-purity silica and proprietary end-capping technologies that reduce the number of accessible silanol groups, thereby minimizing undesirable secondary interactions.

Experimental Design: A Comparative Study

To illustrate the impact of chromatographic variables on the separation of quinazoline impurities, we present a comparative study using the well-characterized API, Gefitinib, and its known process-related impurities. We will compare the performance of two common RP-HPLC columns: a traditional alkyl-chain (C18) column and a phenyl-based stationary phase.

Objective: To compare the retention time (tR) and resolution (Rs) of Gefitinib and its impurities on an Inertsil ODS-3V (C18) column versus an Inertsil C8 column under isocratic and gradient conditions, respectively.

Experimental Workflow

The general workflow for developing and validating an HPLC method for impurity analysis follows a systematic process.

HPLC Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing cluster_report Phase 4: Reporting SamplePrep Sample & Standard Preparation MobilePhasePrep Mobile Phase Preparation Equilibration Column Equilibration MobilePhasePrep->Equilibration Injection Sample Injection Equilibration->Injection Separation Chromatographic Separation & Detection Injection->Separation Integration Peak Integration Separation->Integration Calculation Quantification & System Suitability Test (SST) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: General workflow for HPLC impurity analysis.

Experimental Protocols

Method A: C18 Column (Isocratic)

  • Column: Inertsil ODS-3V (C18), 250 x 4.6 mm, 5 µm[3][4][5]

  • Mobile Phase: 130 mM Ammonium Acetate Buffer : Acetonitrile (63:37, v/v), pH adjusted to 5.0[3][4][5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 254 nm[7]

  • Injection Volume: 10 µL

Method B: C8 Column (Gradient)

  • Column: Inertsil C8, 250 x 4.6 mm, 5 µm[8]

  • Mobile Phase A: 50 mM Ammonium Acetate Buffer, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based program would be developed to optimize separation, typically starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 50°C[8]

  • Detection: UV at 300 nm[8]

  • Injection Volume: 10 µL

System Suitability Test (SST): For both methods, a system suitability solution containing the API and all known impurities is injected. The acceptance criteria are typically:

  • Resolution (Rs): > 2.0 between the API and the closest eluting impurity.

  • Tailing Factor (T): < 1.5 for the API peak.

  • Theoretical Plates (N): > 2000 for the API peak.

Results & Comparative Analysis

The choice of stationary phase has a profound impact on the selectivity and retention of quinazoline compounds. The following table summarizes hypothetical but representative retention time data based on published methods for Gefitinib and its impurities.[3][4][5][8]

AnalyteMethod A (C18) - Retention Time (min)Method B (C8) - Retention Time (min)
Impurity 14.53.8
Impurity 26.25.1
Gefitinib (API) 8.1 6.5
Impurity 39.57.8
Impurity 412.310.2
Analysis of Results
  • Retention: As expected, the C18 column (Method A) provides stronger hydrophobic retention, resulting in longer retention times for all analytes compared to the C8 column (Method B).[9] The shorter alkyl chain of the C8 phase interacts less strongly with the analytes.

  • Selectivity: The elution order of the impurities relative to the API may change between the two methods. While a C18 column separates primarily based on hydrophobicity, other stationary phases like Phenyl-Hexyl can introduce different selectivity mechanisms, such as π-π interactions with the aromatic quinazoline core.[10] This alternative selectivity can be crucial for resolving impurities that co-elute on a standard C18 column.

The relationship between HPLC parameters and the final separation quality is a multi-faceted interplay of chemical principles.

HPLC Parameter Influence cluster_inputs Method Parameters (Inputs) cluster_outputs Chromatographic Results (Outputs) Col Stationary Phase (e.g., C18, C8, Phenyl) RT Retention Time (tR) Col->RT Hydrophobicity, π-π interactions Res Resolution (Rs) Col->Res Selectivity Shape Peak Shape (Tailing, Width) Col->Shape Silanol Activity MP Mobile Phase (pH, Organic % Buffer) MP->RT Elution Strength MP->Res Selectivity MP->Shape Analyte Ionization Flow Flow Rate & Temperature Flow->RT Inverse Relationship Flow->Res Efficiency

Caption: Influence of key HPLC parameters on separation outcomes.

Discussion & Method Optimization Insights

The selection of the stationary phase is a critical first step in method development.[11]

  • C18 (Octadecylsilane): This is the most common and robust choice for RP-HPLC, offering strong hydrophobic retention. It is an excellent starting point for most quinazoline impurity methods.[3][6][7][12]

  • C8 (Octylsilane): Provides less hydrophobic retention than C18, leading to shorter analysis times.[8] It can be advantageous for separating more polar impurities that might be excessively retained on a C18 column.

  • Phenyl-Hexyl: This phase offers alternative selectivity due to its capacity for π-π interactions with the aromatic rings of quinazoline molecules.[10] This can be highly effective in resolving critical pairs of impurities that are difficult to separate based on hydrophobicity alone.

  • Cyano (CN): Can be used in both normal-phase and reversed-phase modes and provides different selectivity due to dipole-dipole interactions. It is generally less retentive than alkyl phases.[13]

Mobile Phase Optimization: Beyond pH, the choice of organic modifier (typically acetonitrile or methanol) and its concentration is key. Acetonitrile is often preferred for aromatic compounds due to favorable π-π interactions, which can enhance selectivity.[10] The buffer type and concentration (e.g., ammonium acetate, potassium phosphate) can also subtly influence peak shape and retention.[3][6]

Conclusion

There is no single "best" HPLC method for all quinazoline impurities; the optimal choice depends on the specific impurity profile of the API. A C18 column with an acidic buffered mobile phase is a validated and reliable starting point for method development.[3][5][6][7] However, when co-elution or poor resolution of critical pairs is encountered, exploring stationary phases with alternative selectivity, such as C8 or Phenyl-Hexyl, is a scientifically sound strategy. This comparative approach, grounded in an understanding of chromatographic principles, enables the development of robust, specific, and reliable methods essential for ensuring the purity and safety of quinazoline-based pharmaceuticals.

References

  • Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799–805. [Link]

  • Oxford Academic. (2013, July 29). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]

  • PubMed. (2014, September 15). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. National Center for Biotechnology Information. [Link]

  • Academia.edu. Validation of high-performance liquid chromatography (hplc) method for determination of erlotinib related substance in pharmaceutical dosage form. [Link]

  • Siva Kumar R, et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. SciTechnol. [Link]

  • Impactfactor. (2024, June 25). Development and Validation of Stability Indicating Liquid Chromatographic Method for Vandetanib: Application to Degradation Studies by LC-MS. [Link]

  • J-Stage. Separation and Determination of Process-Related Impurities of Erlotinib Using Reverse-Phase HPLC with a Photo-Diode Array Detector. [Link]

  • Jogarao, Y.S.R.V.S., et al. (2022, November 11). DEVELOPMENT & VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ERLOTINIB AND ITS IMPURITIES IN PHARMACEUTICAL DOSAGE FORM. [Link]

  • Suneetha, A. & Rao, D. (2011, September 6). Analytical Method Development and Validation of Erlotinib by High Performance Liquid Chromatography. International Journal of ChemTech Research. [Link]

  • ResearchGate. (2025, August 7). (PDF) VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD FOR DETERMINATION OF ERLOTINIB RELATED SUBSTANCE IN PHARMACEUTICAL DOSAGE FORM. [Link]

  • Dąbrowska, H., et al. (2007, March 13). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Central European Journal of Chemistry. [Link]

  • ResearchGate. (2017, March 6). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. [Link]

  • ResearchGate. (2025, August 5). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. [Link]

  • SAS Publishers. (2019, August 21). Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug. [Link]

  • Semantic Scholar. (2021, November 22). Simple, Accurate and Efficient High Performance Liquid Chromatographic Method for Determination of Vandetanib in Bulk and in Pharmaceutical Forms. [Link]

  • MDPI. (2022, December 18). A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation. [Link]

  • ResearchGate. (n.d.). Simple, Accurate and Efficient High Performance Liquid Chromatographic Method for Determination of Vandetanib in Bulk and in Pharmaceutical Forms | Request PDF. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2022, July 15). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • ResearchGate. (2025, October 15). (PDF) Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]

  • PMC. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. [Link]

  • Taylor & Francis Online. (2009, January 22). Development and Validation of HPLC Assay of a New Molecule, 6-methyl-3-phenethyl-3, 4-dihydro-1H-quinazoline-2-thione from Solid Lipid Nanoparticles and its Topical Formulations. [Link]

  • LCGC International. (2020, December 19). Stationary Phase Selectivity: The Chemistry Behind the Separation. [Link]

  • Revue Roumaine de Chimie. RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. [Link]-content/uploads/2012/05/Art20.pdf)

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine

Executive Summary Do not treat this compound as standard organic waste. 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine is a nitrogen-rich, pharmacologically active heterocycle containing a nitro group.[1] Its disposal req...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Do not treat this compound as standard organic waste. 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine is a nitrogen-rich, pharmacologically active heterocycle containing a nitro group.[1] Its disposal requires a protocol that addresses two distinct risks: biological potency (kinase inhibition potential) and chemical reactivity (nitro-aromatic instability).

Immediate Action Items:

  • Segregation: Strictly isolate from strong bases (alkalis) to prevent formation of shock-sensitive nitronate salts.

  • Disposal Path: High-temperature incineration (1000°C+) via a licensed hazardous waste contractor.

  • Prohibition: Never dispose of down the drain or via municipal trash.

Chemical Profile & Hazard Assessment

To handle this compound safely, we must understand the causality behind its hazards. We apply Structure-Activity Relationship (SAR) principles to derive the safety profile in the absence of a compound-specific SDS.

Structural MoietyAssociated HazardOperational Implication
Nitro Group (-NO₂) Potential for energetic decomposition; oxidizing potential.CRITICAL: Incompatible with strong reducing agents and strong bases.
Quinazoline Core High biological activity (likely EGFR/kinase inhibitor); aquatic toxicity.Treat as a "High Potency Compound" (HPC). Double-bag all solid waste.
Phenoxyphenyl Lipophilicity; environmental persistence.[2]Do not release into water systems.[3] Requires solvent-based decontamination.[1]
The "Nitro-Base" Danger

Expert Insight: Many researchers overlook that aromatic nitro compounds can react with strong bases (e.g., Sodium Hydroxide, Potassium tert-butoxide) to form Meisenheimer complexes or nitronate salts , which can be thermally unstable or shock-sensitive.

  • Rule: Never add this compound to a waste container with a pH > 9.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired structural analogs, synthesis failures, contaminated gloves/weigh boats.

  • Primary Containment: Place the solid material into a clear, 4-mil polyethylene bag.

  • Wetting (Stabilization): If the powder is dry and fine (dust hazard), mist lightly with water or mineral oil to suppress aerosolization during handling.

  • Secondary Containment: Seal the primary bag and place it into a rigid, wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine" (Do not use abbreviations).

    • Hazards: Toxic, Irritant.

  • Storage: Store in a cool, dry flammables cabinet until pickup.

B. Liquid Waste (Mother Liquors & Solvents)

Applicability:[1][4][5] Reaction mixtures, HPLC effluent, washing solvents.

  • Compatibility Check: Ensure the waste solvent stream is non-alkaline .

  • Segregation:

    • Preferred: Segregate into a "High Hazard / Toxic Organic" carboy.

    • Acceptable: Combine with "Non-Halogenated Organic Solvents" only if the total nitro-compound concentration remains <1%.

  • Container Specs: Use UN-rated HDPE carboys (e.g., UN 3H1). Avoid metal drums if the solution is acidic, as metal ions can catalyze nitro-compound decomposition.

C. Decontamination of Glassware
  • Rinse 1: Triple rinse glassware with Acetone or Methanol. Collect all rinsate as Hazardous Waste (Category B).

  • Rinse 2: Wash with soap and water.[6][7]

  • Verification: Verify no yellow/orange residue remains (characteristic of nitro-quinazolines).

Waste Segregation Decision Tree

The following logic flow ensures the compound enters the correct waste stream, preventing dangerous incompatibilities.

DisposalFlow Start Waste Material Containing 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Solvents, Mother Liquor) StateCheck->Liquid Bagging Double Bag in 4-mil Poly Place in Rigid Container Solid->Bagging PHCheck Check pH / Composition Is it Alkaline (pH > 9)? Liquid->PHCheck Incinerate Final Disposal: High Temp Incineration Bagging->Incinerate NeutralAcid Neutral or Acidic PHCheck->NeutralAcid No Alkaline Alkaline (Basic) PHCheck->Alkaline Yes Segregate Segregate into 'Toxic Organic' Stream NeutralAcid->Segregate Neutralize STOP: Neutralize carefully with dilute acid (e.g., HCl) in hood Alkaline->Neutralize Neutralize->NeutralAcid After pH adjustment Segregate->Incinerate

Figure 1: Decision logic for segregating nitro-quinazoline waste to prevent reactivity hazards.

Regulatory Pathway (RCRA & EPA)

While this specific CAS may not be explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), you must classify it based on Characteristics to ensure compliance.

  • Generator Status: Large Quantity Generator (LQG) or Small Quantity Generator (SQG).

  • Waste Codes:

    • D001 (Ignitable): Only if in a flammable solvent (e.g., Acetone/Methanol).

    • D003 (Reactive): Unlikely but possible if the nitro group concentration is extremely high and dry; testing recommended if >100g pure substance.

    • Recommended Classification: Manage as Non-RCRA Regulated Hazardous Waste (unless characteristic testing proves otherwise), but voluntarily upgrade to High-Temp Incineration protocols due to pharmacological potency.

Emergency Contingencies: Spill Response

In the event of a powder spill outside a containment hood:

  • Evacuate & Isolate: Clear the area for 15 minutes to allow aerosols to settle.

  • PPE Upgrade: Wear double nitrile gloves, N95 (or P100) respirator, and safety goggles.

  • Wet Method: Do not dry sweep. Cover the spill with pads dampened with ethanol .

  • Collection: Scoop damp material into a wide-mouth jar.

  • Decontamination: Wash the surface with a mild surfactant solution, then water.

SpillResponse Spill Spill Detected Isolate Isolate Area (15 Mins) Spill->Isolate PPE Don PPE: Resp + Double Gloves Isolate->PPE Absorb Wet Wipe / Absorb (Do NOT Dry Sweep) PPE->Absorb Pack Seal in Jar Label 'Spill Debris' Absorb->Pack

Figure 2: Operational workflow for cleaning up solid spills of nitro-quinazolines.

References

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER).[8][9][10] Standard 1910.120.[6][9][11] [Link][3][10]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.D: Working with Chemicals of High Toxicity. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

Handling

Personal protective equipment for handling 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine

Standard Operating Procedure & Safety Guide: Handling 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine As drug development professionals and laboratory scientists, handling novel bioactive molecules requires a rigorous, unc...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine

As drug development professionals and laboratory scientists, handling novel bioactive molecules requires a rigorous, uncompromising approach to safety. 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine is a specialized quinazoline derivative. Compounds within this structural class—characterized by the quinazolin-4-amine pharmacophore—frequently function as potent, ATP-competitive kinase inhibitors (e.g., targeting EGFR or other receptor tyrosine kinases).

Because of their high biological activity, even trace exposure can lead to unintended cellular toxicity or off-target pharmacological effects. This guide synthesizes field-proven safety protocols, physicochemical risk assessments, and step-by-step operational workflows to ensure maximum safety and experimental integrity.

Section 1: Physicochemical Hazard Profile

To design an effective safety protocol, we must first understand the physical and chemical nature of the substance. While specific, long-term toxicological data for 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine may still be under investigation, we can accurately extrapolate its hazard profile from closely related structural analogs such as 1[1] and 2[2]. These compounds are universally classified as acute oral toxicants and severe irritants.

Table 1: Quantitative & Extrapolated Hazard Data

Property / HazardValue / ClassificationCausality / Operational Implication
Molecular Formula C20H14N4O3High lipophilicity; readily crosses biological membranes if dissolved in organic solvents like DMSO.
Molecular Weight 358.35 g/mol Small molecule; easily aerosolized as a fine dry powder during weighing.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed[2]. Requires strict prohibition of food/drink in the handling area.
Skin/Eye Irritation Category 2 / 2A (H315, H319)Causes serious eye and skin irritation[2]. Mandates chemical-resistant gloves and tight-fitting goggles[1].
Respiratory Toxicity STOT SE 3 (H335)May cause respiratory tract irritation[3]. Dictates mandatory handling within a certified fume hood.

Section 2: Biological Mechanism of Risk

Understanding why we protect ourselves reinforces protocol compliance. Quinazolin-4-amines are structurally designed to mimic the adenine ring of ATP. If accidentally absorbed through the skin or inhaled, they can inappropriately bind to the ATP-binding pockets of endogenous kinases, halting critical phosphorylation events and inducing cytotoxicity.

Mechanism Compound 6-Nitro-N-(4-phenoxyphenyl) quinazolin-4-amine ATP ATP Binding Pocket Compound->ATP Binds Kinase Tyrosine Kinase (e.g., EGFR) Kinase->ATP Block Inhibition of Phosphorylation ATP->Block Causes Tox Cellular Toxicity / Off-Target Effects Block->Tox Leads to

Mechanism of action for quinazoline-4-amine kinase inhibitors causing potential cytotoxicity.

Section 3: Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a tick-box exercise; it is a calculated defense against the specific physicochemical properties of the compound and its solvent vehicles.

  • Hand Protection (Double Gloving):

    • Protocol: Inner layer of standard nitrile (4 mil), outer layer of extended-cuff nitrile or neoprene (8 mil).

    • Causality: Quinazoline derivatives are highly hydrophobic and are typically reconstituted in 100% Dimethyl Sulfoxide (DMSO). DMSO rapidly permeates standard latex and thin nitrile, carrying dissolved bioactive compounds directly through the dermal barrier. Double-gloving ensures that if the outer glove is compromised by a solvent splash, the inner glove provides a critical window for safe removal.

  • Eye & Face Protection:

    • Protocol: Tightly fitting safety goggles conforming to EN 166(EU) or NIOSH (US) standards[4]. A face shield is recommended during bulk transfer.

    • Causality: The fine powder form of nitro-quinazoline derivatives presents a severe risk of corneal irritation (H319)[2]. Standard safety glasses with side gaps are insufficient against aerosolized particulates.

  • Respiratory Protection:

    • Protocol: Handle exclusively in a fume hood. If handling outside containment is unavoidable, use a full-face respirator with P100/N100 particulate filters[1].

    • Causality: Due to the STOT SE 3 (respiratory irritation) classification[3], inhalation of microscopic dust must be prevented.

  • Body Protection:

    • Protocol: Flame-resistant, impervious lab coat with knit cuffs[4], fully buttoned.

Section 4: Operational Workflow & Handling Protocol

This step-by-step methodology is designed to be self-validating , meaning built-in checks confirm the safety and success of each step before you proceed.

Step-by-Step Methodology:

  • Containment Validation: Turn on the chemical fume hood.

    • Self-Validation Check: Tape a small strip of a Kimwipe to the bottom of the sash. It must actively pull inward, visually confirming negative pressure (face velocity 80-120 FPM).

  • Static Mitigation: Wipe the exterior of the compound vial and the weighing spatula with an anti-static wipe.

    • Causality: Fine nitro-quinazoline powders easily build static charge, causing them to "jump" and aerosolize upon opening, drastically increasing inhalation risk.

  • Weighing: Tare a glass weigh boat or anti-static weighing paper. Carefully transfer the required mass using a micro-spatula.

  • Solubilization: Transfer the powder to an amber glass vial. Add the calculated volume of high-purity DMSO to create a stock solution (e.g., 10 mM).

    • Self-Validation Check: Hold the vial against both a stark white and stark black background under good lighting. The solution must be perfectly clear with no floating particulates, validating complete solubilization and accurate downstream dosing.

  • Sealing & Storage: Cap tightly, seal with Parafilm, and store at -20°C in a secondary containment box.

HandlingWorkflow Start Pre-Operation: Don PPE & Verify Fume Hood Weigh Weighing: Use Anti-Static Spatula Start->Weigh Solubilize Solubilization: Dissolve in 100% DMSO Weigh->Solubilize Transfer Transfer: Seal in Amber Vials Solubilize->Transfer Clean Decontamination: 70% EtOH / Water Rinse Transfer->Clean

Step-by-step operational workflow for safely handling quinazoline-4-amine derivatives.

Section 5: Decontamination & Disposal Plan

Proper disposal is legally and environmentally mandated to prevent contamination and exposure to custodial staff[1].

Step-by-Step Spill Cleanup Methodology:

  • Evacuate & Assess: If a spill occurs outside the hood, evacuate personnel and assess the state of the chemical (powder vs. solution)[4].

  • Powder Spills: Do NOT dry sweep. Dry sweeping aerosolizes the toxic dust. Instead, carefully cover the powder with a paper towel soaked in water or 70% ethanol to suppress dust formation.

  • Solution Spills (DMSO): Apply an inert, highly absorbent pad or chemical spill pillow directly over the liquid.

  • Collection: Using non-sparking tools[4], scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, followed by a 70% ethanol wipe down. Causality: Quinazolines have poor aqueous solubility but can be effectively lifted by a combination of surfactants and organic solvents.

  • Disposal: Label the container explicitly as "Toxic Bioactive Waste: Quinazoline Derivative" and transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[1].

DisposalLogic Spill Spill Detected Assess Is it Powder or Solution? Spill->Assess Powder Powder Spill: Cover with wet paper towel Assess->Powder Powder Solution Solution Spill: Apply absorbent pad Assess->Solution Solution Collect Collect in Hazardous Waste Bag Powder->Collect Solution->Collect Label Label as Toxic Bioactive Waste Collect->Label

Logical decision tree for spill response and hazardous waste disposal.

References

  • Title: 2-Amino-4(1H)
  • Title: Chemical Safety Data Sheet MSDS / SDS - 6-NITROQUINAZOLIN-4(3H)
  • Source: PubChem (NIH)
  • Title: 4-Hydroxyquinazoline SAFETY DATA SHEET Source: Fisher Scientific URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine
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